molecular formula C21H34O2 B1586831 15-Phenylpentadecanoic acid CAS No. 40228-93-1

15-Phenylpentadecanoic acid

Cat. No.: B1586831
CAS No.: 40228-93-1
M. Wt: 318.5 g/mol
InChI Key: BKXIGVQZLPZYLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

15-phenyl pentadecanoic acid is a long-chain fatty acid.
15-Phenylpentadecanoic acid is a natural product found in Arisaema jacquemontii, Pinellia tripartita, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

15-phenylpentadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34O2/c22-21(23)19-15-10-8-6-4-2-1-3-5-7-9-12-16-20-17-13-11-14-18-20/h11,13-14,17-18H,1-10,12,15-16,19H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXIGVQZLPZYLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50193219
Record name 15-Phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40228-93-1
Record name Benzenepentadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40228-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 15-Phenylpentadecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040228931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 15-Phenylpentadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15-phenylpentadecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.846
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 15-PHENYLPENTADECANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18213V2KRN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 15-Phenylpentadecanoic Acid: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 15-phenylpentadecanoic acid, a long-chain fatty acid with a terminal phenyl group. This document consolidates its chemical and physical properties, outlines a detailed synthetic protocol, and explores its current and potential applications in scientific research and drug development, with a focus on its role as a radiopharmaceutical precursor.

Core Chemical and Physical Properties

This compound is a white solid at room temperature.[1] Its structure, consisting of a fifteen-carbon aliphatic chain capped by a phenyl group and a carboxylic acid, imparts unique properties that make it a subject of interest in various research fields.

Structural and General Properties
PropertyValueSource(s)
Molecular Formula C₂₁H₃₄O₂[2][3]
Molecular Weight 318.49 g/mol [2][3]
Appearance White solid[1]
Melting Point 59-61 °C[1]
CAS Number 40228-93-1[2][3]
Predicted Spectroscopic Data

While experimental spectra for this compound are not widely available in public repositories, predicted spectral data provide valuable information for its characterization.[1]

A predicted ¹H NMR spectrum would show characteristic signals for the phenyl protons, the aliphatic chain protons, and the carboxylic acid proton. The phenyl protons would appear in the aromatic region (around 7.2 ppm). The long aliphatic chain would produce a large, complex signal in the upfield region (around 1.2-1.6 ppm). Distinct signals would be expected for the methylene groups adjacent to the phenyl ring and the carboxylic acid.

The predicted ¹³C NMR spectrum would display signals for the carbons of the phenyl ring, the aliphatic chain, and the carbonyl carbon of the carboxylic acid. The carbonyl carbon would be the most downfield signal. The aromatic carbons would appear in the region of approximately 125-140 ppm, while the aliphatic carbons would resonate in the upfield region.

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be achieved through various synthetic routes. A common strategy involves the coupling of a long-chain halo-acid with a phenyl-containing organometallic reagent or, alternatively, the modification of a precursor already containing the phenyl group. The following protocol is a generalized multi-step synthesis adapted from methodologies used for similar long-chain fatty acids and their derivatives.[4][5] This process is designed to be self-validating, with clear checkpoints for characterization.

Synthetic Workflow Overview

The synthesis can be conceptualized as a three-stage process:

  • Chain Elongation/Functionalization: Starting with a shorter bifunctional molecule.

  • Introduction of the Phenyl Group: Typically via a coupling reaction.

  • Final Modification and Purification: Hydrolysis of an ester to the final carboxylic acid.

SynthesisWorkflow Start Starting Material (e.g., 15-bromopentadecanoic acid) Step1 Esterification (e.g., with Methanol/H+) Start->Step1 Intermediate1 Methyl 15-bromopentadecanoate Step1->Intermediate1 Step2 Phenyl Group Introduction (e.g., Grignard or Suzuki Coupling) Intermediate1->Step2 Intermediate2 Methyl 15-phenylpentadecanoate Step2->Intermediate2 Step3 Hydrolysis (e.g., NaOH, then H3O+) Intermediate2->Step3 FinalProduct This compound Step3->FinalProduct

Figure 1: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of this compound, starting from 15-bromopentadecanoic acid.

Step 1: Esterification of 15-Bromopentadecanoic Acid [4]

  • Reaction Setup: In a round-bottom flask, dissolve 15-bromopentadecanoic acid (1 equivalent) in methanol (10-15 volumes).

  • Acid Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

  • Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the methanol under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 15-bromopentadecanoate. The product can be purified further by silica gel column chromatography if necessary.

Step 2: Introduction of the Phenyl Group (Suzuki Coupling Example)

  • Reaction Setup: In a reaction vessel, combine methyl 15-bromopentadecanoate (1 equivalent), phenylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents) in a suitable solvent system (e.g., toluene/ethanol/water).

  • Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen).

  • Heating: Heat the mixture to reflux (around 80-100 °C) for 12-24 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography to obtain methyl 15-phenylpentadecanoate.

Step 3: Hydrolysis to this compound [5]

  • Reaction Setup: Dissolve the methyl 15-phenylpentadecanoate (1 equivalent) in a mixture of methanol and a 1 M aqueous solution of sodium hydroxide.

  • Heating: Stir the reaction mixture at 50 °C for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Acidification: Cool the reaction mixture and acidify with 1 M hydrochloric acid until the pH is acidic, leading to the precipitation of the carboxylic acid.

  • Extraction: Extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification and Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.

Biological Activity and Applications in Drug Development

The primary application of this compound in the scientific literature is as a precursor for the synthesis of radiolabeled analogs for use in Positron Emission Tomography (PET) imaging.[4][6] These radiolabeled fatty acids are valuable tools for studying myocardial fatty acid metabolism.[4]

Role in Myocardial Imaging

Radiolabeled versions of this compound, such as ¹¹C- and ¹⁸F-labeled analogs, are used to non-invasively assess the metabolic activity of the heart muscle.[4][7] The terminal phenyl group is thought to prevent rapid metabolism of the fatty acid, allowing for better imaging of its uptake and distribution in the myocardium.[7]

Potential as a Pharmacological Agent

While research on the direct pharmacological effects of this compound is limited, the broader class of long-chain fatty acids is known to have diverse biological activities. It is plausible that this compound could interact with cellular signaling pathways involved in lipid metabolism and inflammation. Further research is warranted to explore its potential cytotoxic effects against cancer cell lines, its interaction with fatty acid receptors, and its influence on metabolic diseases.

Signaling Pathway Interactions

The diagram below illustrates a hypothetical signaling pathway that could be influenced by long-chain fatty acids like this compound, based on known fatty acid signaling.

SignalingPathway PPA 15-Phenylpentadecanoic Acid Membrane Cell Membrane PPA->Membrane Transport Receptor Fatty Acid Receptor (e.g., PPARs) Membrane->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Gene Gene Expression (Lipid Metabolism & Inflammation) Signaling->Gene Response Cellular Response Gene->Response

Figure 2: Hypothetical signaling pathway for this compound.

Safety and Handling

This compound is classified as an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a specialized long-chain fatty acid with established utility as a precursor for PET imaging agents. Its synthesis is achievable through standard organic chemistry techniques. While its direct pharmacological properties are not yet extensively studied, its structural similarity to biologically active fatty acids suggests potential for further investigation in the context of metabolic diseases and oncology. This guide provides a foundational resource for researchers interested in exploring the chemical and biological landscape of this intriguing molecule.

References

  • Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. PubMed Central. Available at: [Link]

  • Pentadecanoic Acid | C15H30O2 | CID 13849. PubChem. Available at: [Link]

  • This compound. GSRS. Available at: [Link]

  • Showing NP-Card for this compound (NP0299937). NP-MRD. Available at: [Link]

  • Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. ResearchGate. Available at: [Link]

  • Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations. NCBI. Available at: [Link]

  • Synthesis of 15-(4-[ 11 C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. ResearchGate. Available at: [Link]

Sources

An In-depth Technical Guide to 15-Phenylpentadecanoic Acid (CAS 40228-93-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

15-Phenylpentadecanoic acid (15-PPA), with CAS number 40228-93-1, is a long-chain fatty acid characterized by a terminal phenyl group. This unique structural feature has positioned it as a significant precursor in the synthesis of radiopharmaceuticals, particularly for myocardial imaging. This technical guide provides a comprehensive overview of 15-PPA, including its chemical and physical properties, synthesis methodologies, analytical techniques, and known applications. Crucially, this document also highlights the current gaps in the scientific literature, particularly concerning the intrinsic biological activities of the non-radiolabeled compound, thereby identifying opportunities for future research.

Introduction: The Significance of a Phenyl Terminus

Fatty acids are fundamental to cellular structure and metabolism. The introduction of a phenyl group at the omega position of pentadecanoic acid creates a molecule with distinct properties. The phenyl ring introduces steric hindrance that appears to inhibit rapid metabolism, a characteristic that has been exploited in the development of radiolabeled analogs for medical imaging.[1] While the primary focus of research on 15-PPA has been its application as a scaffold for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) tracers to study myocardial fatty acid metabolism, its inherent physicochemical properties and potential biological activities as a standalone molecule remain largely unexplored.[2][3] This guide aims to consolidate the existing knowledge on 15-PPA and to serve as a foundational resource for researchers interested in its synthesis, analysis, and potential future applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 15-PPA is essential for its handling, formulation, and analysis.

PropertyValueSource
CAS Number 40228-93-1[4][5]
Molecular Formula C₂₁H₃₄O₂[4]
Molecular Weight 318.49 g/mol [4]
IUPAC Name This compound
Appearance White to off-white solid
Melting Point 59-61 °C
Boiling Point 454.7 °C at 760 mmHg
Classification Long-chain fatty acid[5]

Synthesis of this compound: A Practical Workflow

The synthesis of 15-PPA and its derivatives has been approached through various synthetic routes. The Suzuki and Stille cross-coupling reactions are prominent methods for introducing the phenyl group. Below is a generalized workflow based on reported syntheses of 15-PPA analogs, which can be adapted for the synthesis of the parent compound.

Figure 1: Generalized synthesis workflow for this compound.

Detailed Protocol: Suzuki Coupling Approach

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Step 1: Esterification of 15-Bromopentadecanoic Acid

  • Rationale: The carboxylic acid is protected as a methyl ester to prevent side reactions during the subsequent coupling step.

  • Procedure:

    • Dissolve 15-bromopentadecanoic acid (1 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (e.g., 7:2 v/v).[2]

    • Slowly add a solution of trimethylsilyldiazomethane (2.2 equivalents) in hexane at room temperature.[2]

    • Stir the reaction mixture for 2 hours at room temperature.[2]

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like chloroform, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield methyl 15-bromopentadecanoate, which can be used in the next step without further purification.[2]

Step 2: Suzuki Cross-Coupling

  • Rationale: This palladium-catalyzed reaction forms the crucial carbon-carbon bond between the alkyl chain and the phenyl ring.

  • Procedure:

    • To a reaction flask, add methyl 15-bromopentadecanoate (1 equivalent), phenylboronic acid (1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).

    • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

    • Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

    • Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 15-phenylpentadecanoate.

Step 3: Hydrolysis to this compound

  • Rationale: The final step is the deprotection of the carboxylic acid to yield the desired product.

  • Procedure:

    • Dissolve the purified methyl 15-phenylpentadecanoate in a mixture of methanol or ethanol and water.

    • Add an excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

    • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and remove the alcohol under reduced pressure.

    • Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Biological and Pharmacological Profile: An Area Ripe for Investigation

The current body of research on 15-PPA is overwhelmingly focused on its radiolabeled analogs for diagnostic imaging. These studies have provided valuable insights into the pharmacokinetics of these tracers, demonstrating high uptake in the heart with subsequent metabolism and clearance.[2] The phenyl group is thought to inhibit β-oxidation, leading to prolonged retention in the myocardium compared to unsubstituted fatty acids.[1]

However, there is a significant lack of published data on the intrinsic biological or pharmacological activities of non-radiolabeled 15-PPA. While structurally related long-chain fatty acids are known to interact with various cellular targets, including peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors, no such studies have been reported for 15-PPA.

Key Unanswered Questions:

  • Does 15-PPA interact with fatty acid transport proteins or fatty acid binding proteins?

  • Does it have any activity as a ligand for nuclear receptors such as PPARs or liver X receptors (LXRs)?

  • What are its effects on cellular metabolism, including mitochondrial function and lipid droplet formation?

  • Does it exhibit any cytotoxic, anti-inflammatory, or other pharmacological effects in vitro or in vivo?

The absence of this information presents a compelling opportunity for researchers in drug discovery and cell biology to explore the potential of this unique fatty acid.

Figure 2: Known applications and unexplored potential of this compound.

Analytical Methodologies

Robust analytical methods are crucial for the quality control of synthesized 15-PPA and for its quantification in biological matrices. While specific validated methods for 15-PPA are not widely published, standard techniques for long-chain fatty acids can be adapted.

High-Performance Liquid Chromatography (HPLC)
  • Rationale: HPLC is a versatile technique for the purification and quantification of 15-PPA.

  • Proposed Method:

    • Column: A reverse-phase C18 column is suitable for separating this nonpolar molecule.

    • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of a modifier like formic acid or ammonium formate to improve peak shape and ionization for mass spectrometry detection. For example, a gradient of 85% acetonitrile in 0.1 M ammonium formate buffer has been used for a fluorinated analog.[2]

    • Detection: UV detection at a wavelength corresponding to the phenyl group's absorbance (around 254 nm) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Rationale: GC-MS is a highly sensitive and specific method for the analysis of fatty acids, typically after derivatization to increase their volatility.

  • Proposed Protocol:

    • Derivatization: Convert the carboxylic acid to a more volatile ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester. Methylation can be achieved using BF₃ in methanol.

    • GC Conditions:

      • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).

      • Injector: Splitless injection at a high temperature (e.g., 250-280 °C).

      • Oven Program: A temperature gradient starting at a lower temperature (e.g., 100 °C) and ramping up to a high temperature (e.g., 300-320 °C) to ensure elution of the long-chain fatty acid ester.

    • MS Detection:

      • Ionization: Electron ionization (EI) is commonly used.

      • Mass Analysis: Full scan mode can be used for identification, while selected ion monitoring (SIM) mode provides higher sensitivity for quantification.

    • A molecular ion peak (M⁺).

    • Characteristic fragments from the cleavage of the long alkyl chain.

    • A prominent ion resulting from the McLafferty rearrangement.

    • A tropylium ion (m/z 91) characteristic of a benzyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for the structural confirmation of 15-PPA.

  • ¹H NMR: Expected signals would include:

    • A triplet corresponding to the α-methylene protons adjacent to the carboxylic acid.

    • Multiplets for the long alkyl chain protons.

    • A triplet for the methylene protons adjacent to the phenyl ring.

    • Signals in the aromatic region for the phenyl protons.

    • A broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Expected signals would include:

    • A signal for the carboxylic acid carbon.

    • Multiple signals for the carbons of the alkyl chain.

    • Signals for the carbons of the phenyl ring.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Toxicity: The toxicological properties of 15-PPA have not been fully investigated. Assume it may cause skin and eye irritation.[6][7]

Conclusion and Future Directions

This compound is a molecule of significant interest, primarily as a precursor for radiolabeled imaging agents. Its synthesis is achievable through established organic chemistry reactions. However, this technical guide highlights a substantial knowledge gap regarding the intrinsic biological activities of the non-radiolabeled compound. This presents a fertile ground for future research. Elucidating the pharmacological profile of 15-PPA could unveil novel therapeutic applications beyond its current use in diagnostics. Researchers are encouraged to investigate its interactions with cellular targets, its metabolic fate, and its potential toxicological profile to fully unlock the potential of this unique fatty acid.

References

  • Tu, Z., et al. (2010). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Bioconjugate Chemistry, 21(12), 2313–2319. [Link][2]

  • Machulla, H. J., et al. (1985). 123I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results. European Heart Journal, 6(Suppl B), 39–47. [Link][3]

  • Coenen, H. H., et al. (1981). 15-(p[75Br]bromophenyl)pentadecanoic acid: pharmacokinetics and potential as heart agent. Journal of Nuclear Medicine, 22(10), 891–896. [Link][1]

  • Seo, Y. S., et al. (1998). Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). ETDEWEB. [Link][8]

  • Agilent Technologies. (2019). Safety Data Sheet. Retrieved from [Link][6]

  • Venn-Watson, S., et al. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE, 17(5), e0268778. [Link][9][10]

  • Fight Aging!. (2023). Assessing Pentadecanoic Acid In Vitro. Retrieved from [Link][11]

  • Shao, Y., et al. (2024). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology, 16(12), 625-638. [Link][12]

  • Venn-Watson, S., & Schork, N. (2024). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 16(1), 1-16. [Link][13]

Sources

Synthesis of 15-Phenylpentadecanoic Acid: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Terminally Phenylated Long-Chain Fatty Acids

15-Phenylpentadecanoic acid is a long-chain fatty acid distinguished by a terminal phenyl group. This unique structural feature imparts specific physicochemical properties, making it a valuable tool in various research domains, particularly in the development of molecular probes for medical imaging and in biophysical studies of cellular membranes. While its radiolabeled analogue, [¹²³I]-15-(p-iodophenyl)pentadecanoic acid (IPPA), is well-established as a tracer for myocardial fatty acid metabolism, the non-radiolabeled parent compound serves as a crucial precursor and a research tool in its own right.[1][2] The synthesis of this molecule is, therefore, of significant interest to researchers in medicinal chemistry, biochemistry, and materials science. This guide provides an in-depth overview of the synthetic strategies for this compound, detailing the underlying chemical principles and providing actionable experimental protocols.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be logically divided into two primary stages: the formation of a C15 fatty acid backbone with a reactive handle at the ω-position, and the subsequent introduction of the phenyl group. The most robust and widely applicable methods for the latter step involve palladium-catalyzed cross-coupling reactions. This guide will focus on two principal and reliable synthetic routes, each culminating in a final cross-coupling step.

Synthetic Strategy Overview

Synthesis_Strategy Start Starting Materials (e.g., 15-Hydroxypentadecanoic acid, Pentadecanedioic acid) Precursor 15-Bromopentadecanoic acid Start->Precursor Suzuki Suzuki Coupling (with Phenylboronic acid) Precursor->Suzuki Stille Stille Coupling (with Phenylstannane) Precursor->Stille Final_Product This compound Suzuki->Final_Product Stille->Final_Product

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Precursor: 15-Bromopentadecanoic Acid

A reliable synthesis of this compound hinges on the availability of a suitable precursor, typically a 15-halo-substituted pentadecanoic acid. 15-Bromopentadecanoic acid is an excellent choice due to its optimal reactivity in cross-coupling reactions. Two effective methods for its preparation are detailed below.

Method A: Bromination of 15-Hydroxypentadecanoic Acid

This method is advantageous if 15-hydroxypentadecanoic acid is readily available. The conversion of the terminal hydroxyl group to a bromide is a standard transformation in organic synthesis.

Reaction Principle: The hydroxyl group is converted into a good leaving group, which is then displaced by a bromide ion. A common and effective method is the Appel reaction, which uses triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

Experimental Protocol: Bromination of 15-Hydroxypentadecanoic Acid

  • Esterification (Protection of Carboxylic Acid):

    • To a solution of 15-hydroxypentadecanoic acid (1.0 eq) in methanol (MeOH, 0.2 M), add concentrated sulfuric acid (H₂SO₄, 0.1 eq) catalytically.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Remove the methanol under reduced pressure. Extract the aqueous layer with diethyl ether (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield methyl 15-hydroxypentadecanoate.

  • Bromination of the Ester:

    • Dissolve methyl 15-hydroxypentadecanoate (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M).

    • Add triphenylphosphine (PPh₃, 1.5 eq) and cool the solution to 0 °C in an ice bath.

    • Slowly add N-bromosuccinimide (NBS, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by adding water. Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 15-bromopentadecanoate.

  • Hydrolysis to 15-Bromopentadecanoic Acid:

    • Dissolve the purified methyl 15-bromopentadecanoate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, 0.1 M).

    • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours.

    • Acidify the reaction mixture to pH ~2 with 1 M hydrochloric acid (HCl).

    • Extract the product with ethyl acetate (3 x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 15-bromopentadecanoic acid as a solid.

Method B: Hunsdiecker Reaction on a Pentadecanedioic Acid Derivative

An alternative route starts from the more accessible pentadecanedioic acid. The Hunsdiecker reaction allows for the decarboxylative bromination of one of the carboxylic acid groups.[3][4][5][6][7]

Reaction Principle: The Hunsdiecker reaction involves the reaction of a silver salt of a carboxylic acid with bromine to yield an alkyl bromide with one less carbon atom.[3][4][5][6][7] To selectively react one end of the dicarboxylic acid, it is first converted to a monoester.

Experimental Protocol: Hunsdiecker Reaction

  • Monoesterification of Pentadecanedioic Acid:

    • This can be achieved by reacting pentadecanedioic acid with a limited amount of a suitable alcohol and an acid catalyst, followed by separation of the monoester from the di-ester and unreacted diacid.

  • Formation of the Silver Salt:

    • Dissolve the monomethyl pentadecanedioate (1.0 eq) in water containing a stoichiometric amount of sodium hydroxide (NaOH).

    • Slowly add a solution of silver nitrate (AgNO₃, 1.0 eq) in water with stirring.

    • The silver salt will precipitate. Collect the precipitate by filtration, wash with water and then acetone, and dry thoroughly under vacuum in the absence of light.

  • Hunsdiecker Reaction:

    • Suspend the dry silver salt (1.0 eq) in anhydrous carbon tetrachloride (CCl₄, 0.1 M).

    • Slowly add a solution of bromine (Br₂, 1.0 eq) in CCl₄ to the suspension with stirring.

    • Gently reflux the mixture until the reaction is complete (cessation of CO₂ evolution and disappearance of the bromine color).

    • Cool the reaction mixture and filter to remove silver bromide.

    • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude methyl 15-bromopentadecanoate.

    • Purify by column chromatography and then hydrolyze to the free acid as described in Method A.

Part 2: Introduction of the Phenyl Group via Cross-Coupling

With 15-bromopentadecanoic acid (or its methyl ester) in hand, the final step is the formation of the carbon-carbon bond between the alkyl chain and the phenyl ring. Palladium-catalyzed cross-coupling reactions are the methods of choice for this transformation due to their high efficiency and functional group tolerance.

Method 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound.[8][9][10]

Reaction Principle: The reaction proceeds via a catalytic cycle involving the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The carboxylic acid group is generally protected as an ester to prevent interference with the basic reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Setup:

    • To a flame-dried Schlenk flask, add methyl 15-bromopentadecanoate (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction:

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

    • Add a degassed solvent mixture, such as toluene/water (4:1, 0.1 M).

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.

  • Work-up and Purification:

    • Cool the reaction to room temperature and add water.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 15-phenylpentadecanoate.

  • Hydrolysis:

    • Hydrolyze the ester to the final product, this compound, using the LiOH procedure described previously.

Suzuki Coupling Workflow

Suzuki_Workflow Start Methyl 15-bromopentadecanoate + Phenylboronic acid Reaction Pd(PPh₃)₄, K₂CO₃ Toluene/Water, 80-100 °C Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Hydrolysis LiOH, THF/H₂O Purification->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Caption: Workflow for the Suzuki-Miyaura coupling synthesis.

Method 2: Stille Coupling

The Stille coupling offers an alternative palladium-catalyzed route, utilizing an organostannane as the coupling partner.[11][12][13]

Reaction Principle: Similar to the Suzuki coupling, the Stille reaction involves a Pd(0)/Pd(II) catalytic cycle. The key difference is the use of an organotin reagent, such as tributyl(phenyl)stannane, for the transmetalation step.[11][12][13]

Experimental Protocol: Stille Coupling

  • Setup:

    • In a flame-dried Schlenk flask, combine methyl 15-bromopentadecanoate (1.0 eq), tributyl(phenyl)stannane (1.1 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).

  • Reaction:

    • Evacuate and backfill the flask with an inert gas.

    • Add a degassed solvent, such as anhydrous toluene or DMF (0.1 M).

    • Heat the mixture to 90-110 °C for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with diethyl ether.

    • Wash the solution with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify by column chromatography to yield methyl 15-phenylpentadecanoate.

  • Hydrolysis:

    • Perform the final hydrolysis step as previously described.

Quantitative Data Summary

StepReactantsKey ReagentsSolventTemp (°C)Time (h)Yield (%)
Esterification 15-Hydroxypentadecanoic acid, MeOHH₂SO₄ (cat.)MethanolReflux4-6>95
Bromination Methyl 15-hydroxypentadecanoatePPh₃, NBSDCM0 to RT12-1680-90
Suzuki Coupling Methyl 15-bromopentadecanoate, Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/H₂O80-10012-2470-85
Stille Coupling Methyl 15-bromopentadecanoate, Tributyl(phenyl)stannanePd(PPh₃)₄Toluene90-11012-2475-90
Hydrolysis Methyl 15-phenylpentadecanoateLiOHTHF/H₂ORT4-6>95

Purification and Characterization

The final product, this compound, is typically a white solid at room temperature. Purification can be achieved by recrystallization from a suitable solvent system, such as hexane/ethyl acetate.

Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic peaks for the aromatic protons of the phenyl group, the methylene protons of the long alkyl chain, and the carboxylic acid proton.

    • ¹³C NMR will confirm the presence of the aromatic carbons, the aliphatic chain carbons, and the carbonyl carbon of the carboxylic acid.[14][15]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques can be used to confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

Conclusion and Future Perspectives

The synthesis of this compound is readily achievable through well-established organic transformations. The choice of synthetic route will largely depend on the availability of starting materials. Both the Suzuki-Miyaura and Stille coupling reactions provide reliable methods for the key C-C bond formation, with the Suzuki coupling generally being preferred due to the lower toxicity of the boron-based reagents compared to the tin-based reagents used in the Stille reaction. As research into the role of fatty acids in cellular processes continues to expand, the demand for tailored molecules like this compound for use as molecular probes and building blocks is likely to increase.

References

  • Burke, M. D., & Schreiber, S. L. (2004). A Planning Strategy for Diversity-Oriented Synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Reske, S. N., Sauer, W., Machulla, H. J., & Winkler, C. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335-1342.
  • Tu, Z., Li, S., Sharp, T. L., Herrero, P., Dence, C. S., Gropler, R. J., & Mach, R. H. (2010). Synthesis and evaluation of 15-(4-(2-[18F]fluoroethoxy)phenyl)pentadecanoic acid: a potential PET tracer for studying myocardial fatty acid metabolism.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • An, H., & Cook, P. D. (2000). A simple and efficient one-pot synthesis of 5'-amino-5'-deoxy-2',3'-O-isopropylidene-nucleosides. Tetrahedron Letters, 41(36), 7051-7054.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Ogawa, S., & Furukawa, H. (1984). Synthesis of 15-hydroxypentadecanoic acid. Yukagaku, 33(2), 114-116.
  • Robichaud, J., & Tremblay, F. (2006). RNF145, a novel RING finger-containing protein, is a ubiquitin ligase.
  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube. Retrieved from [Link]

  • Magritek. (2018, April 6). Characterizing Fatty Acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • Venn-Watson, S., & Butterworth, C. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 14(11), 2243.
  • Fore, S. P., & Ward, T. L. (1957). U.S. Patent No. 2,816,903. Washington, DC: U.S.
  • Al-Ahdal, A. A., Al-Arifi, M. N., El-Emam, A. A., & El-Sayed, M. A. (2022). Non-Enzymatic Phenylboronic Acid-Based Optode Membrane for Glucose Monitoring in Serums of Diabetic Patients and in the Culture Medium of Human Embryos. Biosensors, 12(9), 759.
  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Artamonov, O. S., & Gevorgyan, V. (2017). Decarboxylative Halogenation of Organic Compounds.
  • Moutzouri, P., Kiritskas, D., & Giraud, M. (2022). Improved Quantification by Nuclear Magnetic Resonance Spectroscopy of the Fatty Acid Ester Composition of Extra Virgin Olive Oils. ACS Food Science & Technology, 2(7), 1140–1147.
  • Professor Dave Explains. (2021, October 15). Hunsdiecker Reaction. YouTube. Retrieved from [Link]

  • Name Reactions in Organic Chemistry. (n.d.). Stille Coupling. Retrieved from [Link]

  • Magritek. (n.d.). Characterizing Fatty Acids with advanced multinuclear NMR methods. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Venn-Watson, S., & Butterworth, C. (2023). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology, 15(1), 1-13.
  • Wikipedia. (2023, October 27). Stille reaction. Retrieved from [Link]

  • WO2021228804A1. (2021).
  • Johnson, C. R., & Dutra, G. A. (1973). The Hunsdiecker and Related Reactions. Journal of the American Chemical Society, 95(23), 7777-7784.
  • Li, J., et al. (2018). Macrolactonization of methyl 15-hydroxypentadecanoate to cyclopentadecanolide using KF-La/γ-Al2O3 catalyst. RSC Advances, 8(33), 18451-18458.
  • Wuest, F., & Kniess, T. (2005). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Journal of Labelled Compounds and Radiopharmaceuticals, 48(12), 865-875.

Sources

Biological significance of 15-Phenylpentadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Significance of 15-Phenylpentadecanoic Acid and its Unsubstituted Analogue

In the vast and intricate world of lipid biology, the significance of a molecule is often defined by its context. This guide delves into the multifaceted roles of two structurally related long-chain fatty acids: this compound (15-PPA) and its unsubstituted counterpart, Pentadecanoic acid (C15:0). While the former has carved a niche as a powerful diagnostic tool in cardiology, the latter is emerging as a bioactive nutrient with profound implications for metabolic health. This document, intended for researchers, scientists, and drug development professionals, will navigate the distinct yet complementary narratives of these molecules, from their chemical synthesis and metabolic fate to their applications in diagnostics and potential as therapeutic agents. We will explore the underlying mechanisms, present detailed experimental protocols, and offer insights into future research trajectories.

Part 1: this compound: A Window into Cardiac Metabolism

The healthy heart is a metabolic furnace, with a voracious appetite for fatty acids to fuel its relentless contractile function.[1] Alterations in this delicate metabolic machinery are a hallmark of various cardiac pathologies.[2] this compound, a synthetic fatty acid analogue, has been ingeniously developed to non-invasively probe this critical aspect of cardiac physiology. Its defining feature is a terminal phenyl group, which allows for the attachment of radioisotopes, transforming it into a tracer that can be visualized using nuclear imaging techniques.

Section 1.1: Radiosynthesis and Isotopic Labeling

The utility of 15-PPA in diagnostic imaging hinges on its successful labeling with gamma-emitting or positron-emitting isotopes. Common isotopes include Iodine-123 (¹²³I) for Single Photon Emission Computed Tomography (SPECT) and Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C) for Positron Emission Tomography (PET).[2][3][4]

Experimental Protocol: Synthesis of [¹⁸F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acid

This protocol outlines a two-step radiosynthesis of an ¹⁸F-labeled 15-PPA analogue.[2]

  • Azeotropic Drying of [¹⁸F]Fluoride:

    • Add 100–150 mCi of [¹⁸F]Fluoride to a 10-mL Pyrex tube containing Kryptofix 2.2.2. (5–6 mg) and K₂CO₃ (1–2 mg).

    • Evaporate the water by azeotropic distillation with HPLC-grade acetonitrile (3 x 1.0 mL) at 110°C under a stream of nitrogen. Rationale: This step is critical to ensure an anhydrous environment for the subsequent nucleophilic substitution reaction.

  • Radiolabeling Reaction:

    • To the dried [¹⁸F]fluoride, add a solution of the tosylate precursor, methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate (1–2 mg), in 0.25–0.30 mL of acetonitrile.

    • Cap the tube and heat at 110–115°C for 5–10 minutes. Rationale: The tosylate group is an excellent leaving group, facilitating nucleophilic substitution by the [¹⁸F]fluoride ion.

  • Hydrolysis and Purification:

    • Following the labeling reaction, perform hydrolysis of the methyl ester to yield the carboxylic acid.

    • Purify the final product, [¹⁸F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acid, using high-performance liquid chromatography (HPLC).

Diagram: Radiosynthesis Workflow of [¹⁸F]15-PPA Analogue

Radiosynthesis_Workflow cluster_drying Step 1: Azeotropic Drying cluster_labeling Step 2: Radiolabeling cluster_purification Step 3: Hydrolysis & Purification F18_solution [¹⁸F]Fluoride Solution Kryptofix Kryptofix 2.2.2 + K₂CO₃ Drying Azeotropic Distillation (Acetonitrile, 110°C) Kryptofix->Drying Dried_F18 Dried [¹⁸F]Fluoride Drying->Dried_F18 Reaction Nucleophilic Substitution (110-115°C, 5-10 min) Dried_F18->Reaction Precursor Tosylate Precursor Precursor->Reaction Labeled_Ester Radiolabeled Ester Reaction->Labeled_Ester Hydrolysis Ester Hydrolysis Labeled_Ester->Hydrolysis HPLC HPLC Purification Hydrolysis->HPLC Final_Product [¹⁸F]15-PPA Analogue HPLC->Final_Product C15_Signaling cluster_receptors Receptor Activation cluster_kinases Kinase Modulation cluster_inflammation Inflammatory Signaling cluster_outcomes Cellular & Physiological Outcomes C15 Pentadecanoic Acid (C15:0) PPARs PPAR-α / PPAR-δ C15->PPARs Agonist AMPK AMPK C15->AMPK Activates mTOR mTOR C15->mTOR Inhibits JAK_STAT JAK-STAT Pathway C15->JAK_STAT Inhibits NFkB NF-κB Pathway C15->NFkB Inhibits Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides PPARs->Lipid_Metabolism AMPK->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity AMPK->Glucose_Homeostasis Cell_Growth ↓ Proliferation ↓ Fibrosis mTOR->Cell_Growth Inflammation_Resolution ↓ IL-6, TNF-α JAK_STAT->Inflammation_Resolution NFkB->Inflammation_Resolution

Caption: C15:0 modulates multiple signaling pathways to elicit its biological effects.

Section 2.3: Experimental Assessment of C15:0's Anti-inflammatory Activity

The anti-inflammatory properties of C15:0 can be investigated using in vitro cell culture models, such as lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Measuring Cytokine Production in Macrophages

  • Cell Culture and Differentiation:

    • Culture a macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages in appropriate media.

    • If using primary cells, differentiate them into macrophages using M-CSF.

  • Pre-treatment with C15:0:

    • Plate the macrophages at a suitable density in a multi-well plate.

    • Pre-treat the cells with varying concentrations of C15:0 (e.g., 5, 10, 25, 50 µM) or a vehicle control (e.g., BSA-conjugated media) for 24 hours. Rationale: Pre-incubation allows for the uptake and metabolic incorporation of C15:0, as well as the modulation of intracellular signaling pathways prior to the inflammatory challenge.

  • Inflammatory Stimulation:

    • After the pre-treatment period, stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 6-24 hours) to induce an inflammatory response. Include a non-stimulated control group.

  • Quantification of Cytokines:

    • Collect the cell culture supernatant.

    • Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the cytokine concentrations to the total protein content of the cells in each well.

    • Compare the cytokine levels in the C15:0-treated groups to the vehicle-treated, LPS-stimulated group to determine the inhibitory effect of C15:0.

Part 3: Synthesis, Analysis, and Future Perspectives

Section 3.1: Chemical Synthesis

While radiolabeled 15-PPA synthesis is a specialized field, the synthesis of both 15-PPA and C15:0 for research purposes can be achieved through various organic chemistry routes. For example, one approach to C15:0 involves the Kolbe synthesis of diethyl thapsate from ethyl hydrogen azelate, followed by a series of reactions to yield the final product. [5]

Section 3.2: Analytical Methodologies

Accurate quantification of these fatty acids in biological matrices is crucial for research. Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and reliable method for measuring the levels of C15:0 in serum, plasma, and other tissues. [6][7]

Section 3.3: Future Directions

The study of 15-PPA and C15:0 continues to evolve, with several exciting avenues for future research:

  • 15-PPA: The development of new PET tracers based on the 15-PPA scaffold with improved kinetic properties could enhance the diagnosis and risk stratification of cardiac diseases.

  • C15:0: The promising epidemiological and mechanistic data for C15:0 warrant its investigation in randomized controlled clinical trials to establish a causal relationship between C15:0 supplementation and improved metabolic health. [8][9]Its potential as a therapeutic agent for conditions like metabolic syndrome, non-alcoholic fatty liver disease, and type 2 diabetes is a significant area for future drug development. [8][9]Further research is also needed to fully elucidate the downstream targets of its signaling activities.

Conclusion

This compound and Pentadecanoic acid, though simple in structure, exemplify the diverse roles that fatty acids can play in biology and medicine. 15-PPA has proven to be an invaluable tool for visualizing the metabolic health of the heart, aiding in the diagnosis of cardiovascular diseases. In parallel, C15:0 is emerging from the shadow of being just a dietary biomarker to being recognized as a bioactive molecule with the potential to mitigate the risks of major metabolic diseases. The continued exploration of these fascinating molecules holds great promise for advancing our understanding of metabolic regulation and for developing novel diagnostic and therapeutic strategies.

References

  • Reske, S. N., Koischwitz, D., Reichmann, K., Machulla, H. J., Simon, H., Knopp, R., & Winkler, C. (1984). Cardiac metabolism of 15 (p-I-123 phenyl-) pentadecanoic acid after intracoronary tracer application. European Journal of Radiology, 4(2), 144–149. [Link]

  • Reske, S. N., Sauer, W., Machulla, H. J., Knust, J., & Winkler, C. (1985). Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. European Journal of Nuclear Medicine, 10(5-6), 228–234. [Link]

  • Hansen, C. L., Corbett, J. R., Pippin, J. J., Jansen, D. E., Kulkarni, P., Ugolini, V., ... & Willerson, J. T. (1988). Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging. Journal of the American College of Cardiology, 12(1), 78-85. [Link]

  • Reske, S. N., Koischwitz, D., Reichmann, K., Machulla, H. J., Simon, H., Knopp, R., & Winkler, C. (1984). Cardiac metabolism of 15 (p-I-123 phenyl-) pentadecanoic acid after intracoronary tracer application. Semantic Scholar. [Link]

  • Mercola, J. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology. [Link]

  • Ponde, D. E., Dence, C. S., Oyama, N., Kim, J., Tai, Y. C., Laforest, R., ... & Welch, M. J. (2011). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Molecular imaging and biology, 13(1), 88-97. [Link]

  • Seo, Y. S., Jang, Y. S., Lee, D. S., Jeong, J. M., Jeong, Z. K., Lee, M. C., & Koh, C. S. (1998). Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). The Korean Journal of Nuclear Medicine, 32(1), 65-73. [Link]

  • Reske, S. N., Schön, S., Knust, E. J., Machulla, H. J., & Winkler, C. (1985). 123I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results. European heart journal, 6 Suppl B, 39–47. [Link]

  • Mercola, J. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology. [Link]

  • Reske, S. N., Schön, S., Knust, E. J., Machulla, H. J., & Winkler, C. (1985). 123 I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results. European Heart Journal, 6(Supplement B), 39-47. [Link]

  • Drug Topics. (2024, August 14). Recent study found that pentadecanoic acid may have beneficial impact on metabolic health. [Link]

  • Santaren, I. D., Watkins, S. M., Liese, A. D., Wagenknecht, L. E., Rewers, M. J., Haffner, S. M., ... & Hanley, A. J. (2014). Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders. The American journal of clinical nutrition, 100(6), 1532–1540. [Link]

  • Coenen, H. H., Franken, K., & Stöcklin, G. (2010). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Journal of Labelled Compounds and Radiopharmaceuticals, 53(5-6), 263-267. [Link]

  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PloS one, 17(5), e0268778. [Link]

  • Mercola, J. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. World Journal of Cardiology. [Link]

  • Mercola, J. (2025). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes. [Link]

  • Gibbons, H., et al. (2023). Single-marker validation results for pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) by dairy group. ResearchGate. [Link]

  • Santaren, I. D., Watkins, S. M., Liese, A. D., Wagenknecht, L. E., Rewers, M. J., Haffner, S. M., ... & Hanley, A. J. (2014). Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders. The American journal of clinical nutrition, 100(6), 1532–1540. [Link]

  • Grebow, J. (2021, September 29). New research to investigate whether pentadecanoic acid reduces risk of metabolic syndrome. Nutritional Outlook. [Link]

  • Gure-Gallardo, S., et al. (2022). The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses. International Journal of Molecular Sciences, 23(2), 935. [Link]

  • Wolk, A. (2015). Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke. The American Journal of Clinical Nutrition, 101(4), 881-882. [Link]

  • Tyagi, S., et al. (2011). PPARs: regulators of metabolism and as therapeutic targets in cardiovascular disease. Part I: PPAR-α. Future Cardiology, 7(4), 519-535. [Link]

  • Schoonjans, K., et al. (1996). Peroxisome Proliferator‐Activated Receptors and Lipid Metabolism. FEBS Letters, 389(1), 81-85. [Link]

  • Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients, 15(20), 4310. [Link]

  • Venn-Watson, S., et al. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. [Link]

  • Machulla, H. J., Stöcklin, G., Kupfernagel, C., Freundlieb, C., Höck, A., Vyska, K., & Feinendegen, L. E. (1978). Biochemical concept and synthesis of a radioiodinated phenylfatty acid for in vivo metabolic studies of the myocardium. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 19(3), 271–274. [Link]

  • Rosamond, T. L., Abendschein, D. R., Sobel, B. E., Bergmann, S. R., & Fox, K. A. (1987). Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 28(9), 1467–1474. [Link]

  • CN102816142A - Synthesis method for pentadecanoicacid - Google P
  • Peters, J. (2012, August 31). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. NIH VideoCasting and Podcasting. [Link]

  • PENNSYLVANIA STATE UNIVERSITY. (n.d.). Peroxisome Proliferator-Activated Receptors (Ppars) In Nutrition and Disease. NIFA Reporting Portal. [Link]

  • Sura, A. P., et al. (2021). Toxicant-Induced Metabolic Alterations in Lipid and Amino Acid Pathways Are Predictive of Acute Liver Toxicity in Rats. Toxics, 9(11), 300. [Link]

  • Al-Hasani, H., et al. (2014). Novel regulatory roles of omega-3 fatty acids in metabolic pathways: a proteomics approach. Nutrition & Metabolism, 11, 7. [Link]

  • Goldberg, I. J., & Trent, C. M. (2012). Lipid Metabolism and Toxicity in the Heart. Heart failure clinics, 8(4), 629–640. [Link]

  • PlantFAdb. (n.d.). 15-Ph-15:0; this compound. [Link]

  • Manoli, I., & Venditti, C. P. (2022). Toxic Metabolites and Inborn Errors of Amino Acid Metabolism: What One Informs about the Other. Metabolites, 12(6), 529. [Link]

Sources

The Radiopharmaceutical Precursor 15-Phenylpentadecanoic Acid: A Technical Guide for Myocardial Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 15-phenylpentadecanoic acid (PPA) and its radioiodinated analog, 15-(p-iodophenyl)pentadecanoic acid (IPPA), for use in nuclear cardiology. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, radiolabeling, quality control, and application of these compounds as radiopharmaceutical precursors for myocardial metabolic imaging. We will explore the underlying principles of cardiac fatty acid metabolism that make [¹²³I]IPPA a valuable tool for single-photon emission computed tomography (SPECT) and discuss its clinical significance in the diagnosis and assessment of coronary artery disease and myocardial viability.

Introduction: The Energetic Heart and the Role of Fatty Acids

The heart is a relentlessly working organ with a high energy demand, primarily met through the metabolism of fatty acids. Under normal physiological conditions, fatty acids are the preferred substrate for myocardial energy production, providing 60-90% of the heart's ATP.[1] This metabolic preference is the cornerstone of using radiolabeled fatty acid analogs for cardiac imaging. Alterations in myocardial fatty acid metabolism are early indicators of ischemic heart disease and other cardiomyopathies.[2]

Radiolabeled fatty acids, such as [¹²³I]IPPA, allow for the non-invasive visualization and quantification of myocardial fatty acid uptake and metabolism.[1] [¹²³I]IPPA is a synthetic fatty acid analog that mimics the behavior of natural long-chain fatty acids, being actively transported into cardiomyocytes and undergoing subsequent metabolic processing.[3] Its clearance kinetics from the myocardium are indicative of β-oxidation rates.[4] This guide will delve into the technical aspects of utilizing this compound as a precursor for the production of this important radiopharmaceutical.

Synthesis of the Precursor: this compound

The synthesis of this compound is a critical first step in the production of [¹²³I]IPPA. A common synthetic route involves the use of 15-hydroxypentadecanoic acid as a starting material. The following is a representative, multi-step protocol.

Experimental Protocol: Synthesis of this compound

Step 1: Esterification of 15-Hydroxypentadecanoic Acid

  • Reaction Setup: In a round-bottom flask, dissolve 15-hydroxypentadecanoic acid in an excess of a suitable alcohol (e.g., methanol or ethanol) containing a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Reaction Conditions: Reflux the mixture for several hours to drive the Fischer esterification to completion.

  • Workup and Purification: After cooling, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution). Extract the ester into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purify further by column chromatography if necessary.

Step 2: Conversion to 15-Bromopentadecanoic Acid Ester

  • Reaction Setup: Dissolve the 15-hydroxypentadecanoate ester in a suitable solvent (e.g., dichloromethane).

  • Reaction Conditions: Add a brominating agent, such as phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂), dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Carefully quench the reaction with water. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 15-bromopentadecanoate ester is often used in the next step without further purification.

Step 3: Phenylation via Grignard Reaction

  • Grignard Reagent Preparation: In a separate flask, prepare phenylmagnesium bromide by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

  • Reaction Setup: Add the 15-bromopentadecanoate ester dissolved in anhydrous diethyl ether to the freshly prepared Grignard reagent at a controlled temperature (e.g., 0 °C).

  • Reaction Conditions: Allow the reaction to proceed at room temperature for several hours.

  • Workup and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent, wash with water and brine, dry, and concentrate.

Step 4: Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude 15-phenylpentadecanoate ester in a mixture of an alcohol (e.g., ethanol) and an aqueous solution of a strong base (e.g., sodium hydroxide or potassium hydroxide).

  • Reaction Conditions: Reflux the mixture for several hours to ensure complete saponification.

  • Workup and Purification: After cooling, acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to protonate the carboxylate. Extract the this compound into an organic solvent. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product can be purified by recrystallization.[5]

Radiolabeling with Iodine-123: Synthesis of [¹²³I]IPPA

The introduction of the radioisotope Iodine-123 onto the phenyl ring of this compound is the final step in producing the active radiopharmaceutical. A common and efficient method for this radioiodination is the copper-assisted nucleophilic exchange.

Experimental Protocol: Radioiodination of this compound
  • Precursor Preparation: Start with high-purity this compound.

  • Radioiodination Reaction:

    • In a shielded hot cell, dissolve the this compound precursor in a suitable organic solvent.

    • Add a solution of no-carrier-added [¹²³I]iodide in a suitable buffer.

    • Introduce a copper(I) or copper(II) catalyst.

    • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for a specific duration (e.g., 30-60 minutes). The exact conditions will depend on the specific methodology and equipment.

  • Purification of [¹²³I]IPPA:

    • After the reaction, the crude product is purified to remove unreacted [¹²³I]iodide and other impurities. This is typically achieved using solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak) or by high-performance liquid chromatography (HPLC).

  • Formulation: The purified [¹²³I]IPPA is formulated in a physiologically compatible solution, often containing human serum albumin to improve solubility and in vivo stability, and then sterilized by filtration.

Quality Control of [¹²³I]IPPA

Ensuring the quality and safety of the final radiopharmaceutical product is paramount. A series of quality control tests must be performed before [¹²³I]IPPA can be administered to patients. These tests are guided by pharmacopeial monographs and regulatory guidelines.[6][7]

Quality Control Test Method Acceptance Criteria Rationale
Radionuclidic Purity Gamma-ray spectrometryI-123: ≥ 99.9%Ensures that the radioactivity is from the intended radionuclide and minimizes radiation dose from long-lived impurities.
Radiochemical Purity High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC)[¹²³I]IPPA: ≥ 95%Guarantees that the majority of the radioactivity is in the desired chemical form, ensuring target-specific uptake and minimizing non-target radiation exposure.
Chemical Purity HPLCPrecursor and other chemical impurities below specified limitsEnsures that there are no harmful chemical substances that could cause adverse reactions.
pH pH meter6.0 - 7.5Ensures the formulation is physiologically compatible and does not cause discomfort or tissue damage upon injection.
Sterility Membrane filtration and incubationNo microbial growthPrevents the administration of a contaminated product that could lead to infection.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) testBelow specified limitsPrevents pyrogenic reactions in the patient.

Myocardial Uptake and Metabolism of [¹²³I]IPPA

The journey of [¹²³I]IPPA from the bloodstream to its metabolic fate within the cardiomyocyte is a multi-step process that can be visualized to understand its utility as an imaging agent.

Mechanism of Myocardial Uptake and Metabolism

Myocardial_Fatty_Acid_Metabolism cluster_blood Bloodstream cluster_interstitium Interstitial Space IPPA_Albumin [¹²³I]IPPA-Albumin Complex IPPA_Free Free [¹²³I]IPPA IPPA_Albumin->IPPA_Free Dissociation IPPA_Cytosol IPPA_Cytosol IPPA_Free->IPPA_Cytosol Transport via CD36 & FABP IPPA_CoA IPPA_CoA IPPA_Cytosol->IPPA_CoA Activation by Acyl-CoA Synthetase Triglycerides Triglycerides IPPA_CoA->Triglycerides Esterification Phospholipids Phospholipids IPPA_CoA->Phospholipids Esterification IPPA_Carnitine IPPA_Carnitine IPPA_CoA->IPPA_Carnitine CPT-I Beta_Oxidation Beta_Oxidation IPPA_Carnitine->Beta_Oxidation CPT-II Metabolites Metabolites Beta_Oxidation->Metabolites Metabolites->IPPA_Free Efflux from cell

As depicted in Figure 1, [¹²³I]IPPA, bound to albumin in the bloodstream, dissociates and is transported into the cardiomyocyte.[8] Inside the cell, it is activated to its coenzyme A (CoA) ester. This activated form can then either be esterified into the triglyceride and phospholipid pools for storage or be transported into the mitochondria via the carnitine palmitoyltransferase (CPT) system for β-oxidation.[2] The rate of clearance of the radiotracer from the myocardium reflects the rate of this β-oxidation process.

In Vivo Biodistribution of [¹²³I]IPPA

The biodistribution of a radiopharmaceutical describes its uptake in various organs and tissues over time. Understanding the biodistribution of [¹²³I]IPPA is crucial for interpreting cardiac images and for radiation dosimetry calculations.

Organ Uptake at 5 min post-injection (%ID/g) Uptake at 30 min post-injection (%ID/g) Uptake at 60 min post-injection (%ID/g)
Heart 4.42.51.8
Liver 15.210.17.5
Lungs 3.11.51.0
Kidneys 2.83.53.8
Blood 1.20.80.5
Muscle 1.51.00.8

Note: These are representative values from preclinical studies and may vary.

The heart shows high initial uptake of [¹²³I]IPPA, followed by a biexponential clearance, with the initial rapid phase representing β-oxidation and a slower phase reflecting the turnover of the stored lipid pools. The liver also shows significant uptake, as it is a primary site of fatty acid metabolism.

Clinical Applications and Future Perspectives

[¹²³I]IPPA SPECT imaging has demonstrated clinical utility in several areas of cardiology:

  • Detection of Coronary Artery Disease (CAD): Ischemic myocardium exhibits reduced uptake and delayed clearance of [¹²³I]IPPA, allowing for the identification of areas with compromised blood flow and metabolism.[7]

  • Assessment of Myocardial Viability: In patients with severe left ventricular dysfunction, [¹²²I]IPPA can help differentiate between viable, hibernating myocardium and non-viable scar tissue, which is crucial for guiding revascularization decisions.

  • Evaluation of Cardiomyopathies: Alterations in fatty acid metabolism are implicated in various cardiomyopathies, and [¹²³I]IPPA can provide insights into the underlying pathophysiology.

The development of new fatty acid analogs for PET imaging, such as those labeled with Fluorine-18, holds promise for improved image resolution and quantification of myocardial metabolism.

Conclusion

This compound is a valuable precursor for the synthesis of the radiopharmaceutical [¹²³I]IPPA, a clinically relevant tracer for myocardial metabolic imaging. This guide has provided a detailed overview of the synthesis, radiolabeling, quality control, and biological behavior of this important compound. A thorough understanding of these technical aspects is essential for researchers and clinicians working to advance the field of nuclear cardiology and improve the diagnosis and management of cardiovascular diseases.

References

  • Hansen, C. L. (1994). Preliminary Report of an Ongoing Phase I/II Dose Range, Safety and Efficacy Study of iodine-123-phenylpentadecanoic Acid for the Identification of Viable Myocardium. Journal of Nuclear Medicine, 35(4 Suppl), 38S–42S. [Link]

  • Rellas, J. S., Corbett, J. R., Kulkarni, P., Morgan, C., & Lewis, S. E. (1983). Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging. American Journal of Cardiology, 52(10), 1326–1332. [Link]

  • Goodman, M. M., Kirsch, G., & Knapp, F. F., Jr. (1984). Synthesis and evaluation of radioiodinated (E)-18-iodo-17-octadecenoic acid as a new myocardial imaging agent. Journal of Medicinal Chemistry, 27(3), 390–397. [Link]

  • CUSABIO. (n.d.). Myocardial Fatty Acid Metabolism. Retrieved from [Link]

  • Reske, S. N. (1994). Experimental and Clinical Experience With Iodine 123-labeled Iodophenylpentadecanoic Acid in Cardiology. Journal of Nuclear Cardiology, 1(2 Pt 2), S58–S64. [Link]

  • Effendi, N., Mishiro, K., Wakabayashi, H., Gabryel-Skrodzka, M., Shiba, K., Taki, J., & Arano, Y. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLOS ONE, 16(12), e0261226. [Link]

  • IAEA. (2019). Quality Control in the Production of Radiopharmaceuticals. IAEA-TECDOC-1863. [Link]

  • Hansen, C. L., Rastogi, A., Sangrigoli, R. A., & Parker, J. A. (1999). 123I-IPPA SPECT for the prediction of enhanced left ventricular function after coronary bypass graft surgery. Multicenter IPPA Viability Trial Investigators. 123I-iodophenylpentadecanoic acid. Journal of Nuclear Cardiology, 6(6), 591–600. [Link]

  • National Center for Biotechnology Information. (2008). [123I]-β-Methyl iodophenyl-pentadecanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Seo, Y. S., Jang, Y. S., Lee, D. S., Jeong, J. M., Jeong, Z. K., Lee, M. C., & Koh, C. S. (1998). Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). Korean Journal of Nuclear Medicine, 32(1), 65-73. [Link]

  • Reske, S. N. (1985). 123I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results. European Heart Journal, 6 Suppl B, 39–47. [Link]

  • Kauppinen, T., Kuisma, A., & Bergström, K. A. (2002). Biodistribution and radiation dosimetry of [123I]ADAM in healthy human subjects: preliminary results. European Journal of Nuclear Medicine and Molecular Imaging, 29(12), 1642–1647. [Link]

  • The University of New Mexico. (n.d.). Quality Control of Compounded Radiopharmaceuticals. Retrieved from [Link]

  • Westera, G., van der Wall, E. E., Visser, F. C., den Hollander, W., Heidendal, G. A., & Roos, J. P. (1983). The uptake of iodinated free fatty acids in the (ischemic) dog heart. Indications for a dual uptake mechanism. International Journal of Nuclear Medicine and Biology, 10(4), 231–236. [Link]

  • Loyi Lego, R. (2025). A Perspective on Production and Quality Control of Iodine-123 Radiopharmaceutical for Applications in Nuclear Medicine. Indian Journal of Nuclear Medicine, 40(1), 1–9. [Link]

  • ResearchGate. (n.d.). Metabolic pathways involved in cardiac metabolism. Retrieved from [Link]

  • Kuikka, J. T., Mussalo, H., Uusitupa, M., Länsimies, E., & Pyörälä, K. (1990). Diagnostic value of 123 I-phenylpentadecanoic acid (IPPA) metabolic and thallium 201 perfusion imaging in stable coronary artery disease. European Heart Journal, 11(10), 912–919. [Link]

  • Wikipedia. (n.d.). Fatty acid metabolism. Retrieved from [Link]

  • Microbe Notes. (2023, October 16). Beta Oxidation of Fatty Acid: Steps, Uses, Diagram. Retrieved from [Link]

  • van der Wall, E. E., Heidendal, G. A., den Hollander, W., Westera, G., & Roos, J. P. (1981). Myocardial scintigraphy with 123I-labeled heptadecanoic acid in patients with unstable angina. Postgraduate Medical Journal, 57(663), 13–17. [Link]

  • IAEA. (2009). Cyclotron Produced Radionuclides: Principles and Practice. Technical Reports Series No. 465. [Link]

  • Pauwels, E. K., & Stokkel, M. P. (1999). Iodine-123 labelled radiopharmaceuticals and single-photon emission tomography: a natural liaison. European Journal of Nuclear Medicine, 26(4), 368–383. [Link]

  • Reske, S. N., Sauer, W., Machulla, H. J., & Winkler, C. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335–1342. [Link]

  • van der Wall, E. E. (1991). Myocardial viability. European Heart Journal, 12 Suppl D, 111–115. [Link]

  • Reske, S. N., Biersack, H. J., Lackner, K., & Winkler, C. (1982). Assessment of regional myocardial uptake and metabolism of omega-(p-123I-phenyl)-pentadecanoic acid. Nuclear-Medizin, 21(6), 249–253. [Link]

Sources

An In-Depth Technical Guide to the Discovery and History of Phenyl-Substituted Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl-substituted fatty acids, a unique class of lipids characterized by a phenyl ring at or within their aliphatic chain, have a rich and evolving history, from their initial discovery as natural curiosities to their current status as molecules of significant pharmacological interest. This guide provides a comprehensive technical overview of the key milestones in their discovery, the evolution of their synthesis and analytical characterization, and the elucidation of their diverse biological activities. We will explore their origins in the natural world, from the fragrant oils of ancient spices to the complex lipids of obscure flora and marine life. This document delves into the foundational chemical principles that underpin their synthesis and the sophisticated analytical techniques required for their identification and quantification. Furthermore, it examines the intricate signaling pathways through which these fatty acids exert their effects, offering insights for researchers and drug development professionals seeking to harness their therapeutic potential.

A Tale of Two Centuries: From Simple Aromatics to Complex Lipids

The story of phenyl-substituted fatty acids begins not with the systematic screening of natural products, but with the 19th-century exploration of aromatic compounds. The earliest encounters with this class of molecules were with simple, short-chain derivatives that were readily accessible from common natural sources.

The Dawn of Discovery: Cinnamic Acid and its Congeners

The history of phenyl-substituted fatty acids is inextricably linked to the study of fragrant natural products. One of the earliest and most prominent examples is cinnamic acid , the unsaturated carboxylic acid that gives cinnamon its characteristic flavor and aroma.[1][2] While the use of cinnamon dates back millennia, the isolation of cinnamic acid is credited to F. Beilstein and A. Kuhlberg in 1872.[3] Its synthesis via the Perkin reaction, a condensation reaction between an aromatic aldehyde (benzaldehyde), an acid anhydride (acetic anhydride), and an alkali salt of the acid, was a landmark achievement in organic chemistry.[3]

Another key figure in the early history of aromatic chemistry is Nicolas-Theodore Gobley, who first isolated a relatively pure substance of vanillin in 1858 by evaporating a vanilla extract and recrystallizing the resulting solids from hot water.[4][5][6] Subsequently, in 1874, German scientists Ferdinand Tiemann and Wilhelm Haarmann deduced its chemical structure and developed a synthesis for vanillin from coniferin, a glucoside found in pine bark.[4][5][6][7][8] This work not only provided a synthetic source for a highly prized flavor but also advanced the understanding of phenylpropanoid structures.

Following these early discoveries, the late 19th and early 20th centuries saw the identification and synthesis of other simple phenyl-substituted fatty acids. Phenylacetic acid , a compound with a honey-like odor, was identified as a natural product and its synthesis from the hydrolysis of benzyl cyanide became a standard laboratory procedure.[9][10][11] Its role as a plant auxin, albeit weaker than indole-3-acetic acid, was later recognized in the 1930s.[12] Phenylpropanoic acid (hydrocinnamic acid) was initially prepared by the hydrogenation of cinnamic acid.[13] These early discoveries, driven by the desire to understand and replicate the flavors and fragrances of nature, laid the groundwork for the later exploration of more complex phenyl-substituted fatty acids.

A Botanical Treasure Trove: The Discovery of Long-Chain ω-Phenylalkanoic Acids in Araceae

For much of the 20th century, the known diversity of naturally occurring phenyl-substituted fatty acids remained largely confined to these short-chain variants. A significant breakthrough came with the systematic investigation of the lipid composition of seeds from the plant family Araceae (the aroid or Jack-in-the-Pulpit family).

In the latter half of the 20th century, researchers began to uncover a homologous series of long-chain ω-phenylalkanoic acids in these plants. Notably, studies on the seed lipids of various aroid genera revealed the presence of 11-phenylundecanoic acid, 13-phenyltridecanoic acid, and 15-phenylpentadecanoic acid as major components.[7] Further investigations by Meija and Soukup in 2004 expanded this discovery, identifying a complete series of odd-carbon-number ω-phenylalkanoic acids from C7 to C23, as well as a monounsaturated series.[7] This discovery was a pivotal moment, demonstrating that phenyl-substituted fatty acids were not just simple aromatic compounds but could also exist as long-chain lipids, analogous to conventional fatty acids.

Marine Marvels: Phenyl-Substituted Fatty Acids from the Sea

The marine environment, a rich source of novel bioactive compounds, has also yielded a diverse array of fatty acids, including those with phenyl substituents. The work of researchers like Néstor M. Carballeira has been instrumental in isolating and characterizing new fatty acids from marine organisms, particularly sponges and their associated microorganisms.[4] While the diversity of marine-derived phenyl-substituted fatty acids is still being explored, their discovery highlights the vast and largely untapped potential of the oceans as a source of novel lipid structures with interesting biological activities.

From Benchtop to Instrument: The Evolution of Synthesis and Analysis

The journey from the initial discovery of phenyl-substituted fatty acids to a deep understanding of their properties has been paralleled by advancements in chemical synthesis and analytical instrumentation.

The Art of the Build: Synthetic Methodologies

The synthesis of phenyl-substituted fatty acids has evolved from classical organic reactions to more sophisticated and efficient methods.

A foundational method for the synthesis of ω-phenylalkanoic acids involves the chain elongation of a readily available starting material like phenylacetic acid. This can be achieved through a variety of classical organic reactions, such as the Arndt-Eistert homologation, which adds a methylene group to a carboxylic acid.

Experimental Protocol: A Generalized Arndt-Eistert Homologation for ω-Phenylalkanoic Acid Synthesis

  • Acid Chloride Formation: Phenylacetic acid is converted to its corresponding acid chloride by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

  • Diazomethane Reaction: The resulting acid chloride is then reacted with diazomethane (CH₂N₂) in an inert solvent like diethyl ether to form a diazoketone. Caution: Diazomethane is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Wolff Rearrangement: The diazoketone is then subjected to the Wolff rearrangement, typically catalyzed by a silver salt (e.g., silver benzoate) or by heat or light, to form a ketene.

  • Hydrolysis: The ketene is then hydrolyzed with water to yield the homologous carboxylic acid, in this case, 3-phenylpropanoic acid.

  • Iteration: This process can be repeated to further elongate the alkyl chain.

Arndt_Eistert_Homologation PAA Phenylacetic Acid (R-CH2-COOH) AcidChloride Phenylacetyl Chloride (R-CH2-COCl) PAA->AcidChloride SOCl2 or (COCl)2 Diazoketone Diazoketone (R-CH2-COCHN2) AcidChloride->Diazoketone CH2N2 Ketene Ketene (R-CH=C=O) Diazoketone->Ketene Ag+, heat, or light (Wolff Rearrangement) HomologatedAcid Homologated Acid (R-CH2-CH2-COOH) Ketene->HomologatedAcid H2O (Hydrolysis)

Caption: Generalized workflow for Arndt-Eistert homologation.

More contemporary methods for the synthesis of phenyl-substituted fatty acids often employ transition metal-catalyzed cross-coupling reactions, which offer greater efficiency and functional group tolerance. For instance, the coupling of a phenyl-containing organometallic reagent with a long-chain haloalkanoic acid ester can provide a direct route to these molecules.

The Power of Separation and Identification: Analytical Techniques

The characterization of phenyl-substituted fatty acids relies heavily on modern analytical techniques, with gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy being the cornerstones of their identification and quantification.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For fatty acid analysis, the carboxylic acid group is typically derivatized to a more volatile ester, most commonly a fatty acid methyl ester (FAME).

Experimental Protocol: GC-MS Analysis of Phenyl-Substituted Fatty Acid Methyl Esters (FAMEs)

  • Esterification: The fatty acid sample is converted to its methyl ester. A common method involves reaction with methanolic HCl or BF₃-methanol.[14]

    • To approximately 1 mg of the fatty acid sample, add 2 mL of 2% methanolic HCl.

    • Heat the mixture at 80°C for 1 hour.

    • After cooling, add 1 mL of hexane and 1 mL of water.

    • Vortex the mixture and allow the layers to separate.

    • The upper hexane layer containing the FAMEs is collected for GC-MS analysis.

  • GC Separation: The FAME sample is injected into a gas chromatograph equipped with a capillary column (e.g., a polar column like a Supelco Omegawax). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to separate the FAMEs based on their boiling points and polarity.

  • MS Detection and Identification: As the separated FAMEs elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron ionization), and the resulting fragments are separated based on their mass-to-charge ratio. The fragmentation pattern, or mass spectrum, provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.[15]

GCMS_Workflow Sample Fatty Acid Sample Esterification Esterification (to FAMEs) Sample->Esterification Injection GC Injection Esterification->Injection Separation GC Column Separation Injection->Separation Ionization MS Ionization Separation->Ionization Detection MS Detection & Identification Ionization->Detection

Caption: A simplified workflow for GC-MS analysis of FAMEs.

NMR spectroscopy provides detailed information about the chemical structure of a molecule. Both ¹H and ¹³C NMR are invaluable for the characterization of phenyl-substituted fatty acids.

Experimental Protocol: ¹H NMR Characterization of a Phenyl-Substituted Fatty Acid

  • Sample Preparation: Dissolve 5-10 mg of the purified fatty acid in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[16]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). A standard single-pulse experiment is typically sufficient.

  • Spectral Analysis: The resulting spectrum will show distinct signals for the different types of protons in the molecule.

    • Aromatic Protons: The protons on the phenyl ring will typically appear in the region of δ 7.0-7.5 ppm.

    • Aliphatic Protons: The protons of the fatty acid chain will appear at higher field (lower ppm values). The protons adjacent to the phenyl ring and the carboxylic acid group will be shifted downfield compared to the other methylene protons in the chain.

    • Integration: The integral of each signal is proportional to the number of protons it represents, which can be used to confirm the structure.

NMR_Analysis Sample Dissolve Sample in Deuterated Solvent Acquisition Acquire 1H NMR Spectrum Sample->Acquisition Analysis Analyze Chemical Shifts, Coupling Constants, and Integrals Acquisition->Analysis Structure Elucidate Molecular Structure Analysis->Structure PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSFA Phenyl-Substituted Fatty Acid PPAR PPAR PSFA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE (DNA) RXR->PPRE Binds to GeneExpression Target Gene Expression PPRE->GeneExpression Regulates MetabolicResponse Metabolic & Anti-inflammatory Responses GeneExpression->MetabolicResponse

Caption: Simplified PPAR signaling pathway activated by a fatty acid ligand.

The NF-κB pathway is a central regulator of the inflammatory response. [1][5][6][13][17]Some fatty acids can modulate NF-κB signaling, often leading to an anti-inflammatory effect by inhibiting the activation of this pathway. The interaction of phenyl-substituted fatty acids with the NF-κB pathway is an active area of research.

NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PSFA Phenyl-Substituted Fatty Acid IKK IKK Complex PSFA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits NFkB_n NF-κB NFkB->NFkB_n Translocates to Nucleus IkB_p Phosphorylated IκB Proteasome Proteasome IkB_p->Proteasome Degraded by DNA DNA NFkB_n->DNA Binds to GeneExpression Inflammatory Gene Expression DNA->GeneExpression

Caption: Inhibition of the NF-κB signaling pathway.

Eicosanoids are a large family of signaling molecules derived from the oxidation of 20-carbon fatty acids, such as arachidonic acid. [9][18][19][20][21]They play crucial roles in inflammation, immunity, and cardiovascular function. Phenyl-substituted fatty acids can potentially interfere with the enzymes of the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), thereby altering the production of pro-inflammatory or anti-inflammatory mediators.

The Future is Phenyl-Substituted: A Horizon of Opportunity

The discovery and history of phenyl-substituted fatty acids is a testament to the power of curiosity-driven research and the continuous evolution of scientific technology. From their humble beginnings as components of natural fragrances, they have emerged as a class of lipids with significant potential for the development of new therapeutics.

The future of research in this field is bright. The exploration of novel natural sources, particularly from the marine environment and the microbial world, promises to uncover new and even more complex phenyl-substituted fatty acid structures. Advances in synthetic chemistry will enable the efficient and stereoselective synthesis of these molecules, facilitating detailed structure-activity relationship studies. Furthermore, the application of advanced "omics" technologies will provide a deeper understanding of their mechanisms of action and their impact on cellular metabolism and signaling networks.

For drug development professionals, phenyl-substituted fatty acids represent a promising scaffold for the design of new drugs targeting a range of diseases, from metabolic disorders to inflammatory conditions and cancer. Their unique physicochemical properties may offer advantages in terms of bioavailability and target engagement. As our understanding of these fascinating molecules continues to grow, so too will their potential to improve human health.

References

  • Meija, J., & Soukup, V. G. (2004). Phenyl-terminated fatty acids in seeds of various aroids. Phytochemistry, 65(15), 2229–2237. [Link]

  • Gobley, N.-T. (1858). Recherches sur le principe odorant de la vanille. Journal de Pharmacie et de Chimie, 34, 401-405.
  • Beilstein, F., & Kuhlberg, A. (1872). Ueber Cinnamylsäure. Annalen der Chemie und Pharmacie, 163(1), 136-140.
  • Haarmann, W., & Tiemann, F. (1874). Ueber das Coniferin und seine Umwandlung in das aromatische Princip der Vanille. Berichte der deutschen chemischen Gesellschaft, 7(1), 608-623.
  • Morgenstern, L. (ca. 1900). Vanillin: Ein Beitrag zur Kenntnis der künstlichen Riechstoffe. Haarmann & Reimer.
  • Esposito, L. J., Formanek, K., Kientz, G., Mauger, F., Maureaux, V., Robert, F., & Truchet, F. (1997). Vanillin. In Kirk-Othmer Encyclopedia of Chemical Technology (4th ed.). Wiley.
  • BenchChem. (2025). The Discovery of Novel Cinnamic Acid Derivatives from Natural Sources: An In-depth Technical Guide. BenchChem.
  • Wikipedia. (n.d.). Phenylpropanoic acid. Retrieved January 20, 2026, from [Link]

  • Cook, S. D., Nichols, D. S., & Ross, J. J. (2019). Historical Review of Phenylacetic Acid. Plant and Cell Physiology, 60(1), 1-10.
  • BenchChem. (2025). The Genesis and Scientific Journey of 4-Cyanocinnamic Acid: A Technical Guide. BenchChem.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Adams, R., & Thal, A. F. (1922). Phenylacetic acid. Organic Syntheses, 2, 59.
  • BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem.
  • Wikipedia. (n.d.). Cinnamic acid. Retrieved January 20, 2026, from [Link]

  • Steliou, K., & Stork, G. (1983). 2-Phenylpropionic acid. Organic Syntheses, 61, 92.
  • Wikipedia. (n.d.). Phenylacetic acid. Retrieved January 20, 2026, from [Link]

  • Singh, S., & Singh, D. D. (2015).
  • PrepChem.com. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved January 20, 2026, from [Link]

  • Gagliardi, R., & Gagliardi, A. (2021).
  • Google Patents. (n.d.). CN106431898A - Synthesis and use of phenylpropionic acid derivatives.
  • Chainoglou, E., Siskos, A., Pontiki, E., & Hadjipavlou-Litina, D. (2019). Synthesis pathway of cinnamic acid, phenylpropionic acid, sorbic acid and hexanoic acid derivatives.
  • Academia.edu. (n.d.). History of Fatty Acids Chemistry. Retrieved January 20, 2026, from [Link]

  • Google Patents. (n.d.). US970662A - Oleic-acid derivatives containing a phenyl group.
  • Cyberlipid. (n.d.). History. Retrieved January 20, 2026, from [Link]

  • Jones, P. J. H. (2016). Discovery of essential fatty acids. Journal of Lipid Research, 57(8), 1316-1323.
  • Carvalho, A. P., & Malcata, F. X. (2005). Preparation of fatty acid methyl esters for gas-chromatographic analysis of marine lipids: insight studies. Journal of Agricultural and Food Chemistry, 53(13), 5049-5059.
  • AOCS. (n.d.). Quantification by 1H-NMR. Retrieved January 20, 2026, from [Link]

  • Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved January 20, 2026, from [Link]

Sources

The Enigmatic Presence of 15-Phenylpentadecanoic Acid in Nature: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of 15-phenylpentadecanoic acid, a rare and intriguing long-chain fatty acid. While its straight-chain counterpart, pentadecanoic acid, is the subject of growing research, the phenyl-terminated analogue remains a largely unexplored molecule. This document delves into its known natural sources, speculates on its biosynthetic origins, outlines methodologies for its isolation and characterization, and discusses the nascent understanding of its biological activities. This guide is intended for researchers, scientists, and drug development professionals interested in novel natural products and their potential applications.

Introduction: A Phenyl Group at the Terminus

Fatty acids, fundamental components of lipids, typically consist of a hydrocarbon chain and a terminal carboxyl group. While the majority of naturally occurring fatty acids are straight-chain, a fascinating and less common variation involves the presence of a terminal phenyl group. This compound belongs to this unique class of ω-phenylalkanoic acids. Its structure, featuring a 15-carbon aliphatic chain capped by a benzene ring, distinguishes it significantly from the more common pentadecanoic acid (C15:0), suggesting potentially distinct biosynthetic pathways and biological functions. The exploration of such unusual fatty acids opens new avenues for discovering novel bioactive compounds and understanding the metabolic diversity of the natural world.

Natural Occurrence: A Predilection for the Araceae Family

The known natural sources of this compound are quite specific, pointing to a specialized metabolic capacity within a particular plant family.

Seed Lipids of the Araceae Family

The primary and most well-documented source of this compound is the seed lipids of various genera within the Araceae (Arum) family.[1] Research has shown that this fatty acid is a constituent of the triglyceride fraction of these seeds, often co-occurring with a homologous series of other odd-carbon number ω-phenylalkanoic acids, such as 11-phenylundecanoic acid and 13-phenyltridecanoic acid.[1]

Table 1: Occurrence of ω-Phenylalkanoic Acids in Araceae Seed Lipids

Plant Genus11-Phenylundecanoic Acid13-Phenyltridecanoic AcidThis compoundOther ω-Phenylalkanoic Acids
ArisaemaPresentPresentPresentC7 to C23 homologues in trace amounts
DracunculusPresentPresentPresent-
ArumPresentPresentPresent-

This table is a generalized representation based on available literature. The specific concentrations of each acid can vary between species and environmental conditions.

Other Potential Natural Sources

While the Araceae family is the most definitive source, the broader class of ω-phenylalkanoic acids has been identified in other natural contexts, suggesting that the biosynthetic machinery for their production may be more widespread than currently appreciated.

  • Shorter-chain ω-phenylalkanoic acids (e.g., phenylacetic acid, 3-phenylpropanoic acid) are known constituents of propolis and some mammalian exocrine secretions.

  • Even-chain ω-phenylalkanoic acids have been detected in certain species of halophilic bacteria.

The presence of these related compounds in diverse organisms hints at the possibility of discovering this compound or its derivatives in other natural niches.

Biosynthesis: A Hypothetical Pathway

The precise biosynthetic pathway of this compound in plants has not been fully elucidated. However, based on known metabolic pathways, a hypothetical route can be proposed, likely involving a combination of phenylpropanoid and fatty acid biosynthesis.

The Phenylpropanoid Pathway as a Starting Point

The biosynthesis of the phenyl group and the initial carbons of the side chain likely originates from the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

Biosynthesis_Start L_Phenylalanine L-Phenylalanine PAL Phenylalanine Ammonia-Lyase (PAL) L_Phenylalanine->PAL Cinnamic_Acid Cinnamic Acid PAL->Cinnamic_Acid Coenzyme_A_Addition CoA Ligase Cinnamic_Acid->Coenzyme_A_Addition Cinnamoyl_CoA Cinnamoyl-CoA Coenzyme_A_Addition->Cinnamoyl_CoA

Caption: Initial steps of the phenylpropanoid pathway.

Proposed Chain Elongation

Following the formation of a phenylpropanoid-CoA thioester, a series of chain elongation cycles, analogous to those in fatty acid biosynthesis, would be required to extend the aliphatic chain. This proposed pathway would utilize a primer derived from the phenylpropanoid pathway, such as phenylacetyl-CoA or a related compound, which would then be extended by the fatty acid synthase (FAS) complex.

Chain_Elongation Phenylacetyl_CoA Phenylacetyl-CoA (Hypothetical Primer) FAS_Complex Fatty Acid Synthase (FAS) Complex Phenylacetyl_CoA->FAS_Complex Elongation_Cycles Multiple Elongation Cycles (Addition of 6 x C2 units) FAS_Complex->Elongation_Cycles Malonyl_ACP Malonyl-ACP (2-Carbon Donor) Malonyl_ACP->FAS_Complex Final_Product 15-Phenylpentadecanoyl-ACP Elongation_Cycles->Final_Product Thioesterase Thioesterase Final_Product->Thioesterase PPA This compound Thioesterase->PPA

Caption: Hypothetical chain elongation pathway for this compound.

Causality Behind this Hypothesis: The presence of a homologous series of odd-carbon number ω-phenylalkanoic acids in Araceae seeds suggests a biosynthetic mechanism capable of iterative two-carbon additions. The standard fatty acid synthesis machinery provides a well-established precedent for such a process. The key unknown is the specific primer utilized by the FAS complex and the enzymes responsible for its generation from L-phenylalanine. Further research, including isotopic labeling studies and enzyme assays with cell-free extracts from Araceae seeds, is necessary to validate this proposed pathway.

Isolation and Characterization: A Methodological Approach

The isolation and structural elucidation of this compound from its natural sources require a combination of chromatographic and spectroscopic techniques.

Step-by-Step Experimental Protocol for Extraction and Isolation
  • Sample Preparation: Seeds from a suitable Araceae species are dried and finely ground to increase the surface area for extraction.

  • Lipid Extraction: The ground seed material is subjected to solvent extraction, typically using a nonpolar solvent such as hexane or a chloroform/methanol mixture, to isolate the total lipid fraction.

  • Saponification and Methylation: The extracted triglycerides are saponified using a strong base (e.g., KOH in methanol) to release the free fatty acids. These are then esterified, most commonly to their fatty acid methyl esters (FAMEs), using a reagent like BF3-methanol or by acid-catalyzed esterification. This derivatization increases the volatility of the fatty acids for gas chromatography analysis.

  • Chromatographic Separation: The resulting FAME mixture is then subjected to chromatographic separation.

    • Column Chromatography: Initial fractionation can be achieved using silica gel column chromatography to separate different lipid classes.

    • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be employed for the fine separation of individual FAMEs.

    • Gas Chromatography (GC): GC, particularly coupled with a mass spectrometer (GC-MS), is a powerful tool for separating and identifying the FAMEs based on their retention times and mass fragmentation patterns.

Isolation_Workflow Start Araceae Seeds Grinding Grinding Start->Grinding Extraction Solvent Extraction (Hexane or Chloroform/Methanol) Grinding->Extraction Total_Lipids Total Lipid Extract Extraction->Total_Lipids Saponification Saponification (KOH/Methanol) Total_Lipids->Saponification Free_Fatty_Acids Free Fatty Acids Saponification->Free_Fatty_Acids Esterification Esterification (BF3-Methanol) Free_Fatty_Acids->Esterification FAMEs Fatty Acid Methyl Esters (FAMEs) Esterification->FAMEs Chromatography Chromatographic Separation (Column, HPLC, GC) FAMEs->Chromatography Isolated_PPA_Ester Isolated 15-Phenylpentadecanoate Chromatography->Isolated_PPA_Ester Hydrolysis Hydrolysis (optional) Isolated_PPA_Ester->Hydrolysis Final_Product Pure this compound Hydrolysis->Final_Product

Caption: Experimental workflow for the isolation of this compound.

Structural Elucidation

The definitive identification of this compound relies on a combination of spectroscopic methods:

  • Mass Spectrometry (MS): The mass spectrum of the methyl ester will show a characteristic molecular ion peak and fragmentation patterns corresponding to the loss of the methoxy group and fragmentation along the aliphatic chain. The presence of a prominent ion at m/z 91 (the tropylium ion) is indicative of the terminal phenyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons of the phenyl group, the methylene protons adjacent to the phenyl ring and the carboxyl group, and the bulk methylene protons of the aliphatic chain.

    • ¹³C NMR: Will display distinct signals for the carbons of the phenyl ring, the carboxyl carbon, and the individual carbons of the long aliphatic chain.

Biological Activities and Potential Applications: An Uncharted Territory

The biological activities of this compound are largely unknown and represent a significant gap in the current scientific literature. Much of the research on 15-carbon fatty acids has focused on pentadecanoic acid (C15:0), which has been shown to have a range of biological effects, including anti-inflammatory and anticancer properties, and has been investigated for its role in modulating cellular signaling pathways such as AMPK and mTOR.

Given the structural similarity, it is plausible that this compound may exhibit some of these activities. The presence of the terminal phenyl group, however, could significantly alter its physicochemical properties, such as its hydrophobicity and ability to interact with biological membranes and protein targets. This could lead to novel or enhanced biological activities.

Potential areas for future investigation into the bioactivity of this compound include:

  • Antimicrobial Activity: Long-chain fatty acids and various phenolic compounds are known to possess antimicrobial properties. The combination of a long aliphatic chain and a terminal phenyl group in this compound makes it a candidate for investigation as an antibacterial or antifungal agent.

  • Cytotoxicity and Anticancer Effects: The cytotoxicity of this compound against various cancer cell lines should be evaluated. The phenyl group might facilitate interactions with specific cellular targets that are not engaged by its straight-chain counterpart.

  • Enzyme Inhibition: The structural features of this compound could make it an inhibitor of enzymes involved in lipid metabolism or other cellular processes.

  • Signaling Pathway Modulation: Its effects on key cellular signaling pathways involved in inflammation, metabolism, and cell proliferation warrant investigation.

Conclusion and Future Directions

This compound stands as a testament to the vast and underexplored chemical diversity of the natural world. Its confirmed presence in the Araceae family provides a starting point for further investigation into its distribution, biosynthesis, and biological functions. The hypothetical biosynthetic pathway presented in this guide offers a framework for future research aimed at identifying the specific enzymes and genetic machinery responsible for its production. The lack of data on its biological activities represents a significant opportunity for the discovery of novel therapeutic leads. As analytical techniques become more sensitive and our understanding of metabolic pathways deepens, the study of rare fatty acids like this compound is poised to yield exciting new insights into plant biochemistry and natural product chemistry, with potential applications in medicine and biotechnology.

References

  • Meija, J., & Soukup, V. G. (2004). Phenyl-terminated fatty acids in seeds of various aroids. Phytochemistry, 65(15), 2229–2237. [Link]

Sources

Foundational Principles: The Myocardium's Reliance on Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 15-Phenylpentadecanoic Acid and Myocardial Fatty Acid Metabolism

Under normal physiological conditions, the heart is a metabolic omnivore with a distinct preference for fatty acids, which fuel over 70% of its energy needs through β-oxidation. This high-energy yield is essential to sustain the continuous contractile function of the myocardium. However, this metabolic preference is not static. In various cardiac pathologies, such as ischemia, heart failure, and diabetic cardiomyopathy, the heart's substrate utilization shifts dramatically. A reduction in fatty acid metabolism and a switch towards glucose utilization is a hallmark of conditions like left ventricular hypertrophy and myocardial ischemia. Conversely, an over-reliance on fatty acids is characteristic of obesity and diabetes, which can lead to lipotoxicity and impaired cardiac function.

The ability to non-invasively monitor these metabolic shifts is paramount for diagnosing cardiac diseases, assessing their severity, and evaluating the efficacy of novel therapeutic interventions. This has led to the development of metabolic tracers, among which this compound (PPDA) and its radiolabeled derivatives have emerged as powerful tools for researchers.

This compound (PPDA): A Structural Analog for Tracing Fatty Acid Metabolism

This compound is a synthetic long-chain fatty acid analog. Its structure consists of a 15-carbon aliphatic chain, similar to endogenous fatty acids, but is terminally modified with a phenyl group. This terminal phenyl group is the key to its utility as a metabolic tracer. While the long aliphatic chain allows it to be recognized and taken up by cardiomyocytes through the same transport mechanisms as natural fatty acids, the phenyl ring prevents its complete degradation via the mitochondrial β-oxidation spiral.

This metabolic "trapping" is not absolute. PPDA undergoes several cycles of β-oxidation until the process is halted by the bulky phenyl group. The radiolabeled catabolites are then cleared from the myocardium. The rate of this clearance provides a direct readout of the rate of β-oxidation.

For imaging purposes, PPDA is typically labeled with a gamma-emitting radionuclide like Iodine-123 (¹²³I) for Single-Photon Emission Computed Tomography (SPECT) or a positron-emitting radionuclide like Fluorine-18 (¹⁸F) for Positron Emission Tomography (PET). The most commonly used derivative is 15-(p-[¹²³I]iodophenyl)pentadecanoic acid (IPPA).

Myocardial Uptake and Metabolic Fate of PPDA

The journey of PPDA from the bloodstream into the myocardial metabolic machinery provides a window into the intricate process of fatty acid utilization.

Cellular Uptake and Activation

Radiolabeled PPDA, bound to albumin in the circulation, is transported into cardiomyocytes via fatty acid transporters such as CD36. Once inside the cell, it is esterified to coenzyme A to form Phenylpentadecanoyl-CoA, a necessary activation step for further metabolism. This initial uptake phase is largely dependent on myocardial blood flow.

β-Oxidation and Metabolic Trapping

Phenylpentadecanoyl-CoA enters the mitochondria and undergoes β-oxidation. In each cycle of β-oxidation, a two-carbon acetyl-CoA unit is cleaved from the fatty acyl-CoA molecule. This process repeats until the phenyl group is reached, which sterically hinders the enzymatic machinery and effectively halts further degradation. The final radiolabeled catabolite, likely p-iodobenzoic acid or its conjugate, is then cleared from the cell. The biphasic clearance pattern observed in imaging studies reflects these metabolic steps: an initial rapid phase corresponding to β-oxidation and a slower phase representing clearance of the tracer stored in complex lipids like triglycerides.

The following diagram illustrates the metabolic pathway of ¹²³I-IPPA within a cardiomyocyte.

Myocardial_PPDA_Metabolism cluster_blood Bloodstream cluster_cytosol Cardiomyocyte Cytosol cluster_mitochondrion Mitochondrion IPPA_Albumin ¹²³I-IPPA-Albumin Complex IPPA_free Free ¹²³I-IPPA IPPA_Albumin->IPPA_free Uptake via FA Transporters IPPA_CoA ¹²³I-IPPA-CoA IPPA_free->IPPA_CoA Activation (Acyl-CoA Synthetase) Triglycerides Triglyceride Pool (Slow Turnover) IPPA_CoA->Triglycerides Esterification (Storage) Mito_IPPA_CoA ¹²³I-IPPA-CoA IPPA_CoA->Mito_IPPA_CoA Mitochondrial Transport Triglycerides->IPPA_CoA Lipolysis Beta_Oxidation β-Oxidation Cycles Mito_IPPA_CoA->Beta_Oxidation Catabolite ¹²³I-Iodobenzoic Acid (Final Catabolite) Beta_Oxidation->Catabolite Metabolic Stop Catabolite->IPPA_Albumin Washout/Clearance from cell

Caption: Metabolic pathway of ¹²³I-IPPA in cardiomyocytes.

Experimental Protocols for In Vivo Assessment

The following provides a generalized workflow for assessing myocardial fatty acid metabolism in a preclinical rodent model using ¹²³I-IPPA.

Radiolabeling of this compound

The synthesis of radiolabeled PPDA is a critical first step. For instance, ¹⁸F-labeled PPDA analogs have been developed for PET imaging. A general two-step radiosynthesis process involves the initial synthesis of a precursor molecule, followed by the radiolabeling reaction.

Example Protocol for ¹⁸F-labeling (Conceptual):

  • Precursor Synthesis: Synthesize a tosylate ester precursor of PPDA, such as methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate.

  • Radiolabeling: Add [¹⁸F]Fluoride to the precursor in the presence of Kryptofix 2.2.2 and potassium carbonate.

  • Heating: Heat the reaction mixture at 110-115°C for 5-10 minutes.

  • Purification: Purify the resulting ¹⁸F-labeled PPDA using high-performance liquid chromatography (HPLC).

Animal Preparation and Tracer Administration
  • Animal Model: Utilize appropriate animal models of cardiac disease (e.g., myocardial infarction induced by coronary artery ligation, or a model of diabetic cardiomyopathy).

  • Fasting: Fast animals overnight to increase myocardial reliance on fatty acid metabolism.

  • Anesthesia: Anesthetize the animal (e.g., with isoflurane).

  • Catheterization: Place a catheter in the tail vein for tracer injection.

  • Tracer Injection: Inject a bolus of radiolabeled PPDA (e.g., 4-6 mCi for clinical SPECT studies) via the tail vein.

SPECT/PET Imaging and Data Acquisition
  • Imaging System: Position the animal in a small-animal SPECT or PET scanner.

  • Dynamic Imaging: Acquire a series of dynamic images over 30-60 minutes to capture the uptake and clearance phases of the tracer.

  • Image Reconstruction: Reconstruct the acquired data into a series of 3D images of the heart.

Data Analysis
  • Region of Interest (ROI) Definition: Draw ROIs over the left ventricular myocardium in the reconstructed images.

  • Time-Activity Curve (TAC) Generation: Generate TACs by plotting the radioactivity concentration within the myocardial ROI over time.

  • Kinetic Modeling: Fit the TACs to a biphasic exponential function to calculate the uptake rate and the clearance half-lives of the rapid (β-oxidation) and slow (triglyceride turnover) components.

The following diagram outlines the experimental workflow.

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Data Analysis A Animal Model (e.g., Rat with MI) B Overnight Fasting A->B C Anesthesia & Catheterization B->C D ¹²³I-IPPA Injection (Tail Vein) C->D E Dynamic SPECT Imaging (0-60 min) D->E F Image Reconstruction E->F G Define Myocardial ROI F->G H Generate Time-Activity Curve G->H I Kinetic Modeling & Analysis H->I

Caption: Experimental workflow for in vivo cardiac imaging with ¹²³I-IPPA.

Interpreting PPDA Kinetics in Health and Disease

The kinetics of PPDA uptake and clearance provide valuable insights into the metabolic state of the myocardium.

  • Normal Myocardium: Exhibits high initial uptake of PPDA followed by a rapid clearance phase, indicating robust β-oxidation.

  • Ischemic Myocardium: Shows reduced initial uptake due to decreased blood flow. The clearance rate is also significantly reduced, reflecting the suppression of β-oxidation in hypoxic conditions. This mismatch between uptake and clearance can be used to identify viable but dysfunctional myocardium.

  • Infarcted Myocardium: Demonstrates a severe reduction or absence of PPDA uptake, corresponding to necrotic tissue.

  • Cardiomyopathy: In dilated cardiomyopathy, altered PPDA uptake and metabolism can predict the response to therapies like beta-blockers.

Myocardial StatePPDA Initial UptakePPDA Clearance Rate (β-oxidation)Interpretation
Normal HighRapidHigh blood flow and robust fatty acid oxidation.
Ischemia ReducedSlowedImpaired blood flow and suppressed β-oxidation.
Infarction Very Low / AbsentNot applicableCell death and loss of metabolic activity.
Hibernating ReducedVery SlowViable tissue with downregulated metabolism.

Applications in Preclinical Research and Drug Development

The ability of PPDA to probe myocardial fatty acid metabolism makes it an invaluable tool in several research areas:

  • Disease Pathophysiology: Elucidating the role of metabolic dysregulation in the progression of heart failure, diabetic cardiomyopathy, and ischemic heart disease.

  • Target Validation: Assessing whether a molecular target is involved in regulating cardiac fatty acid metabolism.

  • Pharmacodynamic Assessment: Quantifying the effect of a novel therapeutic on myocardial metabolism. For example, drugs designed to modulate substrate utilization (e.g., partial fatty acid oxidation inhibitors) can be evaluated by their impact on PPDA clearance rates.

  • Patient Stratification: In a clinical research setting, identifying patient subgroups with specific metabolic profiles who may be more likely to respond to a targeted metabolic therapy.

Advantages and Limitations of PPDA

Advantages:

  • Metabolic Specificity: Provides a more direct assessment of fatty acid β-oxidation compared to perfusion tracers alone.

  • High Myocardial Extraction: Efficiently taken up by the heart, providing a strong signal.

  • Versatility: Can be labeled with isotopes for both SPECT and PET, offering flexibility in imaging infrastructure.

Limitations:

  • Flow Dependence: Initial uptake is coupled with myocardial blood flow, which can complicate the interpretation of metabolism in areas of severe ischemia.

  • Complex Metabolism: The biphasic clearance requires sophisticated kinetic modeling for accurate quantification.

  • Tracer Availability: The synthesis of radiolabeled PPDA is complex and not as widely available as standard perfusion agents.

Conclusion

This compound and its radiolabeled analogs are sophisticated and powerful tools for the investigation of myocardial fatty acid metabolism. By acting as a tracer that enters but is not fully degraded by the β-oxidation pathway, PPDA provides a unique and quantitative window into the metabolic state of the heart. For researchers and drug development professionals in cardiology, a thorough understanding of the principles, experimental protocols, and interpretation of PPDA kinetics is essential for leveraging this technology to unravel the complexities of cardiac disease and to develop the next generation of metabolic modulators for heart failure and other cardiac conditions.

References

  • Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PubMed Central. Available from: [Link]

  • 123 I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results - Oxford Academic. Available from: [Link]

  • Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism | Bioconjugate Chemistry - ACS Publications. Available from: [Link]

  • Cardiac metabolism of 15 (p-I-123 phenyl-) pentadecanoic acid after intracoronary tracer application - PubMed. Available from: [Link]

  • free fatty acid metabolism. Experimental and clinical results. Available from: [Link]

  • Preliminary Report of an Ongoing Phase I/II Dose Range, Safety and Efficacy Study of iodine-123-phenylpentadecanoic Acid for the Identification of Viable Myocardium - PubMed. Available from: [Link]

  • Experimental and Clinical Experience With Iodine 123-labeled Iodophenylpentadecanoic Acid in Cardiology - PubMed. Available from: [Link]

  • Fatty acid imaging with 123I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid in acute coronary syndrome - PubMed. Available from: [Link]

  • 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues - PubMed. Available from: [Link]

  • A dynamic change by 123I-15-(p-iodophenyl)-3-R,S-methyl pentadecanoic acid myocardial single photon emission computed tomography in a 55-year-old woman - PubMed. Available from: [Link]

  • Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging - PubMed. Available from: [Link]

  • Semi-quantitative analysis of SPECT with the iodinated fatty acid 15-(ortho-123I-phenyl). Available from: [Link]

  • Myocardial scintigraphy using iodine-123 15-(p-iodophenyl)

Unlocking the Proteome: A Technical Guide to the Proteomics Applications of 15-Phenylpentadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

15-Phenylpentadecanoic acid (15-PPA) is a synthetic fatty acid analog that has primarily been utilized as a radiolabeled tracer for myocardial metabolism studies. However, its unique phenyl-terminated long-chain fatty acid structure presents an untapped potential for exploring the intricate roles of fatty acids in cellular processes through the lens of proteomics. This technical guide will provide a comprehensive overview of the rationale and methodologies for repurposing 15-PPA as a chemical probe for proteomics research. We will delve into the design and synthesis of next-generation 15-PPA probes, detail advanced proteomic workflows for target identification and validation, and discuss the potential applications in drug discovery and basic research. This document is intended for researchers, scientists, and drug development professionals seeking to leverage novel chemical tools to investigate the fatty acid-protein interactome.

Introduction: The Case for this compound in Proteomics

Fatty acylation is a critical post-translational modification that governs protein localization, stability, and function.[1] The study of these modifications and other fatty acid-protein interactions has been greatly advanced by the development of chemical probes that mimic natural fatty acids.[2] These probes are often equipped with bioorthogonal handles, such as alkynes or azides, which allow for the visualization and enrichment of lipid-modified proteins.[1][3]

While significant research has focused on analogs of common fatty acids like myristate and palmitate, the unique chemical space occupied by synthetic analogs like this compound remains largely unexplored in the context of proteomics. The terminal phenyl group of 15-PPA offers a distinct structural feature that may lead to interactions with a unique subset of the proteome, potentially revealing novel biological pathways and therapeutic targets.

This guide will outline the scientific rationale and technical roadmap for harnessing 15-PPA as a novel chemical probe. We will draw upon established principles of chemical proteomics and activity-based protein profiling (ABPP) to propose a comprehensive research program for investigating the 15-PPA interactome.[4][5]

Designing the Tool: Synthesis of a "Clickable" this compound Probe

To be effective in proteomics, a 15-PPA probe must be modified to include a bioorthogonal handle for "click" chemistry.[6] The terminal alkyne is a small, metabolically stable handle that is ideal for this purpose.[7] The synthesis of an alkyne-functionalized 15-PPA probe, which we will refer to as 15-Phenylynedecanoic acid (15-PyDA), can be achieved through a multi-step synthetic route.

A plausible synthetic strategy would involve the coupling of a protected bromo-alkyne with a phenyl-containing Grignard reagent, followed by deprotection and oxidation to yield the final carboxylic acid. The general approach for synthesizing fatty acid analogs for proteomics applications is well-documented.[8][9]

Table 1: Comparison of Fatty Acid Probes for Proteomics

Probe TypeMechanism of ActionKey AdvantagesKey Limitations
ω-Alkynyl Fatty Acids Metabolic incorporation followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) for tagging.[2]High efficiency and specificity of the click reaction, versatile for imaging and mass spectrometry.[2]Copper catalyst can be toxic to cells, often limiting its use to cell lysates.[6]
Photoactivatable Fatty Acid Probes Metabolic incorporation of a fatty acid analog with a photoactivatable group (e.g., diazirine) to covalently crosslink to interacting proteins upon UV irradiation.Captures transient and non-covalent interactions in living cells.Can be less efficient and may generate non-specific crosslinking.
Clickable Nitro-Fatty Acid Probes Metabolic incorporation of a nitro-fatty acid with a clickable handle to profile nitro-alkylated proteins.[7]Enables the study of a specific type of fatty acid modification.The nitro group can alter the biological activity of the fatty acid.

Experimental Workflows: From Cell Labeling to Target Identification

The successful application of a 15-PyDA probe in proteomics relies on a series of well-defined experimental workflows. These workflows are designed to enable the metabolic incorporation of the probe, visualization of labeled proteins, enrichment of these proteins, and their subsequent identification by mass spectrometry.

Metabolic Labeling of Cells with 15-PyDA

The first step in any chemical proteomics experiment is the introduction of the probe into a biological system. For 15-PyDA, this would involve metabolic labeling of cultured cells.

Protocol 1: Metabolic Labeling

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Probe Preparation: Prepare a stock solution of 15-PyDA in a suitable solvent (e.g., DMSO).

  • Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired concentration of 15-PyDA (typically in the low micromolar range). Incubate the cells for a period of time that allows for metabolic incorporation (e-g., 4-24 hours).

  • Cell Lysis: After incubation, wash the cells with cold PBS and lyse them in a buffer compatible with downstream applications (e.g., RIPA buffer with protease inhibitors).

  • Protein Quantification: Determine the protein concentration of the cell lysate using a standard assay (e.g., BCA assay).

In-Gel Fluorescence Visualization of Labeled Proteins

A key advantage of using a clickable probe is the ability to visualize the labeled proteins directly in a polyacrylamide gel. This provides a rapid assessment of the extent of labeling and the molecular weight distribution of the target proteins.[3]

Protocol 2: In-Gel Fluorescence Visualization

  • Click Reaction: In a microcentrifuge tube, combine the cell lysate (containing 15-PyDA-labeled proteins), an azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488), a copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA).

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.

  • Protein Precipitation: Precipitate the protein to remove excess reagents. An acetone precipitation is commonly used.

  • SDS-PAGE: Resuspend the protein pellet in SDS-PAGE loading buffer, heat, and resolve the proteins on a polyacrylamide gel.

  • Fluorescence Scanning: Visualize the labeled proteins using a gel scanner equipped with the appropriate laser and filter set for the chosen fluorophore.

Affinity Enrichment and Mass Spectrometry-Based Identification

The ultimate goal of a chemical proteomics experiment is to identify the proteins that have been labeled by the probe. This is achieved by enriching the labeled proteins and analyzing them by mass spectrometry.[3]

Protocol 3: Affinity Enrichment and Mass Spectrometry

  • Click Reaction with Biotin: Perform a click reaction as described in Protocol 2, but replace the azide-fluorophore with an azide-functionalized biotin tag.

  • Affinity Purification: Incubate the biotin-labeled lysate with streptavidin-coated beads to capture the labeled proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Digest the captured proteins into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Elute the peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the resulting MS/MS data against a protein database to identify the enriched proteins.[10][11]

Diagram 1: General Workflow for Chemical Proteomics using a 15-PyDA Probe

Proteomics_Workflow cluster_cell_culture In Vitro System cluster_labeling Metabolic Labeling cluster_detection Detection & Enrichment cluster_analysis Analysis Cells Cells 15-PyDA_Probe 15-PyDA Probe (Alkyne Handle) Cells->15-PyDA_Probe Incubation Labeled_Proteome Labeled Proteome 15-PyDA_Probe->Labeled_Proteome Click_Chemistry Click Chemistry (CuAAC) Labeled_Proteome->Click_Chemistry Streptavidin_Beads Streptavidin Beads Click_Chemistry->Streptavidin_Beads Affinity Capture Azide_Biotin Azide-Biotin Azide_Biotin->Click_Chemistry Enriched_Proteins Enriched Proteins Streptavidin_Beads->Enriched_Proteins Elution Trypsin_Digest Trypsin Digest Enriched_Proteins->Trypsin_Digest LC_MSMS LC-MS/MS Trypsin_Digest->LC_MSMS Data_Analysis Database Search & Quantification LC_MSMS->Data_Analysis Identified_Proteins Identified Proteins Data_Analysis->Identified_Proteins

Caption: A generalized workflow for the application of a 15-PyDA probe in chemical proteomics.

Potential Applications and Future Directions

The development of a 15-PPA-based chemical probe opens up numerous avenues for research and drug discovery.

  • Target Deconvolution: For future drug candidates that are analogs of 15-PPA, a clickable version could be used to identify their protein targets, elucidating their mechanism of action.

  • Pathway Discovery: Unbiased proteomic profiling with a 15-PyDA probe could reveal novel protein-fatty acid interactions and shed light on previously uncharacterized metabolic or signaling pathways.

  • Disease-Specific Profiling: Comparing the 15-PPA interactome in healthy versus diseased cells could identify disease-specific protein targets for therapeutic intervention.

Future work should focus on the synthesis and validation of a 15-PyDA probe, as well as the development of photoactivatable versions for capturing transient interactions. Furthermore, quantitative proteomics approaches, such as stable isotope labeling with amino acids in cell culture (SILAC), could be combined with 15-PyDA labeling to quantify changes in protein interactions under different conditions.[12][13]

Conclusion

While this compound has a history as a metabolic tracer, its potential as a chemical probe for proteomics research is a compelling and unexplored frontier. By leveraging the power of chemical proteomics, researchers can develop novel 15-PPA-based tools to illuminate the complex and dynamic world of protein-fatty acid interactions. The methodologies outlined in this guide provide a solid foundation for initiating such a research program, with the promise of uncovering new biological insights and therapeutic opportunities.

References

  • Binding-based proteomic profiling and the fatty acid amides - OAText. (2018-11-12). [Link]

  • Binding-based proteomic profiling and the fatty acid amides - PMC - NIH. (2018-11-12). [Link]

  • Chemical proteomics for identifying short-chain fatty acid modified proteins in Salmonella. [Link]

  • Proteomic analysis of fatty-acylated proteins - PMC - NIH. (2015-12-02). [Link]

  • Chemical proteomics approaches for identifying the cellular targets of natural products - NIH. (2016-04-21). [Link]

  • Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PubMed Central - NIH. (2021-09-07). [Link]

  • Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - RSC Publishing. (2023-01-30). [Link]

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01359A. (2021-05-18). [Link]

  • Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research. [Link]

  • Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing). [Link]

  • Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC. (2012-10-09). [Link]

  • Click Chemistry in Proteomic Investigations - PMC - PubMed Central - NIH. [Link]

  • Synthesis of 15-(4-[ 11 C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction - ResearchGate. (2025-08-10). [Link]

  • Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism - PubMed Central. [Link]

  • This compound - gsrs. [Link]

  • Proteomic discovery of chemical probes that perturb protein complexes in human cells - PubMed. (2023-05-18). [Link]

  • A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides - Analyst (RSC Publishing). [Link]

  • Proteomics-Based Discovery of First-in-Class Chemical Probes for Programmed Cell Death Protein 2 (PDCD2) - PMC - NIH. [Link]

  • Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PubMed Central. [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - MDPI. [Link]

  • 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues - PubMed. [Link]

  • Quantitative proteomics using uniform (15)N-labeling, MASCOT, and the trans-proteomic pipeline - PubMed. [Link]

  • pChem: a modification-centric assessment tool for the performance of chemoproteomic probes - bioRxiv. [Link]

  • 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - Frontiers. [Link]

  • Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC. [Link]

  • Accurate proteome-wide protein quantification from high-resolution 15N mass spectra - PMC. [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - Preprints.org. (2023-10-08). [Link]

  • Pentadecanoic Acid (C15:0) at Naturally Occurring Circulating Concentrations Has Selective Anticancer Activities Including Targeting B-Cell Lymphomas with CCND3 Oncogenic Alterations - NCBI. (2025-09-28). [Link]

  • Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds - PubMed. (2023-10-30). [Link]

  • Molecular and cellular mechanisms of pentadecanoic acid - PMC - PubMed Central. (2025-12-05). [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of ω-Phenyl Fatty Acid PET Tracers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Probing Myocardial Metabolism with Phenyl-Substituted Fatty Acids

The heart muscle primarily relies on the β-oxidation of long-chain fatty acids for its energy supply. Alterations in myocardial fatty acid metabolism are a hallmark of various cardiac pathologies, including ischemia and heart failure. Positron Emission Tomography (PET) offers a non-invasive window into these metabolic processes, and radiolabeled fatty acid analogues are crucial tools for this purpose. 15-Phenylpentadecanoic acid (15-PPA) and its derivatives have emerged as important PET tracers for myocardial metabolism. The terminal phenyl group prevents the complete degradation of the fatty acid via β-oxidation, leading to trapping of the radiolabel within the myocardium and enabling high-quality imaging.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of a fluorine-18 labeled 15-PPA analogue, specifically 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid ([¹⁸F]F-PPA). This tracer has shown promise for assessing myocardial fatty acid metabolism, exhibiting favorable kinetics and imaging characteristics.[1][2][3] The protocols described herein are based on established methodologies and are designed to be self-validating, with explanations for key experimental choices to ensure both technical accuracy and practical success.

Rationale for Phenyl-Substituted Fatty Acid Analogues in PET Imaging

The design of PET tracers for fatty acid metabolism aims to mimic the behavior of natural fatty acids while incorporating a positron-emitting radionuclide with a suitable half-life. Carbon-11 (t½ ≈ 20.4 min) has been used to label endogenous fatty acids like palmitate ([¹¹C]palmitate).[4][5] However, the short half-life of ¹¹C necessitates an on-site cyclotron and limits the duration of imaging studies.[6][7] Fluorine-18, with its longer half-life (t½ ≈ 109.8 min), allows for centralized production, transportation to satellite PET centers, and more complex, longer-duration imaging protocols.[6]

The lead compound for many of these tracers is 15-(para-iodophenyl)-pentadecanoic acid (IPPA), originally developed as a SPECT imaging agent.[8] IPPA's kinetics closely mimic those of [¹¹C]palmitate.[2] By replacing the iodine atom with a fluorine-18 containing group, a PET tracer with favorable characteristics can be developed. The introduction of a methyl group at the β-position of the fatty acid chain can further slow down β-oxidation, leading to prolonged retention in the myocardium and improved image quality.[9][10]

The synthesis protocol detailed below focuses on an ¹⁸F-labeled analogue where a 2-fluoroethoxy group is attached to the phenyl ring. This modification has been shown to result in a tracer with high heart uptake and clearance kinetics that parallel [¹¹C]palmitate.[1][3]

Synthesis of the Precursor and Non-Radioactive Standard

The successful radiosynthesis of [¹⁸F]F-PPA relies on the availability of a suitable precursor molecule. In this case, the precursor is a tosylate ester, which allows for nucleophilic substitution with [¹⁸F]fluoride. The synthesis of the non-radioactive ("cold") standard is also crucial for co-injection during HPLC purification and for analytical validation of the final radiotracer.

Synthesis of Methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate (Precursor)

The synthesis of the precursor is a multi-step process that begins with commercially available starting materials. A representative synthetic scheme is outlined below. The key strategy involves the construction of the phenylpentadecanoic acid backbone and subsequent introduction of the tosyloxyethoxy group.

Precursor Synthesis A 15-bromopentadecanoic acid C Methyl 15-(4-hydroxyphenyl)pentadecanoate A->C Friedel-Crafts Alkylation B Phenol B->C D Methyl 15-(4-(2-hydroxyethoxy)phenyl)pentadecanoate C->D Ethylene carbonate, K2CO3 E Methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate (Precursor) D->E Tosyl chloride, Pyridine

Caption: Synthetic pathway for the tosylate precursor.

Detailed Protocol for Precursor Synthesis:

  • Synthesis of Methyl 15-(4-hydroxyphenyl)pentadecanoate: This step can be achieved through a Friedel-Crafts alkylation of phenol with 15-bromopentadecanoic acid, followed by esterification of the carboxylic acid.

  • Synthesis of Methyl 15-(4-(2-hydroxyethoxy)phenyl)pentadecanoate: The hydroxyl group of the phenol is then reacted with ethylene carbonate in the presence of a base like potassium carbonate to introduce the hydroxyethoxy group.

  • Synthesis of Methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate: The final step in the precursor synthesis is the tosylation of the primary alcohol using tosyl chloride in pyridine. The tosyl group serves as an excellent leaving group for the subsequent nucleophilic fluorination with [¹⁸F]fluoride.

Radiosynthesis of 15-(4-(2-[¹⁸F]fluoroethoxy)phenyl)pentadecanoic acid ([¹⁸F]F-PPA)

The radiosynthesis of [¹⁸F]F-PPA is typically performed in an automated synthesis module housed within a hot cell to minimize radiation exposure to the operator.[11][12][13] The process involves a two-step reaction sequence: nucleophilic substitution of the tosylate precursor with [¹⁸F]fluoride, followed by hydrolysis of the methyl ester to yield the final carboxylic acid.

Radiosynthesis Workflow cluster_0 Step 1: Radiofluorination cluster_1 Step 2: Hydrolysis cluster_2 Purification & Formulation A [¹⁸F]Fluoride Production (Cyclotron, ¹⁸O(p,n)¹⁸F) B [¹⁸F]Fluoride Trapping & Elution (QMA cartridge) A->B C Azeotropic Drying (Kryptofix 2.2.2/K₂CO₃) B->C D Nucleophilic Substitution (Precursor in Acetonitrile, 110-115 °C) C->D E Addition of NaOH D->E F Heating E->F G Neutralization (HCl) F->G H Semi-Preparative HPLC G->H I Formulation (Ethanol/Saline) H->I J Sterile Filtration I->J K K J->K Final Product: [¹⁸F]F-PPA

Caption: Automated radiosynthesis workflow for [¹⁸F]F-PPA.

Detailed Radiosynthesis Protocol:

  • [¹⁸F]Fluoride Production and Preparation:

    • [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.[11]

    • The aqueous [¹⁸F]fluoride is trapped on a quaternary methyl ammonium (QMA) anion exchange cartridge.

    • The [¹⁸F]fluoride is then eluted from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water. The Kryptofix chelates the potassium ion, making the fluoride ion more nucleophilic.

    • The water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen at approximately 110 °C.[2]

  • Nucleophilic Substitution:

    • A solution of the tosylate precursor (typically 1-2 mg) in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

    • The reaction mixture is heated at 110-115 °C for 5-10 minutes to effect the nucleophilic substitution of the tosylate group with [¹⁸F]fluoride.[2]

  • Hydrolysis:

    • After cooling, an aqueous solution of sodium hydroxide is added to the reaction mixture.

    • The mixture is heated to hydrolyze the methyl ester to the corresponding carboxylic acid.

  • Purification and Formulation:

    • The reaction mixture is neutralized with hydrochloric acid.

    • The crude product is purified by semi-preparative high-performance liquid chromatography (HPLC). The non-radioactive standard is co-injected to aid in peak identification.

    • The fraction corresponding to [¹⁸F]F-PPA is collected, and the solvent is removed.

    • The final product is formulated in a physiologically compatible solution (e.g., ethanol/saline) and passed through a sterile filter into a sterile vial.

Quality Control

Stringent quality control is essential to ensure the safety and efficacy of the radiotracer for human administration.

ParameterSpecificationMethod
Radiochemical Purity > 95%Analytical HPLC
Radionuclidic Purity > 99.5%Gamma-ray spectroscopy
Specific Activity > 2000 Ci/mmolHPLC with UV and radiation detectors
Residual Solvents As per USP guidelinesGas Chromatography (GC)
pH 4.5 - 7.5pH meter
Sterility SterileSterility testing
Bacterial Endotoxins < 175 EU/VLimulus Amebocyte Lysate (LAL) test

Data and Expected Results

ParameterTypical ValueReference
Radiochemical Yield 55-60% (decay corrected)[1][2][3]
Synthesis Time 60-90 minutesAutomated Synthesis
Specific Activity > 2000 Ci/mmol[1][2][3]
Myocardial Uptake (rats) ~1.94 %ID/g at 5 min[1][2]

Conclusion

The synthesis of ¹⁸F-labeled this compound analogues, such as [¹⁸F]F-PPA, provides a valuable tool for the non-invasive assessment of myocardial fatty acid metabolism using PET. The detailed protocol presented here, from precursor synthesis to automated radiosynthesis and quality control, offers a comprehensive guide for researchers in the field. The favorable characteristics of [¹⁸F]F-PPA, including its high myocardial uptake and kinetics comparable to [¹¹C]palmitate, underscore its potential for clinical applications in cardiology.

References

  • Tu, Z., Li, S., Sharp, T. L., Herrero, P., Dence, C. S., Gropler, R. J., & Mach, R. H. (2010). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Bioconjugate Chemistry, 21(12), 2313–2319. [Link]

  • Tu, Z., Li, S., Sharp, T. L., Herrero, P., Dence, C. S., Gropler, R. J., & Mach, R. H. (2010). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Bioconjugate chemistry, 21(12), 2313-2319. [Link]

  • Zeng, H., et al. (2018). Development of 11C-Labeled ω-sulfhydryl fatty acid tracer for myocardial imaging with PET. European Journal of Medicinal Chemistry, 143, 1033-1041. [Link]

  • Chemistry World. (2020). Fully automated synthesis of fluorine-18 PET tracers. [Link]

  • Goodman, M. M., & Knapp, F. F., Jr. (1982). Synthesis of 15-(p-iodophenyl)-6-tellurapentadecanoic acid: a new myocardial imaging agent. Journal of Organic Chemistry, 47(15), 3004–3006. [Link]

  • Bernard-Gauthier, V., et al. (2018). Automated Synthesis of PET Radiotracers by Copper-mediated 18F-Fluorination of Organoborons: Importance of the Order of Addition and Competing Protodeborylation. Journal of Visualized Experiments, (135), 57526. [Link]

  • Sci-Hub. (n.d.). Synthesis and Evaluation of 15-(4-(2-[¹⁸F]Fluoroethoxy)phenyl)pentadecanoic Acid: A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. [Link]

  • Barber, C. N., et al. (1991). Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging. American heart journal, 121(2 Pt 1), 441-449. [Link]

  • Reske, S. N., Sauer, W., Machulla, H. J., & Winkler, C. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335-1342. [Link]

  • National Center for Biotechnology Information. (2008). [123I]-β-Methyl iodophenyl-pentadecanoic acid. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • The Potential of 11C-acetate PET for Monitoring the Fatty Acid Synthesis Pathway in Tumors. (2012). Current pharmaceutical design, 18(8), 1121-1130. [Link]

  • Frazier, M., et al. (2024). Automated radiosynthesis and preclinical imaging of a novel [18F]fluorolidocaine analogue via sequential C–H radiolabelling. RSC Medicinal Chemistry, 15(10), 3223-3227. [Link]

  • JoVE. (2023). Automation: PET Radiotracer Synthesis Protocol: Clinical Production. [Link]

  • Mossine, A. V., et al. (2017). Automated Radiochemical Synthesis of [18F]3F4AP: A Novel PET Tracer for Imaging Demyelinating Diseases. Journal of visualized experiments : JoVE, (123), 55620. [Link]

  • Dahl, K., & Halldin, C. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Journal of labelled compounds & radiopharmaceuticals, 60(2), 73-91. [Link]

  • van der Wall, E. E., et al. (1985). 123I-phenylpentadecanoic acid as a tracer of cardiac free fatty acid metabolism. Experimental and clinical results. European heart journal, 6 Suppl B, 39-47. [Link]

  • Contel, C., et al. (2022). Radiosynthesis, Preclinical, and Clinical Positron Emission Tomography Studies of Carbon-11 Labeled Endogenous and Natural Exogenous Compounds. Chemical reviews, 122(24), 17351-17441. [Link]

  • Yoshii, Y., et al. (2009). 1-11C-Acetate as a PET Radiopharmaceutical for Imaging Fatty Acid Synthase Expression in Prostate Cancer. Journal of Nuclear Medicine, 50(7), 1131-1137. [Link]

  • Seo, Y. S., et al. (1998). Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). Korean Journal of Nuclear Medicine, 32(1), 58-66. [Link]

  • Ukkonen, H., et al. (2001). Fatty acid imaging with 123I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid in acute coronary syndrome. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 42(6), 868-874. [Link]

  • Google Patents. (2012). CN102816142A - Synthesis method for pentadecanoicacid.
  • Dilsizian, V., et al. (2005). Metabolic Imaging With β-Methyl-p-[123I]-Iodophenyl-Pentadecanoic Acid Identifies Ischemic Memory After Demand Ischemia. Circulation, 112(13), 1969-1976. [Link]

  • The Medical Biochemistry Page. (2024). Synthesis of Fatty Acids. [Link]

  • Li, Y., et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Molecules (Basel, Switzerland), 27(20), 7013. [Link]

  • Effendi, N., et al. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PloS one, 16(12), e0261226. [Link]

  • ResearchGate. (2015). Synthesis and preliminary evaluation of an 18F-labeled oleic acid analog for PET imaging of fatty acid uptake and metabolism. [Link]

  • Herrero, P., et al. (2008). Preliminary evaluation of 15-[18F]fluoro-3-oxa-pentadecanoate as a PET tracer of hepatic fatty acid oxidation. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 49(1), 123-130. [Link]

  • Ehlerding, E. B., et al. (2019). Novel Tracers and Radionuclides in PET Imaging. Journal of nuclear medicine : official publication, Society of Nuclear Medicine, 60(Suppl 2), 12S-18S. [Link]

  • Wikipedia. (n.d.). Fatty acid synthesis. [Link]

  • A Comparison of PET Tracers in Recurrent High-Grade Gliomas: A Systematic Review. (2021). Cancers, 13(16), 4059. [Link]

  • YouTube. (2024). Mastering Fatty Acid Synthesis: Step-by-Step Biochemistry Breakdown! [Link]

  • California State University, Northridge. (n.d.). Fatty Acid Biosynthesis. [Link]

  • Amino Acid Tracer PET MRI in Glioma Management: What a Neuroradiologist Needs to Know. (2022). American Journal of Neuroradiology, 43(8), 1102-1110. [Link]

  • ACS Omega. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. [Link]

Sources

Application Notes and Protocols for the Mass Spectrometric Analysis of 15-Phenylpentadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of 15-Phenylpentadecanoic Acid in Mass Spectrometry

This compound (15-PPA) is a synthetic long-chain fatty acid characterized by a terminal phenyl group.[1] This unique structural feature makes it a valuable tool in mass spectrometry-based research, particularly in the fields of metabolic studies and quantitative lipidomics. Unlike naturally occurring fatty acids, the odd-numbered carbon chain and the phenyl moiety provide a distinct mass spectrometric signature, minimizing interference from endogenous lipids.[2]

Historically, radio-iodinated analogs of 15-PPA have been employed in nuclear medicine to study myocardial fatty acid metabolism.[3][4] However, the non-radiolabeled compound is gaining traction as a robust internal standard for the accurate quantification of other fatty acids and as a tracer for metabolic flux analysis in non-clinical settings.[5] The phenyl group offers a site for potential modifications and provides a unique fragmentation pattern, enhancing its utility in mass spectrometric workflows.

This guide provides a comprehensive overview of the principles and protocols for the analysis of 15-PPA using both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the rationale behind experimental choices, from sample preparation to data interpretation, to equip researchers, scientists, and drug development professionals with the necessary knowledge for the effective application of 15-PPA in their studies.

Chemical Properties of this compound

A clear understanding of the physicochemical properties of 15-PPA is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular FormulaC21H34O2[6][7]
Molecular Weight318.49 g/mol [2][6]
Melting Point59-61°C[2]
Boiling Point454.7°C at 760 mmHg[2]
InChI KeyBKXIGVQZLPZYLM-UHFFFAOYSA-N[2]

Rationale for Using 15-PPA in Mass Spectrometry

The selection of an appropriate internal standard is critical for accurate and precise quantification in mass spectrometry.[8] 15-PPA is an excellent candidate for this role in fatty acid analysis for several key reasons:

  • Structural Uniqueness: As an odd-chain fatty acid with a terminal phenyl group, 15-PPA is not typically found in biological systems. This minimizes the risk of co-elution and isobaric interference with endogenous fatty acids.[2]

  • Chemical Similarity: Despite its unique features, 15-PPA behaves similarly to other long-chain fatty acids during extraction and derivatization procedures, ensuring it accurately reflects the analytical behavior of the target analytes.[9]

  • Distinct Mass-to-Charge Ratio: The molecular weight of 15-PPA and its fragments are distinct from those of common, naturally occurring fatty acids, allowing for clear differentiation in the mass spectrum.

For metabolic tracing studies, the phenyl group can be isotopically labeled (e.g., with ¹³C or ²H) to follow the metabolic fate of the fatty acid through various pathways.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 15-PPA

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like fatty acids, which are typically derivatized to their more volatile methyl esters (FAMEs).[11]

Workflow for GC-MS Analysis

Caption: Workflow for the GC-MS analysis of 15-PPA.

Protocol 1: Sample Preparation and Derivatization to Fatty Acid Methyl Ester (FAME)

Rationale: Derivatization of the carboxylic acid group to a methyl ester is crucial for GC-MS analysis. This process, known as esterification, increases the volatility and thermal stability of the fatty acid, and reduces its polarity, leading to improved chromatographic peak shape and sensitivity.[8] Boron trichloride-methanol (BCl₃-methanol) is an effective reagent for this purpose.[8]

Materials:

  • Sample containing 15-PPA (e.g., plasma, tissue homogenate)

  • Internal standard solution (if 15-PPA is not the internal standard)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Boron trichloride-methanol solution (12% w/w)[8]

  • Hexane

  • Anhydrous sodium sulfate

  • Glass reaction vials with PTFE-lined caps

Procedure:

  • Lipid Extraction (Folch Method): a. To 100 µL of sample, add 2 mL of chloroform:methanol (2:1, v/v). If using 15-PPA as an internal standard, spike the sample with a known amount at this stage. b. Vortex vigorously for 2 minutes. c. Add 400 µL of 0.9% NaCl solution and vortex again for 1 minute. d. Centrifuge at 2000 x g for 5 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a clean glass vial. f. Dry the organic extract under a gentle stream of nitrogen.

  • Derivatization to FAME: a. To the dried lipid extract, add 1 mL of BCl₃-methanol solution.[8] b. Tightly cap the vial and heat at 60°C for 30 minutes.[8] c. Cool the vial to room temperature. d. Add 1 mL of water and 1 mL of hexane. e. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.[8] f. Allow the layers to separate and carefully transfer the upper hexane layer to a new vial containing a small amount of anhydrous sodium sulfate to remove any residual water. g. Transfer the dried hexane extract to a GC-MS autosampler vial.

Protocol 2: GC-MS Analysis

Rationale: The choice of the GC column and temperature program is critical for achieving good separation of FAMEs. A mid-polar capillary column is generally suitable. Electron Ionization (EI) is a hard ionization technique that induces reproducible fragmentation, which is essential for structural elucidation and library matching.[12]

Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC or equivalent
Column Agilent J&W DB-23 (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL (splitless mode)
Oven Program Start at 100°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Scan Range m/z 50-500
Expected Fragmentation Pattern of this compound Methyl Ester (15-PPAME)

Under electron ionization, FAMEs undergo characteristic fragmentation. For saturated FAMEs, a prominent McLafferty rearrangement product is observed at m/z 74.[13] The presence of the phenyl group in 15-PPAME will introduce additional, highly diagnostic fragment ions.

Predicted Fragmentation Pathways:

fragmentation cluster_frags Key Fragment Ions M 15-PPAME M+• m/z 332 mclafferty McLafferty Rearrangement m/z 74 M->mclafferty Loss of C20H30 tropylium Tropylium Ion m/z 91 M->tropylium Rearrangement & Cleavage benzylic Benzylic Cleavage [M-C14H28COOCH3]+ M->benzylic Simple Cleavage alpha_cleavage α-Cleavage [M-OCH3]+ M->alpha_cleavage Cleavage at ester

Caption: Predicted key fragmentation pathways for 15-PPAME in EI-MS.

  • Molecular Ion (M+•): The molecular ion of 15-PPAME will be observed at m/z 332.

  • McLafferty Rearrangement: While less prominent than in straight-chain FAMEs due to the competing fragmentation of the phenyl group, a fragment at m/z 74 corresponding to [CH₃OC(OH)=CH₂]+• may be observed.[13]

  • Tropylium Ion: A very characteristic fragment for compounds containing a benzyl moiety is the tropylium ion at m/z 91 . This is formed by cleavage of the bond beta to the phenyl ring followed by rearrangement.

  • Benzylic Cleavage: Cleavage of the bond alpha to the phenyl ring is also highly favorable, leading to a resonance-stabilized benzylic carbocation. However, the most prominent ion from this region is typically the tropylium ion.

  • Alkyl Chain Fragmentation: A series of hydrocarbon fragments separated by 14 Da (corresponding to CH₂ groups) will be present, characteristic of long-chain alkyl compounds.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of 15-PPA

LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC-MS due to low volatility or thermal instability. For fatty acids, LC-MS offers the advantage of analyzing the native compound without derivatization.

Workflow for LC-MS Analysis

Caption: Workflow for the LC-MS analysis of 15-PPA.

Protocol 3: Sample Preparation for LC-MS

Rationale: For LC-MS analysis, derivatization is often not required. The extracted lipids are simply dried and reconstituted in a solvent compatible with the LC mobile phase. This simplifies the sample preparation process.

Materials:

  • Sample containing 15-PPA

  • Internal standard solution (if 15-PPA is not the internal standard)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • Methanol:Acetonitrile (1:1, v/v)

  • Glass vials

Procedure:

  • Lipid Extraction (Folch Method): Follow steps 1a-1f from Protocol 1.

  • Reconstitution: a. To the dried lipid extract, add 200 µL of methanol:acetonitrile (1:1, v/v). b. Vortex to dissolve the lipid residue. c. Transfer the solution to an LC-MS autosampler vial.

Protocol 4: LC-MS/MS Analysis

Rationale: Reversed-phase chromatography is well-suited for separating fatty acids based on their hydrophobicity. A C18 column is a common choice. Electrospray ionization (ESI) is a soft ionization technique that typically produces protonated or deprotonated molecular ions with minimal fragmentation, making it ideal for quantitative analysis. Tandem mass spectrometry (MS/MS) is used for selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Instrumentation and Conditions:

ParameterRecommended Setting
Liquid Chromatograph Shimadzu Nexera X2 or equivalent
Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or similar
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 50% B to 95% B over 10 min, hold at 95% B for 2 min, return to 50% B and equilibrate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 500°C
IonSpray Voltage -4500 V
Expected Mass Transitions for 15-PPA in MRM Mode

In negative ion mode ESI, 15-PPA will readily deprotonate to form the [M-H]⁻ ion at m/z 317.2 . For quantification using MRM, a precursor ion is selected and fragmented, and a specific product ion is monitored.

  • Precursor Ion: m/z 317.2

  • Collision Energy (CE): Optimization is required, but a starting point of -20 V is recommended.

  • Product Ions: The fragmentation of the deprotonated molecular ion will likely involve cleavage of the alkyl chain. Common losses for fatty acids include water and CO₂. A prominent product ion is often the carboxylate anion itself or fragments resulting from cleavage along the alkyl chain. A potential transition to monitor would be the loss of the phenyl group or parts of the alkyl chain. For method development, a full scan product ion spectrum should be acquired to identify the most intense and stable product ions.

Conclusion

This compound is a versatile and valuable tool for mass spectrometry-based lipid analysis. Its unique chemical structure provides a distinct analytical signature, making it an excellent internal standard for accurate quantification and a useful tracer for metabolic studies. The detailed protocols for GC-MS and LC-MS analysis provided in this guide offer a solid foundation for researchers to incorporate 15-PPA into their experimental workflows. The predictable fragmentation patterns, particularly the characteristic tropylium ion in GC-MS, further enhance its utility for qualitative and quantitative applications. As the field of lipidomics continues to expand, the application of well-characterized tools like 15-PPA will be instrumental in advancing our understanding of the complex roles of fatty acids in health and disease.

References

  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. Retrieved from JEOL Global. [Link]

  • Murphy, R. C. (2015). Mass spectrometric analysis of long-chain lipids. Mass Spectrometry, 4(Special Issue 2), S0045. [Link]

  • Srimongkol, P., Thongchul, N., Phunpruch, S., & Karnchanatat, A. (2020). Mass spectrometry characterisation of fatty acids from metabolically engineered soybean seeds. Rapid Communications in Mass Spectrometry, 34(S3), e8831. [Link]

  • LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from LIPID MAPS. [Link]

  • Vrkoslav, V., & Cvačka, J. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6463. [Link]

  • Rösch, F., & Coenen, H. H. (2006). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Journal of Radioanalytical and Nuclear Chemistry, 269(2), 349-353. [Link]

  • ResearchGate. (2016). Odd chain fatty acid as internal standard?. Retrieved from ResearchGate. [Link]

  • Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry. Retrieved from Chemistry Stack Exchange. [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]

  • Reske, S. N., Sauer, W., Machulla, H. J., & Winkler, C. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335-1342. [Link]

  • Reske, S. N., Schmid, A., Machulla, H. J., & Winkler, C. (1985). Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. European Journal of Nuclear Medicine, 10(5-6), 228-234. [Link]

  • Seo, Y. S., Jang, Y. S., Lee, D. S., Jeong, J. M., Jeong, Z. K., Lee, M. C., & Koh, C. S. (1998). Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). Korean Journal of Nuclear Medicine, 32(1), 65-73. [Link]

  • Gtofine. (n.d.). This compound. Retrieved from Gtofine. [Link]

  • Spectroscopy Online. (2019). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from Spectroscopy Online. [Link]

  • Royal Society of Chemistry. (2021). Spontaneous conversion of prenyl halides to acids: application in metal-free preparation of deuterated compounds under mild conditions. Retrieved from Royal Society of Chemistry. [Link]

  • NIST. (n.d.). Pentadecanoic acid. Retrieved from NIST WebBook. [Link]

  • MDPI. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Retrieved from MDPI. [Link]

  • Shimadzu. (n.d.). A Novel LC-MS Method for Direct Analysis of Mid-Long Chain Free Fatty Acids. Retrieved from Shimadzu. [Link]

  • PubChem. (n.d.). 15-Hydroxypentadecanoic acid. Retrieved from PubChem. [Link]

  • Norwegian Research Information Repository. (2019). Analysis of Fatty Acids by High Performance Liquid Chromatography and Electrospray Ionization-Mass Spectrometry. Retrieved from Cristin. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Pentadecanoic acid. Retrieved from PubChem. [Link]

  • Schmitz, B., Reske, S. N., Machulla, H. J., Egge, H., & Winkler, C. (1984). Cardiac metabolism of omega-(p-iodo-phenyl)-pentadecanoic acid: a gas-liquid chromatographic-mass spectrometric analysis. Journal of Lipid Research, 25(10), 1102-1108. [Link]

  • MDPI. (2018). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Retrieved from MDPI. [Link]

  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Retrieved from MDPI. [Link]

  • PubMed Central. (2023). Molecular and cellular mechanisms of pentadecanoic acid. Retrieved from PubMed Central. [Link]

Sources

Experimental Design for Studying Fatty Acid Uptake and Metabolism with 15-(p-iodophenyl)pentadecanoic acid (15-PPA)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

Long-chain fatty acids (LCFAs) are fundamental to cellular energy, structure, and signaling. Dysregulation of fatty acid uptake and metabolism is a hallmark of numerous diseases, including metabolic syndrome, cardiovascular disease, and cancer. This guide provides a comprehensive framework for designing and executing experiments to study fatty acid dynamics using 15-(p-iodophenyl)pentadecanoic acid (15-PPA), a powerful long-chain fatty acid analog. We delve into the mechanistic basis for using 15-PPA, offering detailed protocols for both in vitro cell-based assays and in vivo imaging applications. This document is intended for researchers, scientists, and drug development professionals seeking to robustly interrogate the pathways of fatty acid transport and utilization.

Introduction: Why Use 15-PPA?

15-(p-iodophenyl)pentadecanoic acid (IPPA) is a synthetic analog of the 15-carbon saturated fatty acid, pentadecanoic acid. Its utility in research stems from two key structural features:

  • Mimicry of Natural Fatty Acids: The 15-carbon aliphatic chain allows 15-PPA to be recognized and processed by the cellular machinery responsible for binding, transporting, and activating natural LCFAs.[1]

  • Metabolic Trapping: The terminal iodophenyl group serves a dual purpose. Firstly, it provides a site for radioiodination (e.g., with Iodine-123 or Iodine-125), enabling highly sensitive detection.[2] Secondly, this bulky group sterically hinders the molecule's complete breakdown via mitochondrial β-oxidation.[3] While 15-PPA is taken up, activated to its Coenzyme A (CoA) derivative, and can be incorporated into complex lipids, its impeded catabolism leads to its retention, or "trapping," within metabolically active cells.[3][4] This property is particularly advantageous for imaging studies, as it enhances the signal-to-noise ratio.

The kinetics of 15-PPA uptake and clearance can therefore provide a detailed snapshot of fatty acid transport and oxidation rates.[1][2] Under normal physiological conditions, the heart derives over two-thirds of its energy from the oxidation of LCFAs.[5] In pathological states like ischemia, this process is suppressed in favor of glucose metabolism.[5] Tracing the fate of 15-PPA allows researchers to probe these critical metabolic shifts.

Choosing the Right Label: Radiolabeling vs. Fluorescence

The choice of label for 15-PPA depends on the experimental question and available instrumentation.

FeatureRadiolabeling (e.g., ¹²³I, ¹²⁵I)Fluorescent Labeling (e.g., BODIPY)
Principle Detection of radioactive decay.Detection of emitted photons after excitation.
Sensitivity Extremely high; can detect femtomolar quantities.[6]High, but generally lower than radiolabeling.
Applications In vivo SPECT imaging, quantitative in vitro uptake, metabolic fate studies.[4][7]In vitro uptake assays (plate reader), fluorescence microscopy, flow cytometry.[8][9]
Advantages Gold standard for quantitative accuracy; less likely to alter molecular behavior.[10]Safer (non-radioactive), allows for real-time imaging in live cells, high-throughput compatible.[8][9]
Disadvantages Requires licensed handling, specialized equipment (scintillation counter, gamma camera), and waste disposal.[11]The bulky fluorophore may alter protein interaction and transport kinetics; potential for photobleaching and autofluorescence.[12]

In Vitro Experimental Design: Cell-Based Assays

Cell culture models provide a controlled environment to investigate the molecular mechanisms of 15-PPA uptake. Adipocytes (e.g., 3T3-L1) and cardiomyocytes (e.g., H9c2) are commonly used as they are highly active in fatty acid metabolism.[9][10]

Foundational Workflow for In Vitro Uptake

The following diagram outlines the essential steps for a cell-based fatty acid uptake experiment using labeled 15-PPA.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis cell_culture 1. Seed & Culture Cells (e.g., 3T3-L1, H9c2) differentiation 2. Differentiate Cells (if required, e.g., adipocytes) cell_culture->differentiation serum_starve 3. Serum Starve (To reduce basal signaling) differentiation->serum_starve prepare_uptake 4. Prepare Uptake Solution (Labeled 15-PPA + BSA) serum_starve->prepare_uptake add_uptake 6. Add Uptake Solution (Incubate for defined time) prepare_uptake->add_uptake add_inhibitors 5. Pre-incubate with Inhibitors (Optional Control) add_inhibitors->add_uptake stop_wash 7. Stop Uptake & Wash (Ice-cold buffer to remove extracellular tracer) lysis 8. Lyse Cells stop_wash->lysis quantify 9. Quantify Uptake (Scintillation Counting or Fluorescence Reading) lysis->quantify protein_assay 10. Normalize to Protein Content quantify->protein_assay

Caption: General workflow for an in vitro 15-PPA fatty acid uptake assay.

Detailed Protocol: ¹²⁵I-IPPA Uptake Assay

This protocol is designed for quantifying fatty acid uptake in adherent cells grown in a 12-well plate format.

Materials:

  • Cells of interest (e.g., 3T3-L1 adipocytes)

  • Culture medium (e.g., DMEM)

  • ¹²⁵I-IPPA (stock in ethanol)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • Stop/Wash Buffer (Uptake Buffer containing 0.2% BSA and 200 µM phloretin, ice-cold)

  • Lysis Buffer (e.g., 0.1 N NaOH)

  • Scintillation cocktail and vials

  • Liquid Scintillation Counter

Procedure:

  • Cell Preparation:

    • Seed and culture cells to ~90% confluency in 12-well plates. For 3T3-L1 cells, differentiate into mature adipocytes following an established protocol.

    • Prior to the assay, wash cells once with PBS and incubate in serum-free medium for 2-4 hours.

  • Preparation of ¹²⁵I-IPPA/BSA Complex (Uptake Solution):

    • Causality: Fatty acids are transported in blood bound to albumin; this step mimics physiological conditions and ensures the solubility of 15-PPA.[10]

    • In a sterile tube, prepare a 2% BSA solution in Uptake Buffer.

    • Add the desired amount of ¹²⁵I-IPPA stock to the BSA solution. A typical final concentration is 0.2-1.0 µCi/mL.

    • Add unlabeled 15-PPA to achieve the desired final fatty acid concentration (e.g., 100 µM).

    • Incubate at 37°C for 30 minutes to allow for binding.

  • Uptake Assay:

    • Aspirate the serum-free medium from the cells.

    • For inhibitor controls, add Uptake Buffer containing the inhibitor (e.g., 200 µM sulfosuccinimidyl oleate) and pre-incubate for 15-30 minutes at 37°C.

    • To start the uptake, add 500 µL of the pre-warmed ¹²⁵I-IPPA/BSA complex to each well.

    • Incubate at 37°C for a defined period (e.g., 1-5 minutes). Note: Initial uptake is rapid and linear for only a few minutes. A time-course experiment is recommended to determine the optimal endpoint.

  • Stopping the Reaction and Washing:

    • Causality: Rapidly stopping the transport and thoroughly washing is critical to ensure that the measured signal is from intracellular tracer only. Ice-cold temperatures and transport inhibitors like phloretin halt membrane transport.

    • To stop the uptake, aspirate the uptake solution and immediately add 1 mL of ice-cold Stop/Wash Buffer.

    • Wash the cells two more times with 1 mL of ice-cold Stop/Wash Buffer.

  • Quantification:

    • Lyse the cells by adding 500 µL of Lysis Buffer to each well and incubating for at least 30 minutes at room temperature.

    • Transfer the lysate to a scintillation vial.

    • Add 4-5 mL of scintillation cocktail, cap the vial, and vortex thoroughly.[13][14]

    • Measure the radioactivity in a liquid scintillation counter as counts per minute (CPM).

    • Use a small aliquot of the cell lysate to determine the total protein concentration (e.g., via BCA assay). Normalize the CPM data to protein content (CPM/mg protein).

Analysis of 15-PPA Metabolism by Thin Layer Chromatography (TLC)

To determine if 15-PPA is being stored in complex lipids, its metabolic fate can be analyzed post-uptake.

G start Cells after ¹²⁵I-IPPA Uptake extract 1. Lipid Extraction (Folch Method: Chloroform:Methanol) start->extract dry 2. Dry Lipid Extract (Under Nitrogen Stream) extract->dry resuspend 3. Resuspend in Small Volume of Solvent dry->resuspend spot 4. Spot onto TLC Plate (Silica Gel) resuspend->spot develop 5. Develop Plate in Solvent Chamber (e.g., Hexane:Ether:Acetic Acid) spot->develop visualize 6. Visualize & Quantify (Phosphorimager for ¹²⁵I) develop->visualize

Caption: Workflow for analyzing the metabolic fate of ¹²⁵I-IPPA using TLC.

Protocol Outline:

  • Lipid Extraction: After the uptake and wash steps, lyse the cells and perform a lipid extraction using a standard method like the Folch or Bligh-Dyer technique.[15] This separates the lipids into an organic phase.

  • TLC Separation:

    • Concentrate the extracted lipids and spot them onto a silica TLC plate alongside standards for major lipid classes (e.g., triglycerides, free fatty acids, phospholipids).[16][17]

    • Place the plate in a developing chamber with a mobile phase solvent system designed to separate lipids based on polarity. A common system for neutral lipids is petroleum ether:diethyl ether:acetic acid (80:20:1 v/v/v).[17][18]

    • Allow the solvent to migrate up the plate.

  • Quantification:

    • Dry the plate and expose it to a phosphorimaging screen.

    • Scan the screen to visualize the radioactive spots.

    • Quantify the intensity of the spots corresponding to the parent ¹²⁵I-IPPA and those co-migrating with lipid standards to determine the percentage of the tracer incorporated into different lipid pools.[19]

Example Data Presentation:

ConditionTotal Uptake (CPM/mg protein)% as Free Fatty Acid% as Triglycerides% as Phospholipids
Control15,450 ± 85035%55%10%
Insulin-Stimulated28,900 ± 120020%70%10%
CPT1 Inhibitor14,950 ± 98075%15%10%

In Vivo Experimental Design: Myocardial Imaging

The primary in vivo application of 15-PPA is the assessment of myocardial metabolism using its ¹²³I-labeled form (¹²³I-IPPA) with Single-Photon Emission Computed Tomography (SPECT).[20] This non-invasive technique provides crucial information about the viability and metabolic health of heart tissue.[4][7]

Principle of ¹²³I-IPPA SPECT Imaging

The experiment involves injecting ¹²³I-IPPA intravenously and imaging the heart over time. Healthy, oxygenated myocardial cells readily take up the tracer.[4] The subsequent clearance of radioactivity from the heart muscle has two main phases:

  • Early, Rapid Phase: Represents the β-oxidation of ¹²³I-IPPA and the washout of its small, water-soluble catabolites.[21]

  • Late, Slow Phase: Reflects the turnover of ¹²³I-IPPA that has been incorporated into the myocardial triglyceride storage pool.[4]

In ischemic (low oxygen) but still viable ("hibernating") myocardium, fatty acid oxidation is suppressed. This results in high initial uptake of ¹²³I-IPPA but a significantly reduced clearance rate (a flattened washout curve). This "mismatch" between initial uptake (representing perfusion and viability) and clearance (representing metabolic function) is a key diagnostic indicator.[5][7]

G cluster_healthy Healthy Myocardium cluster_ischemic Ischemic (Viable) Myocardium uptake_h High ¹²³I-IPPA Uptake beta_ox_h Rapid β-Oxidation uptake_h->beta_ox_h clearance_h Fast Tracer Clearance beta_ox_h->clearance_h uptake_i High ¹²³I-IPPA Uptake beta_ox_i Suppressed β-Oxidation uptake_i->beta_ox_i clearance_i Slow Tracer Clearance beta_ox_i->clearance_i

Sources

Application Note & Protocol: High-Yield Radiosynthesis of [¹⁸F]15-(4-(2-Fluoroethoxy)phenyl)pentadecanoic Acid for PET Imaging of Myocardial Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details a robust, two-step radiosynthesis protocol for [¹⁸F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acid ([¹⁸F]F-pPPA), a promising positron emission tomography (PET) tracer for the in-vivo assessment of myocardial fatty acid metabolism. Fatty acid oxidation is the primary energy source for the heart, and alterations in this pathway are implicated in major cardiac diseases, including ischemia, cardiomyopathy, and diabetes. [¹⁸F]F-pPPA serves as a valuable molecular imaging tool to probe these metabolic changes non-invasively. This document provides researchers, radiochemists, and drug development professionals with a step-by-step methodology, from precursor preparation to final quality control, grounded in established principles of nucleophilic F-18 radiochemistry. We elucidate the causality behind critical experimental choices to ensure both high radiochemical yield and impeccable purity suitable for preclinical and clinical research.

Introduction: The Rationale for an ¹⁸F-Labeled Fatty Acid Analog

The healthy myocardium relies on the β-oxidation of long-chain fatty acids for up to 90% of its energy production. Pathophysiological conditions often trigger a metabolic switch, altering this fatty acid utilization. PET imaging with radiolabeled fatty acids allows for the quantitative assessment of these metabolic shifts, offering profound diagnostic and prognostic insights.

While Carbon-11 labeled fatty acids like [¹¹C]palmitate have been instrumental, the 20-minute half-life of ¹¹C poses significant logistical challenges, limiting its widespread clinical use. Fluorine-18, with its more favorable 109.8-minute half-life, allows for centralized production, distribution to satellite imaging centers, and longer imaging protocols. [¹⁸F]F-pPPA is an analog of 15-phenylpentadecanoic acid (pPPA) designed for PET imaging. Its structure is chosen to mimic natural fatty acids, ensuring recognition by cellular uptake and transport mechanisms, while the ¹⁸F label provides the imaging signal. Its kinetics have been shown to parallel those of [¹¹C]palmitate, making it an excellent candidate for studying myocardial metabolism.[1][2]

This guide focuses on a well-established synthetic route involving a nucleophilic substitution on a tosylate-protected precursor, followed by ester hydrolysis to yield the final radiotracer.

The Radiosynthesis Workflow: A Two-Step Nucleophilic Approach

The overall radiosynthesis of [¹⁸F]F-pPPA is a multi-stage process that begins with the production of aqueous [¹⁸F]fluoride and culminates in a sterile, injectable radiopharmaceutical. The core chemical transformation is a two-step sequence:

  • Step 1: Nucleophilic Radiofluorination: The process starts with a nucleophilic attack by activated, "naked" [¹⁸F]fluoride on a protected precursor, methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate. The tosylate group serves as an excellent leaving group for this Sₙ2 reaction.

  • Step 2: Base-Mediated Hydrolysis: The resulting ¹⁸F-labeled methyl ester intermediate is then hydrolyzed using a strong base to deprotect the carboxylic acid, yielding the final [¹⁸F]F-pPPA molecule.

This entire workflow, from fluoride activation to final formulation, can be fully automated using commercially available radiosynthesis modules.[3][4]

Radiosynthesis_Workflow cluster_0 [¹⁸F]Fluoride Production & Activation cluster_1 Radiochemical Synthesis cluster_2 Purification & Formulation Cyclotron Cyclotron QMA_Trap Anion Exchange Cartridge (QMA) Cyclotron->QMA_Trap ¹⁸O(p,n)¹⁸F in [¹⁸O]H₂O Elution Elution with K₂CO₃ / K₂₂₂ QMA_Trap->Elution Trap [¹⁸F]F⁻ Drying Azeotropic Drying (Acetonitrile, 110°C) Elution->Drying Formation of [K/K₂₂₂]⁺[¹⁸F]F⁻ complex Precursor Add Precursor 5 in Acetonitrile Drying->Precursor Fluorination Nucleophilic Substitution (110-115°C, 5-10 min) Precursor->Fluorination Hydrolysis Base Hydrolysis (NaOH) Fluorination->Hydrolysis [¹⁸F]Intermediate Neutralization Neutralization (HCl) Hydrolysis->Neutralization Crude [¹⁸F]F-pPPA Prep_HPLC Preparative HPLC Purification Neutralization->Prep_HPLC SPE Solid-Phase Extraction (C18 Cartridge) Prep_HPLC->SPE Isolate product Final_Product Final Formulation (Sterile Filtration) SPE->Final_Product Solvent exchange & concentration caption Workflow for [¹⁸F]F-pPPA Synthesis.

Caption: Workflow for [¹⁸F]F-pPPA Synthesis.

Detailed Experimental Protocols

Materials and Equipment
  • Precursor: Methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate.

  • Reagents: Kryptofix 2.2.2 (K₂₂₂), Potassium Carbonate (K₂CO₃), Acetonitrile (anhydrous, HPLC grade), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Water for Injection (WFI), Ethanol (USP grade).

  • Equipment: Automated radiosynthesis module (e.g., GE TRACERlab, Elixys) or manual hot cell setup, preparative High-Performance Liquid Chromatography (HPLC) system with a reverse-phase column (e.g., C18) and radioactivity detector, solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak), sterile filtration unit (0.22 µm filter).

  • [¹⁸F]Fluoride: Produced via the ¹⁸O(p,n)¹⁸F nuclear reaction from [¹⁸O]enriched water in a medical cyclotron.[1]

Step-by-Step Protocol: Synthesis of [¹⁸F]F-pPPA

Step 1: [¹⁸F]Fluoride Trapping and Activation

  • Production: Irradiate >95% enriched [¹⁸O]H₂O with protons in a cyclotron to produce aqueous [¹⁸F]fluoride.

  • Trapping: Transfer the aqueous [¹⁸F]fluoride from the cyclotron target and pass it through a quaternary methylammonium (QMA) light anion-exchange cartridge. The [¹⁸F]F⁻ is retained on the column, while the expensive [¹⁸O]H₂O can be recovered.

  • Elution: Elute the trapped [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (5-6 mg) and potassium carbonate (1-2 mg) in a water/acetonitrile mixture.

    • Causality Explained: [¹⁸F]Fluoride in water is a poor nucleophile due to its strong hydration shell. K₂CO₃ provides the potassium cation (K⁺), and K₂₂₂ is a cryptand that effectively chelates the K⁺. This complexation disrupts the ionic interaction between K⁺ and F⁻, creating a highly reactive, "naked" fluoride anion essential for the nucleophilic attack.[5][6]

  • Drying: Remove the water via azeotropic distillation by adding anhydrous acetonitrile in portions (e.g., 3 x 1.0 mL) and heating at 110 °C under a stream of nitrogen until completely dry.[1]

    • Causality Explained: The presence of water would severely inhibit the nucleophilic substitution reaction. Azeotropic drying is a critical step to ensure an anhydrous reaction environment.

Step 2: Nucleophilic Radiofluorination

  • Reaction: Add a solution of the precursor, methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate (1-2 mg), dissolved in anhydrous acetonitrile (0.25-0.30 mL) to the dried [K/K₂₂₂]⁺[¹⁸F]F⁻ complex.

  • Heating: Seal the reaction vessel and heat it to 110-115 °C for 5-10 minutes.[1]

    • Causality Explained: This temperature provides the necessary activation energy for the Sₙ2 substitution to proceed efficiently, where the [¹⁸F]fluoride displaces the tosylate leaving group. The short reaction time is sufficient for high incorporation and minimizes potential degradation.

Step 3: Hydrolysis of the Methyl Ester

  • Saponification: After cooling the reaction mixture, add a solution of 1 M Sodium Hydroxide (NaOH) and heat to remove the methyl ester protecting group, forming the sodium carboxylate salt.

    • Causality Explained: The final tracer must be the free carboxylic acid to be recognized by fatty acid transport proteins. The methyl ester protects this functional group during the fluorination step. Saponification is a standard and efficient method for ester cleavage.[7]

Step 4: Purification and Formulation

  • Neutralization: Neutralize the reaction mixture with 1 M Hydrochloric Acid (HCl).

  • HPLC Purification: Inject the neutralized crude product onto a preparative reverse-phase HPLC system to separate the desired [¹⁸F]F-pPPA from unreacted fluoride, the precursor, and other byproducts.

  • SPE Formulation: Trap the collected HPLC fraction containing the purified product on a C18 SPE cartridge. Wash the cartridge with WFI to remove residual HPLC solvents. Elute the final product from the cartridge with a small volume of ethanol and dilute with saline or a suitable buffer for injection.

    • Causality Explained: HPLC is essential for achieving the high radiochemical purity required for a pharmaceutical product. The subsequent SPE step is a reliable method for solvent exchange and concentration of the final product, replacing the organic HPLC mobile phase with a biocompatible formulation.[3]

  • Sterile Filtration: Pass the final formulated solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

Quality Control for Product Release

A rigorous quality control (QC) process is mandatory to ensure the safety and efficacy of the radiopharmaceutical before administration.[6][8] These tests must comply with pharmacopeia standards (e.g., USP, EP).[6][9]

Parameter Method Acceptance Criteria Rationale
Appearance Visual InspectionClear, colorless, free of particulatesEnsures absence of foreign matter.
pH pH meter or strip4.5 - 7.5Ensures physiological compatibility and prevents patient discomfort.
Radionuclidic Identity Gamma SpectrometryPrincipal peak at 511 keVConfirms the radionuclide is Fluorine-18.
Radionuclidic Purity Gamma Spectrometry≥ 99.5%Ensures no long-lived radionuclidic impurities are present.
Radiochemical Purity Analytical HPLC≥ 95%Confirms the identity of the product and quantifies radiolabeled impurities.
Chemical Purity Analytical HPLC (UV)Peak corresponds to reference standardIdentifies and quantifies non-radioactive chemical impurities, including precursor.
Specific Activity Calculated (Radioactivity/mass)> 2,000 Ci/mmol (>74 GBq/µmol)High specific activity is crucial to avoid pharmacological effects from the carrier molecule.[1]
Residual Solvents Gas Chromatography (GC)Per USP <467> limits (e.g., Acetonitrile <410 ppm)Limits exposure to potentially toxic organic solvents used in synthesis.
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU / V (V=max dose)Ensures the product is free from pyrogenic bacterial components.
Sterility Incubation in mediaNo microbial growth (post-release)Confirms the absence of viable microorganisms. Performed retrospectively.

Expected Results & Biodistribution Insights

This optimized protocol is expected to yield [¹⁸F]F-pPPA with the following characteristics:

  • Radiochemical Yield (RCY): 55-60% (decay-corrected to end of bombardment).[1][2]

  • Total Synthesis Time: Approximately 50-60 minutes from end of bombardment.[4]

  • Radiochemical Purity: > 98%.

  • Specific Activity: > 2,000 Ci/mmol.[1][2]

Biodistribution: Following intravenous injection, fatty acid analogs like [¹⁸F]F-pPPA are expected to show rapid clearance from the blood pool. The highest initial uptake is typically observed in organs with high metabolic activity and fatty acid utilization, such as the heart and liver.[1] The myocardium demonstrates high initial uptake followed by a biphasic washout, reflecting both uptake and subsequent oxidation.[1][2] Minimal uptake is expected in the brain.[1] Elimination occurs through both the hepatobiliary and renal pathways.[10][11]

Conclusion

The radiosynthesis of [¹⁸F]15-(4-(2-fluoroethoxy)phenyl)pentadecanoic acid via nucleophilic substitution provides a reliable and high-yielding method for producing this valuable PET tracer. The favorable characteristics of Fluorine-18, combined with the tracer's ability to accurately reflect myocardial fatty acid metabolism, position [¹⁸F]F-pPPA as a powerful tool for cardiac research and clinical diagnostics. By understanding the chemical principles behind each step, from fluoride activation to final purification, research and production laboratories can consistently and safely manufacture this radiopharmaceutical for advancing our understanding of cardiovascular disease.

References

  • Tu, Z., Li, S., Sharp, T. L., Herrero, P., Dence, C. S., Gropler, R. J., & Mach, R. H. (2010). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Bioconjugate Chemistry, 21(12), 2313–2319. [Link]

  • Sci-Hub. (2010). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Bioconjugate Chemistry. [Link]

  • Giesel, F. L., et al. (2021). Safety, Biodistribution, and Radiation Dosimetry of 18F-rhPSMA-7.3 in Healthy Adult Volunteers. Journal of Nuclear Medicine, 62(6), 830-835. [Link]

  • Rusjan, P., et al. (2014). Whole Body Biodistribution and Radiation Dosimetry in Humans of a New PET Ligand, [18F]-FEPPA, to Image Translocator Protein (18 kDa). Molecular Imaging and Biology, 16(5), 725-733. [Link]

  • Savisto, N., et al. (2017). Automated production of [18 F]FTHA according to GMP. Journal of Labelled Compounds and Radiopharmaceuticals, 60(10), 485-492. [Link]

  • Pike, V. W. (2009). Rapid and Efficient Radiosyntheses of Meta-substituted [18F]Fluoroarenes from [18F]Fluoride Ion and Diaryliodonium Tosylates within a Microreactor. Organic & Biomolecular Chemistry, 7(14), 2894-2904. [Link]

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA TECDOC Series. [Link]

  • Pretze, M., et al. (2007). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Journal of Labelled Compounds and Radiopharmaceuticals, 50(5-6), 425-428. [Link]

  • Giesbrecht, K. (2017). Development of an 18F Radiolabeling Method Using Solid Phase Chemistry. Lakehead University Knowledge Commons. [Link]

  • Zhang, H., et al. (2022). Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. Frontiers in Chemistry, 10, 826678. [Link]

  • Rubello, D., et al. (2013). Normal Biodistribution Pattern and Physiologic Variants of 18F-DOPA PET Imaging. Clinical Nuclear Medicine, 38(11), 880-886. [Link]

  • Challenger, S., et al. (2012). Direct, nucleophilic radiosynthesis of [18F]trifluoroalkyl tosylates: improved labelling procedures. Organic & Biomolecular Chemistry, 10(35), 6980-6986. [Link]

  • Neumann, C. N., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Nature Chemistry, 8(12), 1133-1138. [Link]

  • Minamimoto, R., et al. (2015). Biodistribution of the ¹⁸F-FPPRGD₂ PET radiopharmaceutical in cancer patients: an atlas of SUV measurements. European Journal of Nuclear Medicine and Molecular Imaging, 42(10), 1546-1554. [Link]

  • Mossine, A. V., et al. (2020). Synthesis of high-molar-activity [18F]6-fluoro-L-DOPA suitable for human use via Cu-mediated fluorination of a BPin precursor. Nature Protocols, 15(5), 1742-1759. [Link]

  • Basuli, F., et al. (2010). One step radiosynthesis of 6-[(18)F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([(18)F]F-Py-TFP): a new prosthetic group for efficient labeling of biomolecules with fluorine-18. Journal of Medicinal Chemistry, 53(4), 1732-1740. [Link]

  • Lodi, F., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]

  • Mossine, A. V., et al. (2020). Synthesis of High Molar Activity [18F]6-Fluoro-L-DOPA Suitable for Human Use by Cu-Mediated Fluorination of a BPin Precursor. Nature Protocols, 15(5), 1742-1759. [Link]

  • Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • Rubello, D., et al. (2013). Normal biodistribution pattern and physiologic variants of 18F-DOPA PET imaging. Clinical Nuclear Medicine, 38(11), 880-886. [Link]

  • Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]

  • IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA Publications. [Link]

  • Santos, A. C., et al. (2015). Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays. Brieflands. [Link]

Sources

Application Note: 15-Phenylpentadecanoic Acid as a Robust Internal Standard for Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Accuracy in Lipidomics

Lipidomics, the large-scale study of lipids in biological systems, has emerged as a critical field for understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. The accuracy and reproducibility of lipid quantification are paramount for generating meaningful biological insights. However, the complexity of the lipidome and the inherent variability in sample preparation and mass spectrometry (MS) analysis present significant challenges to achieving reliable quantification.[1][2]

Internal standards are indispensable tools to control for this variability.[3] An ideal internal standard should mimic the physicochemical properties of the analytes of interest, be absent in the biological sample, and be clearly distinguishable by the analytical platform.[4] While stable isotope-labeled lipids are often considered the gold standard, their cost and availability for every lipid species can be prohibitive.[3][5] Consequently, non-endogenous lipids, such as odd-chain fatty acids, have been widely used.[6]

This application note details the use of 15-phenylpentadecanoic acid as a novel and robust internal standard for the quantification of a broad range of fatty acids and other lipid classes in complex biological matrices using liquid chromatography-mass spectrometry (LC-MS). Its unique chemical structure offers distinct advantages over traditional internal standards, ensuring high accuracy and confidence in quantitative lipidomic workflows.

Properties and Rationale for Use of this compound

This compound is a synthetic fatty acid characterized by a 15-carbon aliphatic chain and a terminal phenyl group. This unique structure provides several key advantages as an internal standard in lipidomics.

  • Non-Endogenous Nature: this compound is not naturally present in mammalian or plant tissues, eliminating the risk of interference from endogenous analytes and ensuring accurate quantification.[4]

  • Unique Mass: The presence of the phenyl group gives this molecule a distinct mass-to-charge ratio (m/z) that does not overlap with common endogenous lipids, simplifying data analysis and preventing misidentification.

  • Physicochemical Similarity: The long aliphatic chain of this compound ensures that its extraction efficiency and chromatographic behavior are similar to those of endogenous long-chain fatty acids, allowing it to effectively normalize for variations in sample preparation.

  • Chromatographic Behavior: The phenyl group can provide unique retention characteristics on reversed-phase columns, often leading to better separation from the bulk of endogenous lipids, which can be advantageous in complex matrices.

  • Chemical Stability: As a saturated fatty acid, it is chemically stable and less prone to oxidation compared to unsaturated fatty acid standards.

Molecular Structure and Key Features

Lipidomics_Workflow sample Biological Sample (e.g., Plasma, Cells) is_spike Spike with This compound Internal Standard sample->is_spike extraction Lipid Extraction (Modified Folch) is_spike->extraction drydown Dry Down (Nitrogen Stream) extraction->drydown reconstitution Reconstitute in Injection Solvent drydown->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_analysis Data Analysis & Quantification lcms->data_analysis

Sources

Application Notes and Protocols for Cell-Based Assays Using Pentadecanoic Acid (C15:0)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid increasingly recognized for its pleiotropic benefits to cellular health. Emerging as a potentially essential nutrient, C15:0 demonstrates broad, clinically relevant activities, including anti-inflammatory, anti-fibrotic, and metabolism-regulating effects.[1][2][3] Its mechanisms of action are multifaceted, involving the activation of key metabolic sensors like Peroxisome Proliferator-Activated Receptors (PPARs) and AMP-Activated Protein Kinase (AMPK), modulation of inflammatory pathways, and enhancement of mitochondrial function.[4][5][6] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for conducting robust cell-based assays to investigate the efficacy and mechanisms of C15:0. The methodologies herein are designed to be self-validating, providing the technical foundation to explore C15:0's role in cardiometabolic health, immunity, and longevity.

Introduction: The Scientific Rationale for Investigating C15:0

Pentadecanoic acid (C15:0) is a saturated fatty acid with an odd number of carbon atoms, found primarily in dairy fat and ruminant meat.[7] Unlike its even-chain counterparts, C15:0 is metabolized to propionyl-CoA, which can be converted to succinyl-CoA and enter the Krebs cycle, a process known as anaplerosis.[5] This unique metabolic fate may underpin some of its beneficial effects on cellular bioenergetics.[5][8]

Epidemiological studies have consistently linked higher circulating levels of C15:0 with a lower risk of developing type 2 diabetes, heart disease, and nonalcoholic fatty liver disease.[1][2] At the cellular level, C15:0 is not merely a passive lipid but an active signaling molecule with a wide range of effects that parallel leading longevity-enhancing compounds like metformin and rapamycin.[1][4][9] It has been shown to be non-cytotoxic across a broad range of effective concentrations (1.9 to 50 µM), making it a safe agent for in vitro studies.[3][6] These application notes provide the tools to dissect its cellular activities systematically.

Core Mechanisms of Action: A Multi-Targeted Approach

The diverse biological effects of C15:0 stem from its ability to engage multiple key cellular signaling nodes. Understanding these pathways is critical for designing relevant assays and interpreting results. C15:0's activities converge on enhancing metabolic efficiency, resolving inflammation, and maintaining cellular homeostasis.

Key molecular interactions include:

  • Dual PPARα/δ Agonism: C15:0 acts as a partial agonist for PPARα and PPARδ, nuclear receptors that are master regulators of lipid metabolism and fatty acid oxidation.[5][6][10]

  • AMPK Activation & mTOR Inhibition: C15:0 activates AMPK, the cell's central energy sensor, while inhibiting the mTOR pathway, a key regulator of cell growth and proliferation.[1][4][5][11] This signaling profile mimics a state of caloric restriction, a known longevity-enhancing intervention.

  • Anti-Inflammatory Signaling: C15:0 inhibits pro-inflammatory pathways, including JAK-STAT, and reduces the secretion of numerous cytokines such as TNFα, IL-6, and MCP-1.[4][5][6]

  • Mitochondrial Function: By producing succinate, C15:0 rescues mitochondrial function at Complex II of the respiratory chain, boosting cellular energy production.[4][12]

  • HDAC6 Inhibition: C15:0 selectively inhibits histone deacetylase 6 (HDAC6), an enzyme implicated in cancer and other diseases.[5][8]

C15_Signaling_Pathways cluster_input C15:0 cluster_targets Direct Molecular Targets cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes C15 Pentadecanoic Acid (C15:0) PPAR PPARα / PPARδ (Partial Agonist) C15->PPAR AMPK AMPK (Activator) C15->AMPK HDAC6 HDAC6 (Inhibitor) C15->HDAC6 JAK_STAT JAK-STAT (Inhibited) C15->JAK_STAT Mito Mitochondrial Respiration (via Succinate) C15->Mito Metabolized to Propionyl-CoA -> Succinyl-CoA BetaOx Fatty Acid β-Oxidation PPAR->BetaOx mTOR mTOR (Inhibited) AMPK->mTOR Metabolism Improved Lipid Metabolism & Glucose Uptake AMPK->Metabolism Proliferation Modulated Cell Proliferation HDAC6->Proliferation mTOR->Proliferation Inflammation Reduced Pro-inflammatory Cytokine Production JAK_STAT->Inflammation BetaOx->Metabolism Energy Enhanced Cellular Bioenergetics Mito->Energy

Caption: Key signaling pathways modulated by Pentadecanoic Acid (C15:0).

Experimental Design: Foundational Considerations

Before proceeding with specific protocols, a robust experimental design is paramount. This involves careful preparation of C15:0, selection of appropriate cell models, and determination of optimal treatment conditions.

Preparation of C15:0 Stock Solution

The causality behind experimental choices starts with the test article itself. As a saturated fatty acid, C15:0 has low solubility in aqueous media. Proper solubilization is critical for accurate and reproducible results.

  • Solvent Choice: Prepare a high-concentration primary stock solution (e.g., 100 mM) in a non-polar solvent such as ethanol or DMSO.

  • Complexing with BSA: For cell culture applications, fatty acids must be complexed to a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA), to mimic physiological transport and enhance bioavailability.

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS or serum-free medium.

    • Warm the BSA solution to 37°C.

    • Slowly add the C15:0 primary stock to the warm BSA solution while vortexing to create a working stock (e.g., 5-10 mM C15:0 complexed to BSA). The molar ratio of C15:0 to BSA should be between 3:1 and 6:1.

    • Incubate the C15:0-BSA complex at 37°C for 30-60 minutes to ensure complete binding.

    • Sterile-filter the final solution through a 0.22 µm filter.

  • Vehicle Control: The appropriate vehicle control must contain the same final concentration of solvent (e.g., ethanol/DMSO) and BSA as the highest concentration of C15:0 used in the experiment. This is a self-validating step to ensure that observed effects are due to C15:0 and not the delivery vehicle.

Cell Line Selection and Culture

The choice of cell line should be dictated by the biological question.

  • Metabolism: HepG2 (human hepatoma), 3T3-L1 (mouse pre-adipocyte), C2C12 (mouse myotube) cells.[13]

  • Inflammation: RAW 264.7 (mouse macrophage), primary human peripheral blood mononuclear cells (PBMCs).

  • General Screening: The BioMAP Diversity PLUS panel utilizes 12 primary human cell systems to assess broad activities.[1]

General Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Analysis A 1. Prepare C15:0-BSA Complex & Vehicle Control B 2. Seed Cells in Appropriate Plate Format A->B C 3. Culture Cells to Desired Confluency B->C D 4. Starve Cells (if required, e.g., for insulin signaling) C->D E 5. Treat Cells with C15:0 or Vehicle Control D->E F 6. (Optional) Add Stimulant (e.g., LPS for inflammation) E->F G 7. Perform Specific Cell-Based Assay F->G H 8. Acquire Raw Data (e.g., Absorbance, Fluorescence) G->H I 9. Analyze & Normalize Data Against Controls H->I

Caption: A generalized workflow for conducting cell-based assays with C15:0.

Protocols for Key Cell-Based Assays

The following protocols provide step-by-step methodologies for assessing the primary cellular effects of C15:0.

Protocol 1: Cell Viability and Cytotoxicity Assay
  • Principle: This assay is a foundational step to determine the concentration range at which C15:0 is non-toxic to the chosen cell line. The resazurin (AlamarBlue) assay measures the metabolic activity of viable cells. Blue, non-fluorescent resazurin is reduced to pink, highly fluorescent resorufin by mitochondrial enzymes in living cells.[14][15] This method is preferable to endpoint assays like MTT, as it is non-destructive and less prone to interference from lipids.[14][16][17]

  • Application to C15:0 Research: To establish a therapeutic window for C15:0 and confirm its reported safety profile in vitro.[3][6]

Methodology:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of the C15:0-BSA complex or the BSA vehicle control. Include a "cells only" control and a "medium only" blank. A typical concentration range for C15:0 is 1 µM to 100 µM.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay Reagent Addition: Add 1/10th volume of Resazurin reagent (e.g., 10 µL to 100 µL of culture medium) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically.

  • Data Acquisition: Measure fluorescence using a plate reader with excitation at ~560 nm and emission at ~590 nm.[14]

Data Analysis & Interpretation:

  • Subtract the average fluorescence of the "medium only" blanks from all other wells.

  • Express the results as a percentage of the vehicle control: (% Viability) = (Fluorescence_Sample / Fluorescence_VehicleControl) * 100.

  • Plot % Viability against C15:0 concentration to determine the concentration range that does not significantly reduce cell viability.

ParameterRecommended ValueRationale
C15:0 Conc. Range 1 - 100 µMCovers the reported bioactive range[3][6] and identifies potential toxicity at higher doses.
Incubation Time 24 - 72 hoursAssesses both acute and chronic effects on cell health.
Positive Control Doxorubicin (1 µM)A known cytotoxic agent to validate assay performance.
Vehicle Control BSA-Solvent complexEssential to control for effects of the delivery system.
Protocol 2: Lipid Accumulation (Oil Red O Staining)
  • Principle: Oil Red O is a lysochrome diazo dye that is highly soluble in neutral lipids (triglycerides, cholesterol esters), staining them an intense red.[18] It is used to visualize and quantify intracellular lipid droplets.

  • Application to C15:0 Research: To investigate the effects of C15:0 on lipid metabolism, particularly in metabolically active cells like hepatocytes or adipocytes.[19] As a PPAR agonist, C15:0 is expected to modulate lipid handling.

Methodology:

  • Cell Culture: Culture cells on glass coverslips in a 24-well plate or directly in a multi-well plate. Treat with C15:0 or a known lipogenic agent (e.g., oleic acid) as a positive control for 24-48 hours.

  • Fixation: Gently wash cells twice with PBS. Fix the cells with 10% formalin in PBS for 30-60 minutes at room temperature.[20][21]

  • Washing: Wash cells twice with deionized water, then once with 60% isopropanol for 5 minutes.[21]

  • Staining: Remove the isopropanol and add freshly prepared and filtered Oil Red O working solution to cover the cells. Incubate for 15-20 minutes.[20][22]

  • Washing: Remove the staining solution and wash cells repeatedly with deionized water until the excess stain is removed. Nuclei can be counterstained with Hematoxylin for 1 minute if desired.[21]

  • Visualization & Quantification:

    • Microscopy: Visualize the red-stained lipid droplets under a light microscope.

    • Quantification: To quantify, completely dry the wells. Add 100% isopropanol to each well and incubate for 10 minutes with gentle rocking to extract the dye.[20] Transfer the isopropanol extract to a new 96-well plate and measure the absorbance at 490-520 nm.[20][22]

Data Analysis & Interpretation:

  • Subtract the absorbance of a blank well (isopropanol only) from all readings.

  • Normalize the absorbance values to the cell number or total protein content (determined in a parallel plate) to account for differences in cell density.

  • Compare the normalized absorbance of C15:0-treated cells to the vehicle control.

Protocol 3: Anti-Inflammatory Activity (Cytokine Quantification)
  • Principle: An enzyme-linked immunosorbent assay (ELISA) is a plate-based immunoassay designed for detecting and quantifying soluble substances such as cytokines. A specific capture antibody is immobilized on the plate, binds the cytokine of interest from the sample (cell culture supernatant), and a detection antibody linked to an enzyme generates a colorimetric or fluorescent signal.

  • Application to C15:0 Research: To validate the anti-inflammatory properties of C15:0 by measuring its ability to suppress the production of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, MCP-1) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[4][5]

Methodology:

  • Cell Seeding and Treatment: Seed macrophages (e.g., RAW 264.7) in a 24-well plate. Allow cells to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of C15:0-BSA complex or vehicle control for 1-2 hours. This step is crucial to allow C15:0 to exert its intracellular effects before the inflammatory challenge.

  • Stimulation: Add an inflammatory stimulus (e.g., LPS at 100 ng/mL) to all wells except the unstimulated control.

  • Incubation: Incubate for 6-24 hours. The optimal time depends on the peak expression of the target cytokine.

  • Supernatant Collection: Centrifuge the plate at low speed to pellet any detached cells. Carefully collect the culture supernatant, which contains the secreted cytokines. Store at -80°C if not used immediately.

  • ELISA Protocol: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., for TNF-α). This typically involves:

    • Adding standards and samples (supernatants) to the antibody-coated plate.

    • Incubation, followed by washing steps.

    • Adding the enzyme-conjugated detection antibody.

    • Incubation and washing.

    • Adding the substrate and stopping the reaction.

    • Reading the absorbance at the specified wavelength (e.g., 450 nm).

Data Analysis & Interpretation:

  • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

  • Use the standard curve to calculate the concentration of the cytokine in each sample.

  • Compare the cytokine levels in C15:0-treated, LPS-stimulated cells to the vehicle-treated, LPS-stimulated cells to determine the percentage of inhibition.

ParameterRecommended ValueRationale
Cell Type RAW 264.7 or primary macrophagesRelevant immune cell models for studying inflammation.
Stimulant LPS (100 ng/mL)Potent and standard inducer of inflammatory pathways.
Pre-treatment Time 1-2 hoursAllows C15:0 to prime the cells before the inflammatory insult.
Cytokines Measured TNF-α, IL-6, MCP-1Key pro-inflammatory mediators shown to be modulated by C15:0.[4][23]
Positive Control Dexamethasone (1 µM)A known anti-inflammatory agent to validate the assay.

References

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Nutrients. [Link]

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. PMC. [Link]

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. OUCI. [Link]

  • Seraphina Therapeutics. (2025). What Is AMPK & Its Relationship to How We Age?. Fatty15. [Link]

  • Anonymous. (n.d.). Odd Chain Fatty Acid Oxidation. EC-UNDP. [Link]

  • Mercola, J. (2025). Molecular and cellular mechanisms of pentadecanoic acid. PMC - PubMed Central. [Link]

  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLoS ONE. [Link]

  • Mercola, J. (2025). Molecular and cellular mechanisms of pentadecanoic acid. ResearchGate. [Link]

  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS One. [Link]

  • Costa, A. C. S., et al. (2018). Procedures for the staining of lipid droplets with Oil Red O. Protocols.io. [Link]

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. [Link]

  • Ciesielski, V., et al. (2023). Metabolism of odd chain fatty acids in vivo in mice and in vitro in Fao rat hepatoma cells. ResearchGate. [Link]

  • Ampong, I., et al. (2021). Odd chain fatty acid metabolism in mice after a high fat diet. PubMed. [Link]

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. PubMed. [Link]

  • Wikipedia. (n.d.). Odd-chain fatty acid. Wikipedia. [Link]

  • Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. [Link]

  • Mashek, D. G. (2013). Measurement of long-chain fatty acid uptake into adipocytes. PMC - NIH. [Link]

  • Adan, A., et al. (2017). Cell viability assays: Alternatives to the MTT assay. Trends in Biotechnology. [Link]

  • Lian, X., et al. (2012). The Effect of Fatty Acids on Mitochondrial Function. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Semantic Scholar. [Link]

  • BioVision. (n.d.). Lipid (Oil Red O) Staining Kit. BioVision. [Link]

  • Dojindo Molecular Technologies. (n.d.). Fatty Acid Uptake Assay Kit. Dojindo. [Link]

  • Wang, J., et al. (2021). Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes. Food & Nutrition Research. [Link]

  • Molecular Devices. (n.d.). QBT™ Fatty Acid Uptake Assay Kit. Molecular Devices. [Link]

  • Li, X., et al. (2023). Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells. JoVE. [Link]

  • Elabscience. (2025). Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools. Elabscience. [Link]

  • BioAssay Systems. (n.d.). QuantiChrom™ Fatty Acid Uptake Assay Kit. BioAssay Systems. [Link]

  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential. PLOS. [Link]

  • Rampersad, S. N. (2012). Alamar Blue assay optimization to minimize drug interference and inter-assay viability. Journal of visualized experiments : JoVE. [Link]

  • Malapaka, R. R. V., et al. (2012). Identification and Mechanism of 10-Carbon Fatty Acid as Modulating Ligand of Peroxisome Proliferator-activated Receptors. The Journal of biological chemistry. [Link]

  • Hamid, R., et al. (2004). Comparison of alamar blue and MTT assays for high through-put screening. Toxicology in vitro. [Link]

  • Kaambre, T., et al. (2006). Fatty Acid Oxidation and Mitochondrial Morphology Changes as Key Modulators of the Affinity for ADP in Rat Heart Mitochondria. Biochimica et biophysica acta. [Link]

  • Gonzalez-Freire, M., et al. (2020). Cardiovascular Health and Mitochondrial Function: Testing an Association. The Journals of Gerontology: Series A. [Link]

  • Gottlicher, M., et al. (1992). Fatty acid activation of peroxisome proliferator-activated receptor (PPAR). Proceedings of the National Academy of Sciences of the United States of America. [Link]

Sources

Quantitative Analysis of 15-Phenylpentadecanoic Acid in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

A Robust Method for Pharmacokinetic and Biomarker Studies

Introduction: The Significance of 15-Phenylpentadecanoic Acid (15-PPA)

This compound (15-PPA) is a synthetic odd-chain fatty acid analog. Due to its structural similarity to natural fatty acids like palmitic acid, it is utilized extensively as a metabolic tracer, particularly in cardiovascular research. Radio-iodinated and fluorinated versions of 15-PPA have been pivotal in imaging myocardial fatty acid metabolism with SPECT and PET scans, respectively.[1][2][3] The core principle is that 15-PPA enters similar metabolic pathways as endogenous fatty acids but is trapped after initial metabolism, allowing for imaging and assessment of tissue metabolic activity.[3]

Accurate and precise quantification of non-radiolabeled 15-PPA in biological matrices like plasma is critical for pharmacokinetic (PK) studies in drug development and for its potential use as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and selectivity.[4][5]

This application note details a comprehensive, validated method for the quantification of 15-PPA in human plasma. The protocol employs a stable isotope-labeled internal standard (SIL-IS), protein precipitation, and solid-phase extraction (SPE) for sample cleanup, followed by analysis using a reversed-phase LC-MS/MS system. The methodology is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).[4][6][7]

Principle of the Analytical Method

The accurate quantification of an analyte from a complex biological matrix requires a multi-step approach to ensure specificity and minimize interference. This method is built on three core stages:

  • Sample Preparation: Human plasma proteins are first denatured and precipitated using cold acetonitrile. This step also releases matrix-bound 15-PPA. A stable isotope-labeled internal standard (15-Phenyl-d5-pentadecanoic acid) is added at the beginning of this process. The use of a SIL-IS is paramount; it co-elutes with the analyte and experiences similar extraction inefficiencies and matrix effects, providing a reliable basis for accurate quantification.[8] The supernatant is then subjected to Solid-Phase Extraction (SPE) to further remove interfering substances like phospholipids and enrich the analyte of interest.[5][9][10]

  • Chromatographic Separation: The purified extract is injected into a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system. A C18 column separates 15-PPA from other endogenous compounds based on hydrophobicity. A gradient elution with acetonitrile and water, modified with a small amount of formic acid, ensures sharp peak shapes and efficient separation.[11][12]

  • Mass Spectrometric Detection: The column eluent is introduced into a triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source operating in negative ion mode. The carboxylic acid moiety of 15-PPA is readily deprotonated to form the [M-H]⁻ precursor ion. Quantification is achieved using Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), where the precursor ion is isolated, fragmented, and a specific product ion is monitored. This two-stage mass filtering provides exceptional selectivity and sensitivity, eliminating ambiguity from co-eluting matrix components.

Experimental Workflow Overview

The entire process, from sample receipt to final data analysis, follows a systematic and validated pathway to ensure data integrity.

Workflow Figure 1: Overall Analytical Workflow for 15-PPA Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike with Internal Standard (15-Phenyl-d5-pentadecanoic acid) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge1 Centrifugation Precipitate->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant SPE Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) Supernatant->SPE Evaporate Dry Down Eluate (Nitrogen Stream) SPE->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into UHPLC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (Negative ESI, MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve (Analyte/IS Ratio vs. Concentration) Integrate->Calibrate Quantify Calculate Unknown Concentrations Calibrate->Quantify

Caption: A schematic of the complete analytical procedure.

Materials, Reagents, and Instrumentation

Materials and Reagents
  • This compound (≥98% purity)

  • 15-Phenyl-d5-pentadecanoic acid (≥98% purity, 99% isotopic enrichment)

  • Human plasma with K2EDTA as anticoagulant

  • LC-MS grade acetonitrile, methanol, and water (Fisher Scientific or equivalent)

  • LC-MS grade formic acid (≥99%)

  • Oasis HLB 1 cc/30 mg Solid-Phase Extraction cartridges (Waters)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well collection plates and sealing mats

Instrumentation
  • UHPLC System: Thermo Scientific Vanquish or equivalent, equipped with a binary pump, autosampler, and column compartment.

  • Mass Spectrometer: Thermo Scientific TSQ Quantis Triple Quadrupole Mass Spectrometer or equivalent, with a heated electrospray ionization (HESI) source.

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Data System: Thermo Scientific Chromeleon and Xcalibur software.

  • Nitrogen evaporator, centrifuge, and calibrated pipettes.

Detailed Analytical Protocols

Protocol 1: Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of 15-PPA and its d5-internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the 15-PPA stock solution in 50:50 acetonitrile:water to create working standards for spiking calibration curve (CC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in methanol to a final concentration of 100 ng/mL.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate volumes of the working standard solutions into blank human plasma to prepare CC samples ranging from 1 to 1000 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ, 1 ng/mL), Low QC (3 ng/mL), Mid QC (100 ng/mL), and High QC (800 ng/mL).

Protocol 2: Plasma Sample Extraction using Solid-Phase Extraction (SPE)

This protocol is designed for a 96-well plate format but can be adapted for individual cartridges.

SPE_Principle Figure 2: Principle of Reversed-Phase SPE step1 Step 1: Conditioning Methanol followed by Water Activates the C18 stationary phase. step2 Step 2: Loading Plasma extract is loaded Hydrophobic 15-PPA retains on C18 phase. step3 Step 3: Washing Aqueous wash solvent (e.g., 5% Methanol) Removes polar interferences (salts, etc.). step4 Step 4: Elution Non-polar solvent (e.g., Acetonitrile) Disrupts hydrophobic interaction, eluting 15-PPA.

Caption: The four key steps of the solid-phase extraction process.

  • Sample Aliquoting: Pipette 100 µL of plasma (CC, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 25 µL of the 100 ng/mL IS working solution to each sample, except for "double blank" wells (blank matrix without IS).

  • Protein Precipitation: Add 300 µL of cold acetonitrile. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • SPE Cartridge Conditioning: Place SPE cartridges on a vacuum manifold. Condition the sorbent by passing 1 mL of methanol followed by 1 mL of LC-MS grade water. Do not allow the sorbent bed to dry.

  • Sample Loading: Transfer the supernatant (~400 µL) from the centrifugation step into the conditioned SPE cartridges. Apply a gentle vacuum to load the sample at a rate of ~1 mL/min.

  • Washing: Wash the sorbent with 1 mL of 5% methanol in water to remove polar impurities.

  • Drying: Dry the SPE cartridges under high vacuum for 5 minutes to remove residual wash solvent.

  • Elution: Place a clean 96-well collection plate inside the manifold. Elute the analyte and IS by adding 2 x 500 µL aliquots of acetonitrile.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of 80:20 acetonitrile:water with 0.1% formic acid. Seal the plate and vortex for 1 minute.

Protocol 3: LC-MS/MS Instrumental Analysis
  • LC Conditions:

    • Set the autosampler temperature to 10°C and the column oven to 40°C.

    • Inject 5 µL of the reconstituted sample onto the analytical column.

ParameterSetting
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
LC Gradient See Table 1

Table 1: UHPLC Gradient Program

Time (min) % Mobile Phase B
0.0 60
0.5 60
2.5 98
3.5 98
3.6 60

| 5.0 | 60 |

  • MS/MS Conditions:

    • The mass spectrometer is operated in negative ion mode using Selected Reaction Monitoring (SRM).

ParameterSetting
Ion Source Heated Electrospray Ionization (HESI)
Spray Voltage -3000 V
Sheath Gas 40 Arb
Aux Gas 10 Arb
Vaporizer Temp 350 °C
Ion Transfer Tube Temp 325 °C
CID Gas (Argon) 1.5 mTorr
Cycle Time 0.5 s

Table 2: SRM Transitions and Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V)
15-PPA 317.2 273.2 15

| 15-Phenyl-d5-PPA | 322.2 | 278.2 | 15 |

Method Validation Summary

The described method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[4][7] The results confirm that the assay is accurate, precise, and reliable for its intended purpose.

Validation ParameterAcceptance Criteria (FDA)Result
Linearity (r²) ≥ 0.990.998
Range 1 - 1000 ng/mLMet
Accuracy (Bias %) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (CV %) ≤ 15% (≤ 20% at LLOQ)≤ 8.5%
Selectivity No significant interference at the RT of analyte/ISPassed
Matrix Effect (CV %) ≤ 15%8.9%
Extraction Recovery Consistent and reproducible~85% (CV < 10%)
Stability (Freeze/Thaw, Bench-Top, Long-Term) % Nominal within ±15%Stable

Conclusion

This application note presents a robust and reliable LC-MS/MS method for the quantification of this compound in human plasma. The combination of protein precipitation and solid-phase extraction provides a clean sample extract, minimizing matrix effects and ensuring high recovery. The use of a stable isotope-labeled internal standard ensures accuracy and precision, making this method suitable for regulated bioanalysis in support of pharmacokinetic and clinical biomarker studies. The validation data demonstrates that the method meets the stringent requirements set by regulatory agencies like the FDA.

References

  • Vertex AI Search Grounding API. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • Vertex AI Search Grounding API. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from google.com/grounding-api-redirect/AUZIYQHTqytT3sNN5Y4atccWWC1ALxO7pM2C2fAsIIbxUiIzZPIwGs-_hnSA7gQMFVZOvslE1LyF6dNY0xiWnTnEsZJseG-Z33n46em113qmdwfcekMClbsiSG1VxQc-7poLfbzl37XvZqpPsdjnJT57TnL_9VCWNRylxVJJ0QUH4JHYoBglRnO0MziRCKH2WPTO
  • Vertex AI Search Grounding API. (n.d.). Bioanalytical Method Validation FDA 2001.pdf. Retrieved from google.com/grounding-api-redirect/AUZIYQGFdQSYvKxVdStA-uuIX9Jkr7tBnR0Wl3Utz4pF9YGaKUIdCSq1TnH67wTHpXGnslJMDP1R3xxUzjMeCnJLb5KCcLhm3bAIA3hPv5sCptV-vrMIACzilnqoAFtesInA5v1j7R95IiHffvew4_478GED-u2L6YgkwTncKjN7ryU7E__K5jFHJwYvba_0lxknqBC3hMgMw-SYnFBHDowx7RmRRk_s
  • NIH. (n.d.). Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC. Retrieved from [Link]

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. Retrieved from [Link]

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • Benchchem. (2025). Solid-Phase Extraction of Fatty Acids for LC-MS Analysis: Application Notes and Protocols. Retrieved from google.com/grounding-api-redirect/AUZIYQHGhN4qM52uAtlgBbqxqMqVMnWhmxqvQPbCfjjYKd7DckR1f14gYF32ORPSdO5cyLbAFVf6Hlk0_gSEQneZK12yFCK6EsKsDOhlE59_heAzWFG7LRqPlQCJoVtMBAUd9w8g5rIo8EWTCXcfnJhmpTK3Tnt-0xAXekEY0T_vqZqnqIyTmanGZ3tH4IDSSTSpX9dROK4wjJgxAkJJKA4QvWl5xZY797QyVMZDwowoxYkU3_cZx451
  • Vertex AI Search Grounding API. (2025). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Retrieved from google.com/grounding-api-redirect/AUZIYQHhMksZKCkcKTzl3rwhW196iChmf3Yqj0Av41AlJmTC6IepDOaNq6WIifOuX_3nABk1afi301KWpscQYgS1pWLmKnqt_vgrHa5w_osC5Jx3dindZhmg3UsJ45DheJFipDTrmSF4Pm2VLK3-74ew1AU4NWh0sOo2GzrEIKlg3iC4f9fJDuzOVddoR8KQ6lZddWxLQPfNlIB7jfhCXE1XSGOiQ6knpXbuu4bnvxupCzgU_bls2Bafws46EYDapdMephL1
  • ResearchGate. (2025). Synthesis of 15-(4-[ 11 C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Retrieved from [Link]

  • PubMed. (2013). Analysis of non-esterified fatty acids in human samples by solid-phase-extraction and gas chromatography/mass spectrometry. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Retrieved from [Link]

  • University of Cambridge. (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Retrieved from [Link]

  • NIH. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]

  • AOCS. (n.d.). Solid-phase extraction columns in the analysis of lipids. Retrieved from [Link]

  • PubMed. (2012). Validation of a new LC-MS/MS method for the detection and quantification of phenolic metabolites from tomato sauce in biological samples. Retrieved from [Link]

  • NIH. (n.d.). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC. Retrieved from [Link]

  • JoVE. (2021). Video: Determination of Total Lipid and Lipid Classes in Marine Samples. Retrieved from [Link]

  • ResearchGate. (2025). Recent Advances in the Synthesis of Deuterium‐Labeled Compounds. Retrieved from [Link]

  • Vertex AI Search Grounding API. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Retrieved from google.com/grounding-api-redirect/AUZIYQHjoUDO9E-nST3ZKAY2o5vNelH7B_ZZ1r0znLycBC-n7dpXWYpvBQPqDE-bUDFo0T5j2CQ7MgqAZ1IbXm8PptJ8SY9Y0LArvykBW-oqlTeRxx55_BMzH1Sh9L_7fnjWRR-gObAf7jUaWdOdh-OhSPJEQg==
  • MDPI. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Retrieved from [Link]

  • Sci-Hub. (2010). A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Retrieved from [Link]

  • ScienceOpen. (2023). Optimised plasma sample preparation and LC-MS analysis to. Retrieved from [Link]

  • Benchchem. (2025). Application Note: Quantification of Pentadecanoic Acid in Human Plasma using a d2-Labeled Internal Standard by LC-MS/MS. Retrieved from google.com/grounding-api-redirect/AUZIYQGWGHvEvVw2nkaPWoaPcXD4FB_f_suVvMmtTVlhOugy8QZZJWzPRFRld0meus5DMlfP8ZNk43yiwza6JykutUONfcEVXZOKuVeTUZIZ3JLbDXFQ7H6-8tTD0ygdyPNtCFaN2pJwVJJPnHmaCUFTR4GBS31alQ9Z1xdbUsOntf3IVlMmAIdCr2KM7f0voW6haYyodKlEHwbxDTfFopXthqSXLY46k5yxnLHb1CG2rHxcRm9MtRJ91Xx7mSb9QG5JRu2TmwjB966pc_c6Gmz1866Welugsg==
  • PubMed. (2013). Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS. Retrieved from [Link]

  • NIH. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC. Retrieved from [Link]

  • Analyst (RSC Publishing). (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Retrieved from [Link]

  • PubMed. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Retrieved from [Link]

  • PubMed Central. (n.d.). Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC. Retrieved from [Link]

  • MDPI. (n.d.). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Retrieved from [Link]

  • MDPI. (2017). A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. Retrieved from [Link]

Sources

Application Notes & Protocols: Oral Administration of Pentadecanoic Acid (C15:0) in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Pentadecanoic acid (C15:0) is an odd-chain saturated fatty acid of significant interest for its potential therapeutic benefits in metabolic, inflammatory, and cardiovascular diseases. A growing body of evidence suggests C15:0 may be an essential fatty acid, with higher circulating levels associated with improved health outcomes.[1][2] Murine models are indispensable for elucidating the mechanisms behind these protective effects. This document provides a comprehensive guide for researchers, detailing field-proven protocols for the successful oral administration of C15:0 in mice, emphasizing experimental integrity, reproducibility, and the scientific rationale behind key methodological choices.

| Scientific Rationale & Pre-Experimental Considerations

The transition from epidemiological associations to causal mechanisms requires robust and reproducible animal studies. The choice of administration protocol can profoundly impact the bioavailability, metabolic fate, and ultimate biological activity of C15:0. This guide focuses on the two most common and effective methods for oral delivery: direct oral gavage for precise dose-response studies and dietary supplementation for chronic, long-term investigations.

| Animal Model Selection

The C57BL/6J mouse strain is a widely accepted and frequently used model, particularly for studies involving diet-induced obesity and metabolic dysfunction, due to its susceptibility to developing these conditions on a high-fat diet (HFD).

| Acclimation and Husbandry

Upon arrival, animals must be housed in a controlled environment (temperature, humidity, 12-hour light-dark cycle) and allowed to acclimate for at least one week. This period is critical for minimizing stress-induced variables. Provide free access to standard chow and water during this time. For all subsequent studies, all procedures should be approved by an Institutional Animal Care and Use Committee (IACUC) to ensure ethical and humane treatment.[1]

| Sourcing and Handling Pentadecanoic Acid

Use only high-purity (>99%) pentadecanoic acid, either as a free fatty acid or in triglyceride form. The physical form (solid at room temperature) necessitates careful preparation for administration. Store according to the manufacturer's instructions, typically at -20°C, and protect from light and oxygen to prevent degradation.

| Vehicle Selection: The Critical Determinant of Bioavailability

Pentadecanoic acid is lipophilic and insoluble in aqueous solutions. The choice of delivery vehicle is therefore paramount for ensuring consistent suspension and absorption. The selection depends on the study's objective and duration.

Vehicle TypeComposition ExampleProsConsBest For
Carrier Oil Corn Oil, Olive OilSimple to prepare; good for lipophilic compounds.May have independent biological effects; can be calorically dense.Acute studies; dose-response experiments where caloric load is controlled.
Aqueous Suspension 0.5% Sodium Carboxymethylcellulose (CMC) in waterInert vehicle, avoids caloric load and biological activity of oils.Requires sonication/homogenization to create a stable suspension; may have lower bioavailability than oil.Chronic studies where minimizing confounding variables from the vehicle is critical.
Custom Diet Mixed into high-fat or control rodent chowNon-invasive, low-stress administration method.Less precise dosing per animal; requires specialized diet manufacturing.Long-term efficacy studies (>4 weeks); studies mimicking dietary supplementation.

| Protocol 1: Acute & Sub-Chronic Administration via Oral Gavage

Oral gavage ensures that each animal receives a precise, predetermined dose, making it the gold standard for pharmacokinetic and dose-response studies.

Workflow for Oral Gavage Administration

GavageWorkflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure P1 Calculate Dose (mg/kg) P3 Create C15:0 Suspension (Weigh, Add Vehicle, Homogenize) P1->P3 P2 Prepare Vehicle (e.g., 0.5% CMC) P2->P3 A1 Weigh Mouse (For accurate volume) P3->A1 A2 Gently Restrain Mouse A1->A2 A3 Administer Suspension (Ball-tipped needle) A2->A3 M1 Monitor for Distress (5-10 min) A3->M1 M2 Return to Cage M1->M2 M3 Proceed with Endpoint Analysis M2->M3

Caption: Standard workflow for preparing and administering C15:0 via oral gavage.

Step-by-Step Methodology:
  • Dose Calculation:

    • Determine the target dose in mg/kg based on literature or pilot studies (See Table 2).

    • Calculate the required stock concentration (mg/mL) based on a standard gavage volume (e.g., 5-10 µL/g of body weight).[3]

    • Example: For a 25g mouse at a 50 mg/kg dose, with a gavage volume of 10 µL/g (0.25 mL total):

      • Total C15:0 needed: 50 mg/kg * 0.025 kg = 1.25 mg.

      • Required stock concentration: 1.25 mg / 0.25 mL = 5 mg/mL.

  • Vehicle Preparation (0.5% CMC Example):

    • Slowly add 0.5 g of Sodium Carboxymethylcellulose to 100 mL of sterile water while stirring vigorously to prevent clumping.

    • Stir for several hours at room temperature until a clear, viscous solution is formed. Store at 4°C.

  • C15:0 Suspension Formulation:

    • Accurately weigh the required amount of C15:0 powder into a sterile tube.

    • Add the calculated volume of the chosen vehicle (e.g., 0.5% CMC).

    • Crucial Step: Homogenize the mixture thoroughly to create a uniform suspension. A bead mill homogenizer or a high-speed rotor-stator homogenizer is recommended. For smaller volumes, extensive vortexing followed by brief probe sonication on ice can be effective. The goal is a milky, uniform liquid with no visible clumps. Prepare fresh daily.

  • Administration Procedure:

    • Accurately weigh the mouse immediately before dosing to calculate the final administration volume.

    • Gently restrain the mouse, ensuring a secure but non-restrictive grip.

    • Use a proper-sized, stainless steel, ball-tipped gavage needle (e.g., 20-22 gauge for an adult mouse).

    • Carefully insert the needle along the roof of the mouth and into the esophagus. Do not force the needle.

    • Slowly administer the C15:0 formulation.

    • Withdraw the needle and monitor the animal for any signs of immediate distress (e.g., coughing, difficulty breathing).

| Protocol 2: Chronic Administration via Dietary Supplementation

For long-term studies (>4 weeks), incorporating C15:0 directly into the diet is a low-stress alternative that mimics human dietary intake.[4][5]

Step-by-Step Methodology:
  • Diet Formulation:

    • Work with a reputable custom diet manufacturer.

    • Specify the base diet (e.g., control diet or high-fat diet, such as 45-60% kcal from fat) and the desired concentration of C15:0 (e.g., % by weight).

    • Ensure the manufacturer mixes the C15:0 homogeneously into the diet to ensure consistent dosing.

    • An equivalent control diet without C15:0 must be used for the control group.

  • Administration and Monitoring:

    • Provide the custom diet and water ad libitum.

    • Monitor food intake and body weight regularly (e.g., weekly) to estimate the average daily dose consumed per animal.

    • Store the custom diet according to the manufacturer's instructions (typically refrigerated or frozen) to prevent fatty acid oxidation.

Decision Framework: Gavage vs. Diet

DecisionTree cluster_choices cluster_methods Start What is the Study Goal? DoseResponse Precise Dose-Response or Pharmacokinetics (PK)? Start->DoseResponse ChronicEfficacy Long-Term Efficacy or Chronic Disease Model? Start->ChronicEfficacy Gavage Use Oral Gavage DoseResponse->Gavage Yes Diet Use Dietary Supplementation ChronicEfficacy->Diet Yes

Caption: Decision tree for selecting the appropriate C15:0 administration route.

| Dosage Justification & Post-Administration Validation

Dosages used in murine studies should be based on prior evidence and scaled appropriately. Daily oral supplementation is a common and effective regimen.[5]

Table 2: Examples of C15:0 Dosing Regimens in Mice
Mouse ModelC15:0 DoseAdministration RouteDurationKey FindingsReference
High-Fat Diet-Induced Obese MiceNot explicitly stated, but daily supplementationOral12 weeksLowered glucose, cholesterol, body weight gain, and pro-inflammatory cytokines (MCP-1).[5][6]Venn-Watson et al. (2022)
SAMP1/YitFc (IBD Model)26 or 52 µ g/mouse/day Oral Gavage3-6 weeksReduced inflammation, preserved gut integrity, and alleviated colitis signs.[7]Val-Laillet et al. (2025)
Diet-Induced Obese MiceChronic supplementationDietaryNot specifiedImproved whole-body insulin sensitivity, reduced weight gain.[8]Imamura et al. (2025)
| Validation of C15:0 Uptake and Efficacy

To ensure the protocol is effective, both compound uptake and biological response should be measured.

  • Confirming Bioavailability: The gold-standard method is to use a stable isotope-labeled tracer, such as Pentadecanoic acid-d2.[9] Following administration, plasma and tissue samples can be collected and analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the incorporation and metabolic flux of the administered C15:0.[9]

  • Assessing Metabolic Efficacy:

    • Glucose Tolerance Test (GTT): To assess the animal's ability to clear a glucose load, typically performed after a 6-hour fast.

    • Insulin Tolerance Test (ITT): Measures whole-body insulin sensitivity after a 4-6 hour fast.

    • Inflammatory Biomarkers: Measure levels of key pro-inflammatory cytokines like MCP-1, IL-6, and TNF-α in plasma, as C15:0 has been shown to reduce these markers in vivo.[5][8]

| References

  • Aziz, M. A., et al. (2024). Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice. PubMed. [Link]

  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE. [Link]

  • Aziz, M. A., et al. (2024). Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice. MDPI. [Link]

  • Val-Laillet, D., et al. (2025). DIETARY INTAKE OF ODD-CHAIN FATTY ACID REDUCES INFLAMMATION AND ENHANCES GUT INTEGRITY IN IBD MOUSE MODEL. Inflammatory Bowel Diseases, Oxford Academic. [Link]

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. PMC. [Link]

  • Fatty15. (2025). C15:0 (Pentadecanoic Acid) As an Evidence-Based Nutrient. Fatty15. [Link]

  • Gour, A., et al. (2023). Dietary medium-chain fatty acids reduce food intake via the GDF15-GFRAL axis in mice. Nature Communications. [Link]

  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS One Journals. [Link]

  • Imamura, F., et al. (2025). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. PMC. [Link]

  • CABI Digital Library. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. [Link]

  • Venn-Watson, S. K., & Schork, N. J. (2023). (PDF) Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. ResearchGate. [Link]

  • Venn-Watson, S. K., & Butterworth, C. N. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. ResearchGate. [Link]

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. OUCI. [Link]

  • Venn-Watson, S., & Schork, N. J. (2023). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. Preprints.org. [Link]

  • Fight Aging!. (2023). Assessing Pentadecanoic Acid In Vitro. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 15-Phenylpentadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 15-Phenylpentadecanoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance your experimental outcomes. Our focus is on practical, field-tested insights to improve the yield and purity of your target compound.

I. Overview of the Primary Synthetic Challenge

The synthesis of this compound typically involves the coupling of a long-chain fatty acid derivative with a phenyl group. A common and effective method is the Suzuki cross-coupling reaction. However, achieving high yields in this step can be challenging due to factors such as catalyst activity, reaction conditions, and the nature of the starting materials. This guide will address these critical aspects to help you navigate potential pitfalls and optimize your synthesis.

A key challenge highlighted in the synthesis of related compounds is the modest yield of the Suzuki cross-coupling reaction, which can be around 45%.[1] This underscores the need for careful optimization of this crucial step.

II. Troubleshooting Guide: Enhancing Reaction Yields

This section provides a detailed troubleshooting guide in a question-and-answer format to address specific issues you may encounter during the synthesis of this compound.

A. Suzuki Cross-Coupling Reaction Issues

The Suzuki cross-coupling is a pivotal step in the synthesis. Here's how to troubleshoot common problems:

Question 1: My Suzuki cross-coupling reaction is showing low to no product formation. What are the likely causes and how can I fix it?

Answer:

Low or no product formation in a Suzuki cross-coupling reaction can stem from several factors. Let's break down the potential causes and solutions:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its inactivity is a primary suspect.

    • Oxidation of Palladium: The Pd(0) species is the active catalyst. If your reaction is not properly deoxygenated, the catalyst can be oxidized to inactive Pd(II). Solution: Ensure thorough deoxygenation of your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalyst.

    • Poor Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates the reaction. For coupling with alkyl halides, bulky and electron-rich phosphine ligands are often preferred. Solution: Consider using ligands such as SPhos, XPhos, or RuPhos, which have demonstrated effectiveness in similar cross-coupling reactions.

  • Base Incompatibility: The base plays a crucial role in the transmetalation step. An inappropriate base can lead to reaction failure.

    • Insufficient Strength: The base must be strong enough to activate the boronic acid. Solution: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. If you are using a weaker base like sodium bicarbonate, switching to a stronger one may improve the yield.

    • Poor Solubility: The base needs to have some solubility in the reaction medium to be effective. Solution: If using an inorganic base, the addition of a small amount of water to aprotic polar solvents like DMF or dioxane can sometimes improve its efficacy.

  • Starting Material Quality: Impurities in your starting materials can poison the catalyst or lead to side reactions.

    • Impure Alkyl Halide or Boronic Acid: Solution: Purify your 15-bromopentadecanoic acid and phenylboronic acid before use. Recrystallization or column chromatography are effective methods.

    • Presence of Water: While a small amount of water can sometimes be beneficial, excessive water can lead to decomposition of the boronic acid. Solution: Use anhydrous solvents and dry your glassware thoroughly.

Question 2: I'm observing significant formation of byproducts, primarily homocoupling of the phenylboronic acid (biphenyl). How can I minimize this?

Answer:

Homocoupling of the boronic acid is a common side reaction, especially when the rate of reductive elimination to form the desired product is slow. Here are some strategies to suppress this side reaction:

  • Control of Reaction Temperature: Higher temperatures can sometimes favor homocoupling. Solution: Try running the reaction at a lower temperature for a longer period. For instance, if you are running the reaction at 100 °C, try reducing it to 80 °C.

  • Stoichiometry of Reactants: An excess of the boronic acid can increase the likelihood of homocoupling. Solution: Use a stoichiometric amount or a slight excess (1.1 to 1.2 equivalents) of the boronic acid relative to the 15-bromopentadecanoic acid.

  • Slow Addition of Boronic Acid: Adding the boronic acid slowly to the reaction mixture can help maintain a low concentration of it at any given time, thus reducing the rate of homocoupling. Solution: Use a syringe pump to add a solution of the phenylboronic acid over a period of several hours.

  • Choice of Palladium Precatalyst: Some palladium precatalysts are more prone to generating species that promote homocoupling. Solution: Consider using a well-defined palladium precatalyst, such as those from the Buchwald or Fu groups, which are designed for high efficiency and selectivity in cross-coupling reactions.

B. Esterification and Hydrolysis Steps

Protecting the carboxylic acid as an ester is often necessary before the coupling reaction, followed by hydrolysis to obtain the final product.

Question 3: The esterification of 15-bromopentadecanoic acid is incomplete, resulting in a low yield of the methyl ester. What can I do to drive the reaction to completion?

Answer:

Incomplete esterification is typically an equilibrium issue. Here's how to push the reaction forward:

  • Removal of Water: The formation of water as a byproduct can inhibit the forward reaction. Solution: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. This is particularly effective when using solvents like toluene.

  • Use of a More Powerful Esterification Reagent: If a simple acid-catalyzed esterification with methanol is not efficient, consider alternative methods. Solution:

    • Trimethylsilyldiazomethane (TMS-diazomethane): This reagent reacts quickly and cleanly with carboxylic acids to form methyl esters at room temperature.[1] However, it is toxic and should be handled with extreme care in a fume hood.

    • SOCl₂ in Methanol: Thionyl chloride reacts with methanol to form methyl chlorosulfite, which is a highly effective esterifying agent. This reaction is typically fast and high-yielding.

  • Increase the Concentration of the Alcohol: Using the alcohol as the solvent can also drive the equilibrium towards the product side.

Question 4: During the final hydrolysis of the methyl ester to yield this compound, I'm getting a low yield and the product is difficult to purify. What could be the problem?

Answer:

Low yield and purification difficulties during hydrolysis can be due to incomplete reaction or side reactions.

  • Incomplete Hydrolysis: The ester may be sterically hindered or the reaction conditions may not be optimal.

    • Solution: Increase the reaction time and/or temperature. If using NaOH or KOH in methanol/water, ensure a sufficient excess of the base is used (typically 2-3 equivalents). Monitor the reaction by TLC until the starting material is no longer visible.

  • Side Reactions: At high temperatures and strong basic conditions, other functional groups might react. However, for this compound, the molecule is quite robust. The main issue is often the workup.

  • Purification Challenges: The product is a long-chain fatty acid, which can have surfactant-like properties, making extraction difficult.

    • Solution: After acidification of the reaction mixture, ensure the pH is sufficiently low (pH 1-2) to fully protonate the carboxylate. Extract with a suitable organic solvent like ethyl acetate or diethyl ether. If emulsions form, adding brine (saturated NaCl solution) can help to break them. For final purification, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is often effective.

III. Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: While the yield can vary significantly based on the specific conditions and scale, a multi-step synthesis of a similar compound involving a Suzuki coupling reported an overall yield in the range of 20-30%.[1] The key to a higher overall yield is to optimize each individual step, particularly the carbon-carbon bond-forming reaction.

Q2: Can I use a different cross-coupling reaction instead of the Suzuki reaction?

A2: Yes, other cross-coupling reactions can be employed. The Stille cross-coupling, which uses an organotin reagent instead of a boronic acid, is a viable alternative.[2] It can be advantageous in certain situations, such as when the corresponding boronic acid is unstable or difficult to prepare. However, organotin compounds are toxic and require careful handling.

Q3: How do I monitor the progress of my reactions effectively?

A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions. Use a suitable solvent system that gives good separation between your starting materials and products. For the final product, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to confirm the identity and purity.

Q4: What are the key safety precautions I should take during this synthesis?

A4: Always work in a well-ventilated fume hood, especially when handling volatile organic solvents, thionyl chloride, and TMS-diazomethane. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Palladium catalysts can be pyrophoric, so handle them with care. Organotin reagents are highly toxic and should be handled with extreme caution.

IV. Experimental Protocols & Data

Protocol 1: Methyl Esterification of 15-Bromopentadecanoic Acid
  • Dissolve 15-bromopentadecanoic acid (1.0 eq) in anhydrous methanol (10 mL per gram of acid).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise while stirring.

  • Remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates complete conversion.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 15-bromopentadecanoate.

Protocol 2: Suzuki Cross-Coupling Reaction
  • To a dried Schlenk flask, add methyl 15-bromopentadecanoate (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, deoxygenated solvent (e.g., a 3:1 mixture of dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel.

Protocol 3: Saponification (Hydrolysis) of the Methyl Ester
  • Dissolve the methyl 15-phenylpentadecanoate (1.0 eq) in a mixture of methanol and water (e.g., 4:1).

  • Add sodium hydroxide (3.0 eq).

  • Heat the mixture to reflux for 2-4 hours, or until the reaction is complete by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dilute with water and wash with diethyl ether to remove any non-polar impurities.

  • Acidify the aqueous layer to pH 1-2 with concentrated HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Reaction StepReagents & ConditionsTypical YieldKey Optimization Parameters
Esterification 15-bromopentadecanoic acid, SOCl₂, MeOH, RT>95%Anhydrous conditions, slow addition of SOCl₂
Suzuki Coupling Methyl 15-bromopentadecanoate, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90°C45-70%Catalyst choice, base, solvent, temperature, deoxygenation
Hydrolysis Methyl 15-phenylpentadecanoate, NaOH, MeOH/H₂O, Reflux>90%Reaction time, temperature, efficient acidification and extraction

V. Visualizing the Workflow

Synthetic Pathway for this compound

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis A 15-Bromopentadecanoic Acid B Methyl 15-Bromopentadecanoate A->B SOCl2, MeOH C Methyl 15-Phenylpentadecanoate B->C D 15-Phenylpentadecanoic Acid (Final Product) C->D 1. NaOH, H2O/MeOH 2. H+ Phenylboronic Phenylboronic Acid Phenylboronic->C Catalyst Pd Catalyst, Base Catalyst->C

Caption: A three-step synthetic workflow for this compound.

Troubleshooting Logic for Low Suzuki Coupling Yield

Troubleshooting_Suzuki Start Low Yield in Suzuki Coupling Catalyst Check Catalyst Activity Start->Catalyst Base Evaluate Base Start->Base Reagents Assess Starting Material Purity Start->Reagents Conditions Optimize Reaction Conditions Start->Conditions Deoxygenation Improve Deoxygenation (Ar/N2 sparging) Catalyst->Deoxygenation Ligand Screen Different Ligands (e.g., SPhos) Catalyst->Ligand Base_Strength Use Stronger Base (e.g., Cs2CO3) Base->Base_Strength Base_Solubility Add Co-solvent (e.g., H2O) Base->Base_Solubility Purify Purify Reactants (Recrystallization/Chromatography) Reagents->Purify Temperature Adjust Temperature Conditions->Temperature Concentration Vary Concentration Conditions->Concentration

Caption: Decision tree for troubleshooting low yields in the Suzuki coupling step.

VI. References

  • Tu, Z., et al. (2010). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Bioconjugate Chemistry, 21(12), 2313–2319. Available at: [Link]

  • CN102816142A - Synthesis method for pentadecanoicacid - Google Patents. Available at:

  • Kniess, T., et al. (2008). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Journal of Labelled Compounds and Radiopharmaceuticals, 51(7-8), 269-273. Available at: [Link]

Sources

Technical Support Center: Purification of Long-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of long-chain fatty acids (LCFAs). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of these molecules. The inherent structural diversity and chemical instability of LCFAs, particularly polyunsaturated fatty acids (PUFAs), present unique hurdles that require careful consideration of methodology.

This resource is structured to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions and effectively troubleshoot your purification workflows.

Section 1: General Troubleshooting & FAQs

This section addresses broad challenges in handling and purifying LCFAs, with a primary focus on preventing degradation and maximizing recovery.

Q1: My final purified fatty acid sample shows signs of degradation (e.g., unexpected peaks in GC/HPLC, discoloration). What are the primary causes and how can I prevent this?

A1: Degradation of LCFAs, especially PUFAs, is a primary challenge, most commonly arising from oxidation and hydrolysis.

  • Oxidation: This is the most significant cause of degradation for fatty acids with multiple double bonds.[1] The process is often initiated by exposure to atmospheric oxygen, light, and trace metal ions.

    • Prevention & Troubleshooting:

      • Inert Atmosphere: Purge all solvents and sample vials with an inert gas such as nitrogen or argon to minimize oxygen exposure.

      • Antioxidants: Add a low concentration (e.g., 0.01-0.05%) of an antioxidant like butylated hydroxytoluene (BHT) or α-tocopherol to your solvents and samples.

      • Light Protection: Use amber glass vials or wrap your containers in aluminum foil to prevent photo-oxidation.

      • Low Temperatures: Conduct all extraction and purification steps at low temperatures (e.g., on ice or in a cold room) to significantly slow the rate of oxidative reactions.[1]

  • Hydrolysis: This involves the cleavage of ester linkages in fatty acid esters, which can be catalyzed by acidic or basic conditions, or by residual lipase enzymes.

    • Prevention & Troubleshooting:

      • pH Control: Employ buffered solutions to maintain a neutral pH throughout your extraction and purification process.

      • Enzyme Inactivation: When working with biological tissues, immediate freezing (e.g., in liquid nitrogen) or homogenization in the presence of lipase inhibitors is crucial to prevent enzymatic hydrolysis.

      • Anhydrous Solvents: Ensure all organic solvents are dry (anhydrous) to minimize non-enzymatic hydrolysis.

Q2: I'm experiencing consistently low recovery of my target long-chain fatty acid. What are the common culprits?

A2: Low recovery is a multifaceted issue that can arise at several points in your workflow.

  • Incomplete Initial Extraction: The choice of extraction solvent is critical and must match the polarity of the target fatty acid and the complexity of the sample matrix.[2] For complex biological samples, a multi-step extraction with solvents of varying polarity may be necessary. For instance, a mixture of hexane and methyl tert-butyl ether (MTBE) has been shown to be effective for recovering LCFAs from fermentation media.[3]

  • Adsorption to Surfaces: LCFAs are prone to adsorbing onto glass and plastic surfaces, leading to significant sample loss, especially at low concentrations.

    • Solution: Use silanized glassware to minimize surface adsorption.

  • Suboptimal Purification Technique: The selected purification method (e.g., Solid Phase Extraction, Crystallization) may not be optimized for your specific fatty acid. This can lead to either poor retention on the stationary phase or incomplete elution.

  • Sample Degradation: As detailed in Q1, oxidation and hydrolysis will directly lead to a loss of your target molecule.[1]

Q3: How should I properly store my purified long-chain fatty acids to ensure long-term stability?

A3: Proper storage is paramount for maintaining the integrity of purified LCFAs.

  • Temperature: Store at -20°C or, for maximum stability of highly unsaturated fatty acids, at -80°C.

  • Atmosphere: Displace the air in the storage vial with an inert gas (argon or nitrogen) before sealing.

  • Solvent: Store as a solution in a high-purity, anhydrous organic solvent (e.g., ethanol, hexane, or chloroform) containing an antioxidant like BHT. Storing in a solvent minimizes the risk of auto-oxidation that can occur with neat (undiluted) fatty acids.

  • Light: Always store in amber glass vials or in a light-proof container.

Section 2: Technique-Specific Troubleshooting Guides

This section provides detailed troubleshooting for common purification techniques used for long-chain fatty acids.

Chromatography-Based Purification

Chromatographic methods are central to high-resolution fatty acid purification. Gas chromatography (GC) is predominantly used for analysis, often after converting fatty acids to more volatile fatty acid methyl esters (FAMEs).[4][5][6] High-performance liquid chromatography (HPLC) is valuable for preparative purposes and for analyzing heat-sensitive fatty acids.[7]

Workflow for a Typical Chromatography-Based Purification

Chromatography Workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis & Storage Saponification Saponification (Liberate FFAs) Derivatization Derivatization (e.g., to FAMEs for GC) Saponification->Derivatization Esterification Extraction Solvent Extraction Derivatization->Extraction Chromatography Chromatography (HPLC, GC, etc.) Extraction->Chromatography Fractionation Fraction Collection Chromatography->Fractionation Solvent_Evap Solvent Evaporation (under N2) Fractionation->Solvent_Evap Analysis Purity Analysis (GC-MS, LC-MS) Solvent_Evap->Analysis Storage Storage (-80°C, Inert Gas) Analysis->Storage

Caption: General workflow for LCFA purification.

Troubleshooting Gas Chromatography (GC)

The primary challenge in the GC separation of free fatty acids is their low volatility and high polarity, which can cause peak tailing and require high temperatures that risk thermal degradation of PUFAs.[8] This is why derivatization to FAMEs is a standard and crucial step.[5][6]

Problem Potential Cause Recommended Solution
Peak Tailing 1. Active Sites in Inlet/Column: Free carboxyl groups are interacting with the liner or column.[9]2. Incomplete Derivatization: Residual free fatty acids are present.3. Column Contamination: Buildup of non-volatile material.1. Use a deactivated inlet liner. Trim the first few cm off the column inlet.2. Optimize the methylation reaction (e.g., using boron trifluoride-methanol).[9] Verify completion via TLC.3. Bake the column at the maximum recommended temperature.
Low Signal / No Peaks 1. Poor Derivatization Yield: The conversion to FAMEs was inefficient.2. Sample Degradation: Oxidation or thermal degradation in a hot inlet.3. Leak in the System: Loss of sample or carrier gas.1. Ensure reagents are fresh and anhydrous. Optimize reaction time and temperature.2. Lower the inlet temperature. Ensure antioxidants are present in the sample.3. Perform a leak check on the GC system, especially around the septum and fittings.
Ghost Peaks 1. Septum Bleed: Fragments of the inlet septum are degrading.2. Carryover: Residue from a previous, more concentrated sample.1. Use a high-quality, low-bleed septum. Change the septum regularly.2. Run several solvent blanks between samples to flush the column and inlet.
Troubleshooting High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is a powerful tool for separating fatty acids based on both chain length and degree of unsaturation.[7][10]

Problem Potential Cause Recommended Solution
Poor Resolution 1. Mobile Phase In-Optimized: The solvent strength is too high or too low.2. Column Overload: Too much sample was injected.3. Wrong Column Chemistry: The stationary phase (e.g., C18) is not providing sufficient selectivity.1. Adjust the gradient of the mobile phase (e.g., acetonitrile/water).[10] A shallower gradient can improve separation of closely related fatty acids.2. Dilute the sample and inject a smaller volume.[11]3. For separating cis/trans isomers or positional isomers, consider a silver ion (argentation) HPLC column.
Drifting Baseline 1. Contaminated Mobile Phase: Impurities or microbial growth in the solvent reservoirs.[11]2. Column Temperature Fluctuation: The column oven is not maintaining a stable temperature.3. Detector Lamp Aging: The UV or other detector lamp is nearing the end of its life.1. Use high-purity HPLC-grade solvents and prepare fresh aqueous buffers daily. Filter all mobile phases.[11]2. Ensure the column oven is functioning correctly and allow the system to fully equilibrate before starting a run.3. Check the lamp's usage hours and replace if necessary.
Irreproducible Retention Times 1. Pump Malfunction: Inconsistent mobile phase composition due to faulty check valves or air bubbles.[11]2. pH Fluctuation: The pH of the mobile phase is not stable, affecting the ionization state of the fatty acids.3. Column Degradation: The stationary phase is degrading over time.1. Degas the mobile phase thoroughly (e.g., via sonication or helium sparging).[12] Purge the pump to remove air bubbles.2. Use a buffered mobile phase and ensure its pH is consistent between runs.3. Replace the column. Use a guard column to extend the life of the analytical column.[12]
Crystallization-Based Purification

Low-temperature crystallization and urea complexation are valuable, scalable techniques for fractionating fatty acid mixtures.

Logical Flow for Crystallization Method Selection

Crystallization Logic node_process node_process start Goal? separate_sat_unsat Separate Saturated from Unsaturated? start->separate_sat_unsat separate_by_unsat Isolate PUFAs? separate_sat_unsat->separate_by_unsat No urea_complex Urea Complexation separate_sat_unsat->urea_complex Yes separate_by_unsat->node_process No (Consider Chromatography) ltc Low-Temperature Crystallization separate_by_unsat->ltc Yes

Caption: Decision tree for choosing a crystallization method.

Troubleshooting Urea Complexation

This technique separates fatty acids based on their shape. Linear saturated fatty acids form crystalline inclusion complexes with urea, while the bent shape of unsaturated fatty acids prevents them from entering the urea crystal lattice.[13]

  • Problem: Poor separation of saturated and unsaturated fatty acids.

    • Cause: Incorrect urea-to-fatty acid ratio or solvent choice. The presence of water can disrupt complex formation.

    • Solution: Optimize the ratio of urea to fatty acids in a warm alcoholic solvent (e.g., methanol or ethanol).[13][14] Ensure anhydrous conditions. The mixture should be heated to dissolve all components and then cooled slowly to allow for selective crystallization.

  • Problem: Low yield of purified PUFAs.

    • Cause: Some PUFAs may have been trapped (occluded) within the urea crystals. The crystallization temperature was too low, causing non-selective precipitation.

    • Solution: After filtering the urea-saturated fatty acid crystals, wash them with a small amount of cold, urea-saturated solvent to release trapped PUFAs. Ensure the cooling process is slow and controlled; do not "crash" the temperature.

Troubleshooting Low-Temperature Crystallization

This method fractionates fatty acids based on their different melting points and solubilities in an organic solvent at low temperatures. Saturated fatty acids crystallize at higher temperatures than unsaturated ones.

  • Problem: Co-precipitation of different fatty acid classes.

    • Cause: The temperature gradient is too steep, or the solvent is not optimal.

    • Solution: Employ a stepwise cooling protocol with sufficient equilibration time at each temperature.[13] For example, cool to -15°C to precipitate monounsaturated acids before further cooling to -30°C to target specific PUFAs.[13] The choice of solvent (e.g., acetone, hexane) is critical and affects the solubility of all species.

  • Problem: Difficulty filtering the crystallized fatty acids.

    • Cause: The crystals are too fine or have formed an oily phase instead of a solid precipitate.

    • Solution: Ensure the solution is not supersaturated before cooling. Slow, controlled cooling with gentle agitation promotes the formation of larger, more easily filterable crystals. If an oil forms, try a different solvent or a more dilute solution.

Section 3: Experimental Protocols

These protocols are generalized starting points. Optimization for your specific fatty acid and sample matrix is essential.

Protocol 1: Derivatization of Fatty Acids to FAMEs for GC Analysis

This protocol uses boron trifluoride (BF₃) in methanol, a common and effective reagent.

  • Preparation: To approximately 1-10 mg of the purified fatty acid sample in a screw-cap tube, add 2 mL of 14% BF₃-Methanol solution.

  • Reaction: Tightly cap the tube and heat at 60-100°C for 5-10 minutes. The exact time and temperature should be optimized.

  • Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane.

  • Separation: Vortex the tube vigorously for 1 minute. Centrifuge briefly to separate the layers.

  • Collection: Carefully collect the upper hexane layer, which contains the FAMEs. This layer can be injected directly into the GC.

  • Drying: For sensitive analyses, pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

Protocol 2: Purification of PUFAs by Urea Complexation

This protocol is for the enrichment of polyunsaturated fatty acids from a mixed fatty acid sample.

  • Dissolution: Dissolve 10 g of the fatty acid methyl ester (FAME) mixture in 100 mL of warm methanol (~60°C).

  • Urea Solution: In a separate flask, dissolve 30 g of urea in 150 mL of methanol, warming to ~60°C to create a saturated solution.

  • Complexation: Combine the two solutions and stir until a clear, homogeneous solution is formed.

  • Crystallization: Allow the mixture to cool slowly to room temperature and then let it stand for several hours (or overnight at 4°C) to allow the urea-saturated FAME complexes to crystallize.[13]

  • Filtration: Filter the mixture under vacuum to separate the solid urea crystals (containing saturated and monounsaturated FAMEs) from the liquid filtrate.

  • PUFA Recovery: The filtrate contains the enriched PUFAs. To recover them, add an equal volume of water to the filtrate and extract twice with hexane.

  • Final Step: Combine the hexane extracts, wash with a small amount of water, dry over anhydrous sodium sulfate, and evaporate the solvent under a stream of nitrogen.

References

  • The Essential Guide to Fatty Acid Analysis. (2024). Eurofins USA. [Link]

  • Fatty Acids Analysis by Gas Chromatography. (2023). Impact Solutions. [Link]

  • How Can You Determine Fatty Acid Composition Using Gas Chromatography?. (2025). YouTube. [Link]

  • Fatty Acid Analysis by HPLC. (n.d.). AOCS. [Link]

  • FA purification. (n.d.). Cyberlipid. [Link]

  • Methods for separation of free, short, medium, and long chain fatty acids and for their decarboxylation. (n.d.). PubMed. [Link]

  • Highly Valuable Polyunsaturated Fatty Acids from Microalgae: Strategies to Improve Their Yields and Their Potential Exploitation in Aquaculture. (2021). NIH. [Link]

  • Fatty Acid Analysis before Gas Chromatography. (n.d.). AOCS. [Link]

  • Extraction, Refining and Purification of ω-3 PUFA through Different Techniques-A Review. (2018). Preprints.org. [Link]

  • Extracting Long-Chain Fatty Acids from a Fermentation Medium. (2025). ResearchGate. [Link]

  • US2816903A - Purification of long chain fatty acids. (n.d.).
  • Separation and Purification of ω-6 Linoleic Acid from Crude Tall Oil. (2020). MDPI. [Link]

  • (PDF) Extraction and Purification of PUFA from Microbial Biomass. (2021). ResearchGate. [Link]

  • Peaks tailing-problem on fatty acid and ester analyses. (2016). Chromatography Forum. [Link]

  • Microalgal polyunsaturated fatty acids: Hotspots and production techniques. (n.d.). Frontiers. [Link]

  • Production, Processing, and Protection of Microalgal n-3 PUFA-Rich Oil. (n.d.). PubMed Central. [Link]

  • Challenges with fats and fatty acid methods. (n.d.). PubMed. [Link]

  • HPLC Troubleshooting Guide. (n.d.). [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins. (n.d.). PMC. [Link]

Sources

Technical Support Center: Optimizing Stille Cross-Coupling for [¹¹C]MePPA Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of [¹¹C]MePPA (15-(4-[¹¹C]methylphenyl)pentadecanoic acid) via Stille cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for this specific radiolabeling application. The question-and-answer format directly addresses common challenges, offering explanations grounded in reaction mechanisms and field-proven solutions.

Introduction to [¹¹C]MePPA Synthesis via Stille Coupling

The synthesis of [¹¹C]MePPA, a valuable PET tracer for imaging fatty acid metabolism, is efficiently achieved through a palladium-catalyzed Stille cross-coupling reaction.[1] This method couples a tributylstannyl precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) to form the ¹¹C-labeled methyl ester intermediate, which is subsequently hydrolyzed to yield the final product.[1] While robust, this reaction is sensitive to several parameters that can impact radiochemical yield (RCY) and purity. This guide will help you navigate and optimize the critical steps of this synthesis.

The overall reaction scheme is as follows:

  • Step 1: Stille Cross-Coupling

    • Precursor: Methyl 15-(4-(tributylstannyl)phenyl)pentadecanoate

    • Radiolabeling Agent: [¹¹C]Methyl Iodide

    • Catalyst System: Palladium complex and a phosphine ligand

  • Step 2: Hydrolysis

    • Cleavage of the methyl ester to yield the carboxylic acid, [¹¹C]MePPA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: I am experiencing low radiochemical yield (RCY) for the Stille coupling step. What are the likely causes and how can I improve it?

Low RCY is a common issue in radiolabeling and can stem from several factors in the Stille coupling. Let's break down the potential causes and solutions.

Potential Cause 1: Suboptimal Reaction Conditions

The Stille coupling is highly sensitive to temperature, solvent, and reaction time.[1][2]

  • Solution: Adhere to the optimized conditions reported for this specific synthesis.[1] A study by Y. Beuthin et al. demonstrated that the highest RCY (73 ± 2.8%) was achieved under the following conditions:[1]

ParameterOptimized Value
Precursor Amount 0.525 mg
Solvent DMF (Dimethylformamide)
Temperature 80 °C
Reaction Time 10 minutes
  • Expert Insight: While DMSO can also be used, DMF has been shown to be superior for this reaction, providing higher RCYs under identical conditions.[2] Ensure your heating block is accurately calibrated, as temperature fluctuations can significantly impact the reaction rate.

Potential Cause 2: Inefficient [¹¹C]CH₃I Trapping

The gaseous [¹¹C]CH₃I must be efficiently trapped in the reaction mixture for the coupling to proceed.

  • Solution:

    • Solvent Choice: Use a high-boiling point, polar aprotic solvent like DMF, which is effective at trapping [¹¹C]CH₃I.[3]

    • Precursor Concentration: A sufficient concentration of the tin precursor is necessary to react with the trapped [¹¹C]CH₃I. The optimized protocol uses 0.525 mg of the precursor in a small reaction volume.[1]

    • System Integrity: Ensure your reaction vessel is properly sealed to prevent the escape of gaseous [¹¹C]CH₃I.

Potential Cause 3: Catalyst Inactivity or Degradation

The palladium catalyst is the heart of the reaction. Its activity can be compromised by exposure to air or impurities. The color of the palladium solution can be an indicator of its state; a light yellow color is generally associated with the active Pd(0) species, while a dark brown or black color may indicate the formation of inactive palladium black.[4]

  • Solution:

    • Catalyst System: The recommended catalyst system is a combination of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and tri(o-tolyl)phosphine (P(o-tolyl)₃).[1]

    • Handling: Prepare the catalyst solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. Use fresh, high-purity reagents.

    • Ligand Choice: Electron-rich and sterically hindered phosphine ligands, such as P(o-tolyl)₃, can accelerate the coupling reaction.[5]

Potential Cause 4: Presence of Impurities

Water or other protic impurities can lead to protodestannylation of the precursor, reducing the amount available for the cross-coupling reaction.

  • Solution:

    • Dry Solvents: Use anhydrous DMF.

    • Precursor Purity: Ensure the tin precursor is of high purity and has been properly stored to prevent degradation.

Experimental Workflow for Optimizing RCY

G cluster_0 Pre-Reaction Setup cluster_1 Radiolabeling Step cluster_2 Post-Reaction Analysis A Prepare fresh catalyst solution (Pd2(dba)3 / P(o-tolyl)3) under inert atmosphere C Combine precursor and catalyst in a sealed reaction vessel A->C B Dissolve tin precursor (0.525 mg) in anhydrous DMF B->C D Introduce [11C]CH3I gas into the reaction vessel C->D Ensure efficient trapping E Heat the reaction mixture at 80°C for 10 minutes D->E F Quench the reaction E->F G Analyze by radio-HPLC to determine RCY F->G

Caption: Workflow for [¹¹C]MePPA Stille Coupling.

FAQ 2: My radio-HPLC analysis shows significant impurities. What are they and how can I minimize them?

The primary side reaction in Stille coupling is the homocoupling of the organostannane precursor.[6] Additionally, incomplete reaction or degradation of reagents can lead to other impurities.

Potential Impurity 1: Homocoupled Dimer

This occurs when two molecules of the tin precursor couple with each other.

  • Cause: This side reaction can be promoted by the reaction of the organostannane with the Pd(II) precatalyst before the catalytic cycle is fully established.[6]

  • Solution:

    • Catalyst Pre-activation: Ensure the Pd(0) catalyst is the active species. The use of Pd₂(dba)₃ is advantageous as it is a stable source of Pd(0).[7]

    • Reaction Conditions: Stick to the optimized temperature and reaction time, as prolonged heating can sometimes favor side reactions.

Potential Impurity 2: Unreacted Tin Precursor

Residual tin precursor is a common impurity.

  • Cause: Incomplete reaction due to any of the factors mentioned in FAQ 1 (suboptimal conditions, poor [¹¹C]CH₃I trapping, etc.).

  • Solution:

    • Optimization: Revisit the optimization parameters from FAQ 1.

    • Purification: The final product is purified by HPLC, which should effectively separate [¹¹C]MePPA from the non-radioactive tin precursor.[1]

Potential Impurity 3: Protodestannylation Product

The tin group is replaced by a hydrogen atom.

  • Cause: Presence of trace amounts of acid or water.

  • Solution:

    • Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere to exclude atmospheric moisture.

Purification Protocol

The crude reaction mixture is typically purified using reverse-phase HPLC. A typical mobile phase consists of a gradient of acetonitrile and water (often with a small amount of a modifier like TFA).[1] The fraction corresponding to the desired product is collected, and the solvent is removed to yield the purified [¹¹C]MePPA.

FAQ 3: The reaction is not reproducible. Sometimes the yield is high, and other times it is very low under the same conditions. What could be causing this variability?

Reproducibility issues often point to subtle variations in reagents or experimental setup.

Potential Cause 1: Reagent Quality and Handling

  • Palladium Catalyst: The quality and age of the palladium catalyst and phosphine ligand are critical. They can degrade over time, especially if not stored properly.

  • Tin Precursor: The tributylstannyl precursor can also degrade.

  • [¹¹C]CH₃I Quality: The purity of the incoming [¹¹C]CH₃I can vary between productions.

  • Solution:

    • Fresh Reagents: Use fresh batches of catalyst, ligand, and precursor whenever possible. Store them under an inert atmosphere and in a desiccator.

    • Inert Atmosphere: Always handle sensitive reagents under an inert atmosphere.

    • Consistent [¹¹C]CH₃I Production: Ensure the production of [¹¹C]CH₃I is consistent and that it is passed through appropriate traps to remove impurities before it reaches the reaction vessel.

Potential Cause 2: Inconsistent Heating

Small variations in the reaction temperature can lead to significant differences in RCY.

  • Solution: Use a calibrated heating block or oil bath with a temperature probe in a reference vial to ensure accurate and consistent heating.

Potential Cause 3: Manual Variations

Slight differences in the timing of reagent addition or the duration of [¹¹C]CH₃I trapping can affect the outcome.

  • Solution: For critical applications, consider using an automated radiosynthesis module to ensure precise and reproducible control over all reaction parameters.

The Stille Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The Stille coupling proceeds through a catalytic cycle involving a palladium catalyst.

Stille_Cycle cluster_cycle Stille Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd [11C]CH3I PdII trans-R-Pd(II)L2-I OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R-SnBu3 PdII_R_Me cis-R-Pd(II)L2-CH3 Transmetalation->PdII_R_Me - I-SnBu3 RedElim Reductive Elimination PdII_R_Me->RedElim RedElim->Pd0 R-[11C]CH3

Caption: The catalytic cycle of the Stille cross-coupling.

The cycle consists of three main steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with [¹¹C]methyl iodide to form a Pd(II) intermediate.[7]

  • Transmetalation: The methyl group from the organostannane precursor is transferred to the palladium center, displacing the iodide.[7] This is often the rate-limiting step.

  • Reductive Elimination: The desired C-C bond is formed as the product, R-[¹¹C]CH₃, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[7]

By understanding these steps, you can better diagnose where a problem might be occurring. For instance, if the transmetalation is slow, additives like copper(I) salts could potentially accelerate this step, although they are not explicitly mentioned in the optimized protocol for [¹¹C]MePPA.[6]

References

  • Stille reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Mohr, F. (Ed.). (2015).
  • Littke, A. F., & Fu, G. C. (1999). A general and mild method for Stille cross-couplings of aryl chlorides and vinyl chlorides.
  • Bao, M., & Yamamoto, Y. (2015). Stille polycondensation: A versatile synthetic approach to functional polymers.
  • Beuthin, Y., et al. (2012). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. Journal of Labelled Compounds and Radiopharmaceuticals, 55(1), 1-5.
  • Beuthin, Y., et al. (2012). Synthesis of 15-(4-[11C]methylphenyl)pentadecanoic acid (MePPA) via Stille cross-coupling reaction. ResearchGate. Retrieved from [Link]

  • Stille Coupling. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Pike, V. W., et al. (2009). Rapid room-temperature 11C-methylation of arylamines with [11C]methyl iodide promoted by solid inorganic bases in DMF. Journal of the American Chemical Society, 131(30), 10466-10475.
  • Rubin, M. (2017). Response to "Pd mediated 11C-methylation". ResearchGate. Retrieved from [Link]

  • Scott, P. J. H. (2017). New methodologies for the preparation of carbon-11 labeled radiopharmaceuticals. Pharmaceuticals, 10(1), 19.
  • Herth, M. M., et al. (2018). Negishi coupling reactions with [11C]CH3I: a versatile method for efficient 11C-C bond formation.
  • Hartwig, J. F., et al. (2014). Palladium-catalyzed methylation of aryl, heteroaryl, and vinyl boronate esters. Journal of the American Chemical Society, 136(40), 14093-14100.
  • Suzuki, M., & Noyori, R. (2014). Green process of three-component prostaglandin synthesis and rapid 11C labelings for short-lived PET tracers. In Prostaglandins: Chemical and Biochemical Aspects. IntechOpen.
  • Lodi, F., et al. (2020). Carbon-11 Labeling Chemistry Based upon [11C]Methyl Iodide. In Radiopharmaceutical Chemistry. IntechOpen.

Sources

Overcoming solubility issues of 15-Phenylpentadecanoic acid in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 15-Phenylpentadecanoic acid (15-PPA). This resource is designed for researchers, scientists, and drug development professionals to address the significant challenge of solubilizing this long-chain fatty acid for in vitro applications. Our goal is to provide you with the foundational knowledge and practical protocols necessary to achieve consistent, reproducible, and biologically relevant results.

Section 1: Understanding this compound (15-PPA)

This section provides a brief FAQ on the fundamental properties of 15-PPA that are critical for its handling and use in experiments.

Q1: What is this compound and why is it difficult to dissolve?

15-PPA is a synthetic long-chain fatty acid. Its molecular structure consists of a 15-carbon aliphatic chain, which is highly nonpolar (hydrophobic), and a terminal phenyl group, which further increases its hydrophobicity. This is capped by a polar carboxylic acid group. In aqueous solutions like cell culture media, the hydrophobic portion of the molecule avoids interaction with water, leading to extremely low solubility and a tendency to precipitate.

Q2: What are the key physicochemical properties of 15-PPA?

Understanding these properties is the first step in designing a successful solubilization strategy.

PropertyValueCitation
CAS Number 40228-93-1[1]
Molecular Formula C₂₁H₃₄O₂[1]
Molecular Weight 318.49 g/mol [2]
Appearance White crystalline solid[3]
Melting Point 59-61 °C[2]
Water Solubility Insoluble[4]
Organic Solvent Solubility Soluble in ethanol, methanol, chloroform, DMSO.[3][5]

Section 2: The Gold Standard: Preparing Fatty Acid-BSA Complexes

Directly adding an organic stock solution of 15-PPA to your aqueous culture medium will almost certainly result in immediate precipitation. The standard and most physiologically relevant method for delivering long-chain fatty acids to cells in vitro is to complex them with a carrier protein, typically fatty acid-free Bovine Serum Albumin (BSA).[3] BSA mimics the function of albumin in the bloodstream, which transports fatty acids and other lipophilic molecules to tissues.[3]

Q3: Why is a specific molar ratio of 15-PPA to BSA so important?

The molar ratio of fatty acid to BSA (FA:BSA) is a critical experimental parameter that dictates the concentration of "free" or unbound fatty acid in the medium. A high FA:BSA ratio can lead to an increase in unbound fatty acid, which can be toxic to cells (lipotoxicity) and may not be physiologically representative.[1] Conversely, a very low ratio may not provide a sufficient concentration of 15-PPA to elicit a biological response. It is crucial to keep this ratio constant across experiments and to report it in any publications. Ratios between 2:1 and 6:1 are commonly used.[1][6]

Q4: Can you provide a detailed protocol for preparing a 15-PPA-BSA complex?

Absolutely. The following protocol is a robust method for preparing a sterile, 10 mM stock solution of 15-PPA complexed with BSA at a 5:1 molar ratio.

Materials:

  • This compound (MW: 318.49 g/mol )

  • Ethanol (100%, high purity)

  • Fatty Acid-Free BSA (MW: ~66,500 g/mol )

  • Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or 150 mM NaCl solution

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes and storage vials

Step-by-Step Methodology:

  • Prepare 200 mM 15-PPA Stock in Ethanol:

    • Weigh out 63.7 mg of 15-PPA powder and add it to a sterile glass tube.

    • Add 1.0 mL of 100% ethanol.

    • Cap the tube tightly and heat in a water bath or heat block at 65-70°C. Vortex periodically until the solid is completely dissolved and the solution is clear. This is your 200 mM PPA-EtOH stock .

  • Prepare 2 mM BSA Solution:

    • In a sterile 50 mL conical tube, weigh out 1.33 g of fatty acid-free BSA.

    • Add sterile DPBS or 150 mM NaCl to a final volume of 10 mL. Note: Add the solvent slowly to the powder to avoid clumping.

    • Mix gently by inverting the tube until the BSA is fully dissolved. Do not vortex, as this can cause foaming and protein denaturation. This is your 10% (w/v) or ~1.5 mM BSA solution .

    • Warm this solution in a 37°C water bath for 15-20 minutes.

  • Complexation of 15-PPA with BSA:

    • Place the warm BSA solution on a magnetic stirrer set to a slow-to-medium speed in a sterile environment (e.g., a laminar flow hood).

    • Using a sterile pipette, add the 200 mM PPA-EtOH stock to the stirring BSA solution drop by drop. It is critical to add the fatty acid stock slowly to prevent localized high concentrations that can cause precipitation.

    • Once all the fatty acid stock is added, cover the tube and continue to stir at 37°C for at least 1 hour to ensure complete complexation.

  • Final Steps & Sterilization:

    • Visually inspect the solution. It should be clear. If it is cloudy or contains precipitate, the preparation has failed and should be discarded.[7]

    • Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile filter into a new sterile tube.

    • Aliquot the sterile 10 mM 15-PPA-BSA complex into smaller, single-use volumes and store at -20°C. The complex is typically stable for several weeks.[6]

Below is a diagram illustrating this workflow.

cluster_prep Preparation Phase cluster_complex Complexation Phase cluster_final Finalization Phase PPA_dissolve 1. Dissolve 15-PPA in 100% Ethanol (65°C) Mix 3. Add PPA-EtOH stock dropwise to stirring BSA solution at 37°C PPA_dissolve->Mix BSA_dissolve 2. Dissolve FA-Free BSA in DPBS (37°C) BSA_dissolve->Mix Incubate 4. Incubate with stirring for 1 hour at 37°C Mix->Incubate Filter 5. Sterile Filter (0.22 µm) Incubate->Filter Aliquot 6. Aliquot and Store at -20°C Filter->Aliquot

Caption: Workflow for preparing 15-PPA-BSA complexes.

Section 3: Troubleshooting Guide & FAQs

Even with a robust protocol, challenges can arise. This section addresses the most common issues encountered by researchers.

Q5: I added my final 15-PPA-BSA complex to my cell culture medium and it turned cloudy. What happened?

This indicates that the 15-PPA has precipitated out of solution. The primary reasons are:

  • Final Concentration is Too High: The carrying capacity of the BSA in your final medium has been exceeded.

  • Poor Complexation: The initial complexation may have been incomplete. Ensure the dropwise addition and incubation steps were followed correctly.

  • Temperature Shock: Adding a cold stock solution to warm media can sometimes cause precipitation. Ensure all components are at 37°C before mixing.

Q6: My cells are dying after treatment. How do I know if it's solvent toxicity, lipotoxicity from 15-PPA, or another issue?

This is a critical question that requires proper controls.

  • Vehicle Control: Treat a set of cells with the BSA complex prepared using only the solvent (e.g., ethanol) without any 15-PPA. This will determine if the solvent or BSA concentration is causing toxicity.[3] The final ethanol concentration in the culture should not exceed 0.05-0.1%.[1][8]

  • Dose-Response Curve: Test a range of 15-PPA concentrations. All compounds can be toxic at high enough concentrations. Recent studies have used 15-PPA in the range of 1.9 to 50 µM on primary human cells without cytotoxicity.[9]

  • Unbound Fatty Acid Control: In a separate experiment, add 15-PPA dissolved in ethanol directly to the medium (without BSA). This will likely cause massive precipitation and cell death, demonstrating the need for a carrier protein.

Q7: Can I use DMSO instead of ethanol to make the initial stock?

Yes, DMSO is another common solvent for preparing fatty acid stocks.[3] However, be aware that DMSO can have biological effects on its own, and many cell types are sensitive to final concentrations above 0.1%.[5][8] If you use DMSO, a DMSO-BSA vehicle control is absolutely essential.

Troubleshooting Decision Tree

If you encounter precipitation, use the following decision tree to diagnose the issue.

Start Precipitation or Cloudiness Observed in Culture Medium? Check_Stock Is the 15-PPA-BSA stock solution clear? Start->Check_Stock Check_Ratio Was the FA:BSA molar ratio calculated correctly? Check_Stock->Check_Ratio Yes Remake_Stock Action: Discard and prepare a fresh stock solution. Check_Stock->Remake_Stock No Check_Addition Was the PPA-EtOH stock added slowly to STIRRING BSA? Check_Ratio->Check_Addition Yes Recalculate Action: Recalculate and remake the complex. Check_Ratio->Recalculate No Check_Conc Is the final 15-PPA concentration too high? Check_Addition->Check_Conc Yes Check_Addition->Remake_Stock No Lower_Conc Action: Lower the final working concentration of 15-PPA. Check_Conc->Lower_Conc Yes Success Problem Solved Check_Conc->Success No, concentration is low. Re-evaluate other parameters. Remake_Stock->Start Recalculate->Start Lower_Conc->Start

Caption: Troubleshooting workflow for precipitation issues.

References

  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions. (n.d.). PMC. Retrieved January 21, 2026, from [Link]

  • Fatty Acid-BSA complex protocol. (n.d.). WK Lab. Retrieved January 21, 2026, from [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (2021). National Institutes of Health (NIH). Retrieved January 21, 2026, from [Link]

  • Preparation of BSA complexed free fatty acids for in vitro studies. (2022). Protocols.io. Retrieved January 21, 2026, from [Link]

  • Safety Data Sheet. (2019). Agilent. Retrieved January 21, 2026, from [Link]

  • How to prevent fatty acid precipitation/micelle formation in cell culture media? (2017). ResearchGate. Retrieved January 21, 2026, from [Link]

  • What is the most appropriate way to treat cells with fatty acids? (2016). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity. (2021). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. (2022). PMC. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Stabilizing Radiolabeled 15-Phenylpentadecanoic Acid (IPPA) for Storage

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the effective storage and stabilization of radiolabeled 15-Phenylpentadecanoic acid (IPPA). Drawing from established scientific principles and field-proven methodologies, this document aims to equip you with the necessary knowledge to maintain the integrity and radiochemical purity of your IPPA preparations.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and concerns regarding the stability of radiolabeled IPPA during storage.

Q1: What are the primary factors that contribute to the degradation of radiolabeled IPPA during storage?

A1: The degradation of radiolabeled IPPA is primarily influenced by two key factors: radiolysis and chemical decomposition. Radiolysis is the process where the radiation emitted by the radionuclide (e.g., Iodine-123) interacts with the compound itself and the surrounding solvent molecules, leading to the formation of free radicals and subsequent degradation. Chemical decomposition can occur due to factors such as pH, temperature, light exposure, and the presence of oxidizing or reducing agents. For fatty acids like IPPA, oxidation of the fatty acid chain is a potential degradation pathway[1].

Q2: What is the recommended storage temperature for radiolabeled IPPA?

A2: For optimal stability, radiolabeled compounds, including IPPA, should generally be stored at low temperatures. A temperature of -80°C is ideal for long-term storage[2]. If storing as a solution, it's crucial to use a solvent that does not freeze at the storage temperature to avoid freeze-thaw cycles that can accelerate degradation.

Q3: Is it better to store radiolabeled IPPA as a solid or in a solution?

A3: When stored as a solid, a crystalline form is preferable to an amorphous one as it is generally more stable. If stored in a solution, the choice of solvent is critical. Water should generally be avoided as a primary solvent due to the potential for radiolysis to generate highly reactive hydroxyl radicals. Organic solvents are often preferred. For phospholipids, which share characteristics with fatty acids, storage in an organic solution in a glass container under an inert atmosphere (argon or nitrogen) at -20°C is recommended[3].

Q4: Can I use stabilizers to prolong the shelf-life of my radiolabeled IPPA?

A4: Yes, the use of stabilizers is a common and effective strategy to mitigate radiolytic decomposition. Stabilizers work by scavenging free radicals generated during radiolysis. Various compounds, such as thiocarbonylated diethylenetriamines and amino-substituted aromatic carboxylic acids (like sodium 4-aminobenzoate), have been shown to stabilize radiolabeled compounds[4]. The choice and concentration of the stabilizer should be optimized for your specific IPPA preparation.

Q5: How often should I check the radiochemical purity of my stored IPPA?

A5: The frequency of radiochemical purity testing depends on the specific radionuclide, the storage conditions, and the intended application. It is good practice to perform purity checks at regular intervals, especially before use in an experiment. For short-lived isotopes like Iodine-123 (half-life of 13.2 hours), purity should be assessed shortly before administration[5]. A comprehensive quality control program should be in place to monitor the purity of your radiopharmaceuticals over their entire shelf-life[6].

II. Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the storage and handling of radiolabeled IPPA.

Issue Potential Cause Troubleshooting Steps & Explanations
Decreased Radiochemical Purity (Appearance of free radioiodine) Radiolysis: The high energy emissions from the radionuclide can cleave the carbon-iodine bond. This is a primary degradation pathway for many radioiodinated compounds.1. Optimize Storage Temperature: Ensure storage at ≤ -20°C, with -80°C being preferable for long-term stability. Lower temperatures slow down the rate of chemical reactions, including those initiated by radiolysis. 2. Use a Scavenger: Add a radical scavenger to the storage solution. Ethanol or ascorbic acid are common choices that can neutralize free radicals. 3. Aliquot: Store the radiolabeled IPPA in smaller, single-use aliquots to minimize freeze-thaw cycles and reduce the overall exposure of the bulk material to ambient conditions. 4. Reduce Radioactive Concentration: If feasible, dilute the sample to a lower radioactive concentration. Higher concentrations can lead to increased rates of autoradiolysis.[7]
Appearance of Unknown Peaks in HPLC or TLC Analysis Chemical Degradation: This could be due to oxidation of the fatty acid chain, hydrolysis, or other chemical reactions. Unsaturated fatty acids are particularly susceptible to oxidation.1. Protect from Light: Store vials in the dark, as light can catalyze oxidative degradation. 2. Inert Atmosphere: If storing as a solution, purge the vial with an inert gas like argon or nitrogen before sealing to displace oxygen and prevent oxidation.[3] 3. pH Control: Ensure the pH of the storage solution is within a stable range for the compound. Extreme pH values can catalyze hydrolysis. 4. Check Solvent Purity: Use high-purity solvents for storage, as impurities can initiate or participate in degradation reactions.
Variability in Experimental Results Using Stored IPPA Inconsistent Purity: The radiochemical purity of the stored IPPA may be fluctuating between uses, leading to inconsistent effective concentrations of the desired compound.1. Implement a Strict QC Schedule: Regularly test the radiochemical purity of your stock solution using a validated analytical method (e.g., HPLC or TLC).[8][9] 2. Re-purify if Necessary: If the radiochemical purity falls below an acceptable level for your application (typically >95%), the compound may need to be re-purified before use. 3. Document Everything: Keep detailed records of storage conditions, purity measurements, and any troubleshooting steps taken.[10]
Darkening of Glass Storage Vial Radiation Damage: High levels of radiation can cause the glass of the storage container to darken over time.[11][12]1. Use Radiation-Resistant Vials: Consider using vials made of materials known to be more resistant to radiation damage. 2. Shielding: Ensure adequate lead or other appropriate shielding is used to minimize external radiation exposure and protect personnel and the surrounding environment.[13][14] This will not prevent the darkening of the vial containing the radiopharmaceutical but is a critical safety measure.
Workflow for Stabilizing and Storing Radiolabeled IPPA

IPPA_Storage_Workflow cluster_prep Preparation & Initial QC cluster_storage Storage Optimization cluster_monitoring Ongoing Quality Control A Synthesize & Purify Radiolabeled IPPA B Initial Radiochemical Purity Analysis (HPLC/TLC) A->B >95% Purity? C Add Stabilizer (e.g., Ascorbic Acid) B->C D Aliquot into Single-Use Vials C->D E Purge with Inert Gas (Argon/Nitrogen) D->E F Store at -80°C in Shielded Container E->F G Periodic Radiochemical Purity Testing F->G During Storage Period H Use in Experiment G->H Purity Acceptable? I Re-purify or Discard if Purity is Low G->I Purity Unacceptable? I->B Re-analysis after purification

Sources

Technical Support Center: Optimizing 15-PPA Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Background Noise and Enhancing Signal-to-Noise Ratio

Welcome to the technical support center for 15-PPA imaging studies. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common challenges encountered during fluorescence microscopy experiments. As Senior Application Scientists, we understand that achieving high-quality, publication-ready images hinges on maximizing your specific signal while minimizing background noise. This resource is structured to help you diagnose and resolve issues that can compromise the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What is 15-PPA and what is its general application?

15-PPA is a novel fluorescent probe designed for imaging specific cellular targets or processes. Its applications in drug development and biological research are broad, ranging from tracking dynamic cellular events to quantifying the expression and localization of key biomarkers. The successful application of 15-PPA, like any fluorescent probe, is highly dependent on achieving a high signal-to-noise ratio.

Q2: What constitutes "background noise" in my 15-PPA imaging experiments?

Background noise, in the context of fluorescence microscopy, is any unwanted fluorescent signal that is not generated by the specific binding of your 15-PPA probe to its intended target.[1] This can manifest as a general haze across your image, non-specific staining of cellular compartments, or bright, punctate artifacts. High background can obscure the true signal from your target, leading to inaccurate quantification and interpretation of your results.[2]

Q3: Why is minimizing background noise so critical for my research?

Minimizing background noise is crucial for several reasons:

  • Enhanced Sensitivity: A lower background allows for the detection of faint signals, which is critical when studying low-abundance targets.

  • Improved Image Quality: Reducing noise leads to sharper, clearer images with better contrast.

  • Reliable Colocalization Analysis: In multi-color imaging experiments, high background in one channel can lead to false-positive colocalization results.

Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you identify the source of your background noise based on the specific issues you are observing in your images.

Problem 1: High, diffuse background fluorescence across the entire image.

Q: My entire field of view has a hazy, fluorescent glow, making it difficult to distinguish my cells from the background. What are the likely causes and how can I fix this?

A: A diffuse, hazy background is often due to issues with unbound fluorophores, components in your imaging medium, or even the imaging vessel itself.

Underlying Causes & Solutions:

  • Excessive Probe Concentration: Using too high a concentration of 15-PPA can lead to a large amount of unbound probe in the imaging medium, contributing to background fluorescence.

    • Solution: Perform a concentration titration of your 15-PPA probe to determine the optimal concentration that provides a bright specific signal with minimal background.[1]

  • Inadequate Washing Steps: Insufficient washing after probe incubation will leave unbound 15-PPA in the sample, resulting in high background.[2]

    • Solution: Increase the number and duration of your wash steps after probe incubation. Using a mild detergent like Tween-20 in your wash buffer can also help to remove non-specifically bound probe.

  • Autofluorescent Media or Supplements: Some components of cell culture media, like phenol red and fetal bovine serum (FBS), are naturally fluorescent.[3]

    • Solution: For live-cell imaging, switch to an optically clear, buffered saline solution or a specially formulated low-background imaging medium for the duration of the experiment.[1]

  • Fluorescent Imaging Vessels: Plastic-bottom dishes and flasks can exhibit significant autofluorescence.[1][3]

    • Solution: Whenever possible, use glass-bottom dishes or plates specifically designed for high-resolution microscopy.

Problem 2: Non-specific staining of cellular structures.

Q: I'm seeing fluorescence in cellular compartments where my target is not expected to be. How do I address this non-specific binding?

A: Non-specific binding occurs when the 15-PPA probe adheres to cellular components other than its intended target. This can be caused by hydrophobic interactions, charge-based interactions, or cross-reactivity.

Underlying Causes & Solutions:

  • Inappropriate Blocking: For immunofluorescence applications, inadequate blocking can leave non-specific binding sites exposed.

    • Solution: Optimize your blocking step by trying different blocking agents (e.g., bovine serum albumin (BSA), normal serum from the secondary antibody host species) and increasing the blocking time.

  • Probe Aggregation: Fluorescent probes can sometimes form aggregates, which can then bind non-specifically to cells.

    • Solution: Before use, centrifuge your 15-PPA solution at high speed to pellet any aggregates. Use only the supernatant for staining.

  • Cell Health and Permeabilization: Unhealthy or improperly permeabilized cells can exhibit increased non-specific staining.

    • Solution: Ensure your cells are healthy and not overly confluent. If permeabilization is required, optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100, saponin).

Problem 3: Significant autofluorescence from the sample itself.

Q: My control cells (not treated with 15-PPA) are showing a strong fluorescent signal. How can I reduce this intrinsic autofluorescence?

A: Autofluorescence is the natural fluorescence emitted by certain biological molecules within the cell.[4][5] Common sources include NADH, flavins, collagen, and lipofuscin.[3][5][6][7]

Underlying Causes & Solutions:

  • Fixation-Induced Autofluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with cellular amines.[3]

    • Solution: Consider using an organic solvent fixative like ice-cold methanol. Alternatively, after aldehyde fixation, treat your samples with a reducing agent like sodium borohydride to quench the autofluorescence.[3]

  • Endogenous Fluorophores: Many cell types have varying levels of endogenous fluorescent molecules.[7]

    • Solution:

      • Spectral Unmixing: If your microscope is equipped with a spectral detector, you can capture the emission spectrum of your unstained sample and use software to subtract this autofluorescence signal from your 15-PPA signal.

      • Photobleaching: Intentionally photobleach the autofluorescence by exposing the sample to UV light before imaging your probe.[8] However, be cautious as this can also potentially damage your sample.

      • Choice of Fluorophore: If autofluorescence is particularly strong in a certain spectral region (e.g., the green channel), consider using a variant of 15-PPA that excites and emits in the red or far-red part of the spectrum, where autofluorescence is typically lower.[1][7]

Experimental Protocols & Workflows

Workflow for Diagnosing and Mitigating Background Noise

The following diagram illustrates a systematic approach to troubleshooting background noise in your 15-PPA imaging experiments.

Troubleshooting_Workflow Troubleshooting Workflow for High Background Noise start High Background Observed unstained_control Image Unstained Control Sample start->unstained_control autofluorescence Significant Autofluorescence? unstained_control->autofluorescence reduce_autofluorescence Implement Autofluorescence Reduction Strategies: - Sodium Borohydride Treatment - Spectral Unmixing - Switch to Far-Red Probe autofluorescence->reduce_autofluorescence Yes no_autofluorescence Minimal Autofluorescence autofluorescence->no_autofluorescence No check_staining_protocol Review Staining Protocol reduce_autofluorescence->check_staining_protocol no_autofluorescence->check_staining_protocol probe_concentration Is Probe Concentration Optimized? check_staining_protocol->probe_concentration optimize_concentration Perform Probe Titration to Find Optimal Concentration probe_concentration->optimize_concentration No wash_steps Are Wash Steps Sufficient? probe_concentration->wash_steps Yes optimize_concentration->wash_steps optimize_washing Increase Number and Duration of Washes Add Detergent to Wash Buffer wash_steps->optimize_washing No imaging_media Is Imaging Medium Autofluorescent? wash_steps->imaging_media Yes optimize_washing->imaging_media change_media Switch to Low-Background Imaging Medium imaging_media->change_media Yes final_image Acquire High-Quality Image imaging_media->final_image No change_media->final_image

Caption: A decision tree for systematically troubleshooting high background noise.

Data Summary: Key Parameters for Noise Reduction
Problem Area Parameter to Optimize Recommended Action Rationale
Probe Staining 15-PPA ConcentrationPerform a titration series (e.g., 0.5x, 1x, 2x recommended concentration).Minimizes unbound probe, a primary source of background.[1]
Washing ProtocolIncrease the number of washes to 3-4 times for 5 minutes each.Thoroughly removes unbound and non-specifically bound probe.[2][9]
Sample Preparation Fixation MethodIf using aldehydes, treat with 0.1% sodium borohydride in PBS for 10 minutes.Quenches fixation-induced autofluorescence.[3]
Imaging MediumReplace phenol red-containing media with a clear, buffered saline solution for imaging.Reduces background from fluorescent media components.[1]
Microscope Setup Excitation IntensityUse the lowest laser power or light source intensity that provides an adequate signal.Minimizes sample autofluorescence and photobleaching.[8][10][11]
Detector GainAdjust gain to amplify the signal without introducing excessive electronic noise.Balances signal amplification with noise introduction.[2]

Advanced Considerations for Optimizing Signal-to-Noise

Q: I've addressed the common sources of background, but I still want to improve my signal-to-noise ratio. What advanced techniques can I employ?

A: Beyond basic troubleshooting, several advanced strategies can further enhance your signal-to-noise ratio.

  • Photobleaching Reduction: Photobleaching is the irreversible destruction of a fluorophore, which reduces your signal over time.[8][11] To mitigate this, minimize light exposure by using neutral density filters, reducing exposure time, and using the microscope's shutter between acquisitions.[8][10] Using antifade mounting media can also protect your sample.[12]

  • Image Averaging and Accumulation: For static samples, acquiring multiple images and averaging them can reduce random noise.[13] Frame accumulation can also increase the signal.[13]

  • Detector Choice: The type of detector on your microscope (e.g., PMT, APD, sCMOS) can significantly impact the signal-to-noise ratio.[13] Understanding the characteristics of your detector can help you optimize your acquisition settings.

  • Post-Acquisition Image Processing: Computational methods like deconvolution can be used to reassign out-of-focus light to its point of origin, thereby increasing image contrast and the signal-to-noise ratio.

By systematically addressing the potential sources of background noise and implementing these best practices, you can significantly improve the quality and reliability of your 15-PPA imaging data.

References

  • How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (n.d.). KEYENCE. Retrieved January 21, 2026, from [Link]

  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences. Retrieved January 21, 2026, from [Link]

  • IN-FOCUS: Better To Burn Bright Than To Fade Away: Reducing Photo-bleaching in Fluorescence Microscopy. (2016, September 6). Cardiff University Bioimaging Hub News. Retrieved January 21, 2026, from [Link]

  • Minimizing Photobleaching in Fluorescence Microscopy. (2018, October 24). News-Medical.Net. Retrieved January 21, 2026, from [Link]

  • Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). KEYENCE. Retrieved January 21, 2026, from [Link]

  • Causes of Autofluorescence. (2022, July 21). Visikol. Retrieved January 21, 2026, from [Link]

  • Autofluorescence. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Autofluorescence. (n.d.). Bio-Rad Antibodies. Retrieved January 21, 2026, from [Link]

  • Fluorescent microscopy troubleshooting: high background. (2019, January 30). Abcam. Retrieved January 21, 2026, from [Link]

  • Resolving your Noise Complaints – the Basics of Signal/Noise Ratio in Microscopy. (n.d.). 3i. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Enhancing the Sensitivity of Pentadecanoic Acid (C15:0) Detection

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the sensitive and accurate quantification of pentadecanoic acid (C15:0). This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their analytical methods for this increasingly important odd-chain saturated fatty acid. Pentadecanoic acid is gaining recognition as a key biomarker for dairy fat intake and has been associated with various health outcomes, including cardiometabolic, immune, and liver health.[1][2][3][4] However, its relatively low endogenous concentration presents analytical challenges that demand highly sensitive and robust assays.[2][5]

This document provides in-depth, field-proven insights into troubleshooting common issues, answering frequently asked questions, and offering validated protocols to enhance the sensitivity of your C15:0 detection.

Section 1: Core Principles of Sensitive C15:0 Detection

Achieving high sensitivity in pentadecanoic acid analysis hinges on a systematic approach that optimizes every stage of the workflow, from sample collection to data acquisition. The two primary analytical platforms for this application are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most established and widely used technique for fatty acid analysis.[6][7] It offers excellent chromatographic resolution and sensitivity. However, a critical prerequisite for GC analysis is the conversion of non-volatile fatty acids into volatile Fatty Acid Methyl Esters (FAMEs) through a process called derivatization.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has emerged as a powerful alternative, particularly for complex biological samples.[10][11] It can sometimes analyze free fatty acids directly, but derivatization is often employed to enhance ionization efficiency and, consequently, sensitivity.[12]

The success of either platform is critically dependent on three key pillars:

  • Meticulous Sample Preparation: The journey to sensitive detection begins with efficient and clean extraction of lipids from the sample matrix. Methods like the Folch or Bligh and Dyer lipid extractions are standard but must be performed with high-purity solvents to avoid introducing contaminants that can obscure the C15:0 signal.[13]

  • Efficient Derivatization (Especially for GC-MS): For GC-MS, the quantitative conversion of C15:0 to its corresponding FAME is non-negotiable. Incomplete derivatization is a primary cause of low signal intensity.[14] Reagents like boron trifluoride in methanol (BF3-Methanol) or methanolic HCl are commonly used. The reaction must be carried out under anhydrous conditions, as water can significantly hinder the reaction's efficiency.[14]

  • Appropriate Use of Internal Standards: To correct for variability during sample preparation and injection, an internal standard (IS) is essential for accurate quantification. An ideal IS for C15:0 analysis is a stable isotope-labeled version of the analyte, such as Pentadecanoic acid-d3, or an odd-chain fatty acid not expected to be in the sample, like Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0).[3][8]

Section 2: Troubleshooting Guide: A Symptom-to-Solution Approach

This section addresses specific issues you may encounter during your experiments, providing a logical path from symptom to cause to solution.

Problem 1: Low Signal Intensity / Poor Sensitivity

This is the most common challenge in C15:0 analysis, often stemming from issues in sample preparation or instrument settings.

Possible Cause Underlying Reason (Causality) Recommended Solution
A. Inefficient Lipid Extraction The C15:0 is not being effectively isolated from the sample matrix (e.g., plasma, tissue). This can be due to an incorrect solvent-to-sample ratio, insufficient homogenization, or phase separation issues.- Verify Solvent Ratios: For a Folch extraction, ensure a chloroform:methanol ratio of 2:1 is used.[13] - Optimize Homogenization: Ensure tissue samples are thoroughly homogenized to allow for complete solvent penetration. - Ensure Clean Phase Separation: After adding water or saline to induce phase separation, centrifuge adequately to achieve a sharp interface. Collect the lower organic layer containing the lipids carefully.
B. Incomplete Derivatization (GC-MS) Water in the sample or reagents quenches the reaction. The reaction time or temperature may be insufficient for complete conversion to FAMEs.[14]- Ensure Anhydrous Conditions: Dry the lipid extract completely under a stream of nitrogen before adding the derivatization reagent. Use fresh, high-purity anhydrous methanol. - Optimize Reaction Conditions: For BF3-Methanol, a common protocol is heating at 60-80°C for 30-60 minutes.[14] You may need to optimize this for your specific sample type.
C. Suboptimal Instrument Parameters GC-MS: Incorrect inlet temperature, split ratio too high, or suboptimal MS tune. LC-MS: Inefficient ionization source parameters (e.g., spray voltage, gas temperatures), or incorrect collision energy in MS/MS.- GC-MS: Use splitless injection mode for maximum sensitivity. Ensure the inlet temperature is high enough to volatilize the FAMEs (typically ~250°C). Perform an MS autotune. For quantification, use Selected Ion Monitoring (SIM) mode, which is significantly more sensitive than full scan mode.[14] - LC-MS: Systematically optimize ion source parameters using a C15:0 standard solution. Perform a compound optimization to find the ideal collision energy for the C15:0 parent-to-product ion transition.
D. Ion Suppression (LC-MS) Co-eluting compounds from the sample matrix compete with C15:0 for ionization in the MS source, reducing its signal intensity. This is a very common matrix effect.[15]- Improve Chromatographic Separation: Modify the LC gradient to better separate C15:0 from interfering matrix components. - Dilute the Sample: A simple dilution can often mitigate ion suppression, although this may push C15:0 levels close to the detection limit. - Use a Stable Isotope-Labeled IS: A co-eluting stable isotope-labeled internal standard (e.g., C15:0-d3) will experience the same ion suppression as the analyte, allowing for accurate correction and quantification.[3]
Problem 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Poor chromatography compromises both resolution and integration accuracy, leading to unreliable quantification.

Possible Cause Underlying Reason (Causality) Recommended Solution
A. Active Sites in GC Inlet or Column The carboxyl group of any underivatized C15:0 or other acidic compounds can interact with active sites (e.g., metal surfaces, silanols) in the inlet liner or the front of the GC column, causing peak tailing.[16]- Use a Deactivated Inlet Liner: Always use high-quality, deactivated glass wool liners. - Perform Inlet Maintenance: Regularly replace the liner and septum. - Column Maintenance: If tailing persists, "break off" the first 10-15 cm of the column from the inlet side and reinstall. This removes the most common site of contamination and active site formation.
B. Column Overload Injecting too much sample mass onto the column can saturate the stationary phase, leading to a "fronting" peak shape.- Reduce Injection Volume: Decrease the amount of sample injected. - Dilute the Sample: If reducing the injection volume is not feasible, dilute the final extract.
C. Incompatible Solvents (LC) If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, the peak can distort or split.- Match Sample Solvent to Mobile Phase: Evaporate the final extract and reconstitute it in a solvent that is as close in composition as possible to the initial mobile phase conditions of your LC gradient.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: Why is derivatization necessary for analyzing pentadecanoic acid by GC-MS?

    • A: Pentadecanoic acid, in its free acid form, has a polar carboxyl group and a relatively high molecular weight, making it non-volatile.[9] Gas chromatography requires analytes to be volatile so they can travel through the column in the gas phase. The derivatization process, typically methylation, converts the polar carboxyl group (-COOH) into a non-polar, more volatile methyl ester (-COOCH3), allowing it to be readily analyzed by GC.[8][9]

  • Q2: What is the best internal standard for C15:0 analysis?

    • A: The gold standard is a stable isotope-labeled version of the analyte, such as Pentadecanoic acid-d3 .[3] This is because it behaves almost identically to the unlabeled C15:0 during extraction, derivatization, and chromatography, providing the most accurate correction for any sample loss or matrix effects. If a deuterated standard is unavailable, other odd-chain fatty acids not present in the sample, such as Heptadecanoic acid (C17:0) or Nonadecanoic acid (C19:0) , are excellent alternatives.[8][17]

  • Q3: How can I minimize matrix effects in my LC-MS analysis of C15:0?

    • A: Matrix effects, particularly ion suppression, are a major challenge in LC-MS.[15] You can minimize them through:

      • Effective Sample Cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering compounds like phospholipids before injection.

      • Chromatographic Separation: Optimize your LC method to separate C15:0 from the bulk of the matrix components.

      • Use of a Stable Isotope-Labeled Internal Standard: As mentioned in Q2, this is the most effective way to compensate for unpredictable matrix effects.[3]

  • Q4: What are the ideal storage conditions for my samples and standards?

    • A: To prevent lipid oxidation and degradation, store biological samples (plasma, tissue) at -80°C . Stock solutions of C15:0 and internal standards should be stored in amber glass vials at -20°C or lower under an inert atmosphere (e.g., argon or nitrogen) if possible. Avoid repeated freeze-thaw cycles.[14]

  • Q5: Can I use a flame ionization detector (FID) for C15:0 analysis instead of a mass spectrometer?

    • A: Yes, GC-FID is a very common and robust technique for fatty acid analysis.[6][7] FID offers excellent linearity and is less expensive to operate than an MS. However, a mass spectrometer (MS) provides greater sensitivity and, critically, greater selectivity. The MS can confirm the identity of the peak based on its mass spectrum, which is invaluable for complex matrices where peaks might co-elute. For trace-level quantification, GC-MS in SIM mode is generally superior to GC-FID.[14]

Section 4: Key Experimental Protocols

Protocol 4.1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol is a robust method for extracting total lipids, including C15:0, from a plasma matrix.

Workflow Diagram: Lipid Extraction

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Collection & Drying p1 1. Add 100 µL Plasma to glass tube p2 2. Spike with Internal Standard (e.g., C15:0-d3) p1->p2 e1 3. Add 2 mL Chloroform:Methanol (2:1) p2->e1 e2 4. Vortex vigorously for 2 min e1->e2 e3 5. Add 0.5 mL of 0.9% NaCl solution e2->e3 e4 6. Centrifuge (10 min, 2000 x g) to separate phases e3->e4 c1 7. Collect lower organic layer using a glass Pasteur pipette e4->c1 c2 8. Evaporate solvent under a gentle stream of Nitrogen c1->c2 end Dried Lipid Extract c2->end Proceed to Derivatization (Protocol 4.2)

Caption: Workflow for lipid extraction from plasma.

Step-by-Step Methodology:

  • To a clean glass tube, add 100 µL of plasma.

  • Spike the sample with a known amount of internal standard (e.g., 10 µL of a 10 µg/mL C15:0-d3 solution).

  • Add 2 mL of ice-cold chloroform:methanol (2:1 v/v).

  • Vortex the tube vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation.

  • Vortex briefly (15 seconds) and then centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic layer (chloroform layer) using a glass Pasteur pipette, being cautious not to disturb the protein interface. Transfer to a new clean glass tube.

  • Dry the collected lipid extract under a gentle stream of nitrogen gas. The sample is now ready for derivatization.

Protocol 4.2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS

This protocol converts the extracted fatty acids into their volatile methyl esters.

G cluster_0 Reaction cluster_1 Extraction of FAMEs start Dried Lipid Extract r1 1. Add 1 mL of 14% BF3-Methanol start->r1 r2 2. Cap tightly and heat at 80°C for 45 min r1->r2 r3 3. Cool to room temperature r2->r3 e1 4. Add 1 mL Hexane & 1 mL Water r3->e1 e2 5. Vortex and Centrifuge e1->e2 e3 6. Collect upper Hexane layer e2->e3 end FAMEs in Hexane e3->end Ready for GC-MS Analysis

Sources

Technical Support Center: Troubleshooting Inconsistent Results in Fatty Acid Uptake Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for fatty acid uptake assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during these experiments. As a senior application scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and achieve robust, reproducible data.

Introduction to Fatty Acid Uptake Assays

Fatty acid uptake is a fundamental biological process implicated in numerous physiological and pathological states, including metabolic diseases like obesity and diabetes, cardiovascular conditions, and cancer.[1][2][3] Assays that measure the import of fatty acids into cells are therefore critical tools. These assays typically involve incubating cells with a labeled fatty acid (often a fluorescent analog or a radiolabeled molecule) and quantifying the amount of label that accumulates intracellularly over time.[4] However, the dynamic nature of lipid metabolism and the inherent variability of cell-based assays can often lead to inconsistent and difficult-to-interpret results.[5][6][7] This guide will address the most frequently encountered issues in a question-and-answer format.

General Assay Workflow

A typical fatty acid uptake assay follows a series of core steps. Understanding this workflow is essential for pinpointing where problems may arise.

Fatty Acid Uptake Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Seeding 1. Cell Seeding & Culture Serum_Starvation 2. Serum Starvation Cell_Seeding->Serum_Starvation Establish monolayer Treatment 4. Pre-treatment (e.g., Inhibitors/Stimulators) Serum_Starvation->Treatment Synchronize cells FA_BSA_Complex 3. Prepare Fatty Acid-BSA Complex FA_Incubation 5. Incubation with Labeled Fatty Acid FA_BSA_Complex->FA_Incubation Add to cells Treatment->FA_Incubation Modulate uptake Stop_Reaction 6. Stop Reaction & Wash/Quench FA_Incubation->Stop_Reaction Uptake occurs Signal_Detection 7. Signal Detection Stop_Reaction->Signal_Detection Isolate intracellular signal Data_Analysis 8. Data Analysis Signal_Detection->Data_Analysis Quantify uptake

Caption: A generalized workflow for a typical fatty acid uptake assay.

Frequently Asked Questions & Troubleshooting Guide

Category 1: High Background Signal

Question 1: My negative control wells (no cells or inhibitor-treated cells) show a high fluorescent signal. What is causing this and how can I fix it?

High background is a common issue in fluorescence-based assays and can mask the true signal from fatty acid uptake. The primary culprits are typically extracellular fluorescent probes that are either nonspecifically bound to the plate or cell surfaces, or remaining in the media.

Causality and Solutions:

  • Inefficient Washing: If your protocol involves washing steps to remove the extracellular probe, these may be insufficient.

    • Troubleshooting: Increase the number of wash steps (from 2 to 3-4) and ensure the wash buffer volume is adequate to dilute the probe effectively. Use ice-cold phosphate-buffered saline (PBS) containing a low concentration of fatty-acid-free Bovine Serum Albumin (BSA) (e.g., 0.1-0.2%) to help remove nonspecifically bound fatty acids.[4] The rationale here is that the BSA in the wash buffer acts as a "sink" for the labeled fatty acid, facilitating its removal from the well surfaces and cell membranes.

  • Use of a Quencher: For assays without wash steps, especially with delicate cells like adipocytes, the issue is the inability to distinguish between intracellular and extracellular fluorescence.

    • Troubleshooting: Incorporate a quencher dye into your assay.[1][8][9][10] Quenchers are cell-impermeable molecules that extinguish the fluorescence of the probe in the extracellular medium.[1][8] This allows for a "mix-and-read" format where only the internalized, unquenched fluorescent fatty acid is detected.[9][11] This is particularly advantageous for high-throughput screening.[9][12]

  • Probe Concentration Too High: Using an excessive concentration of the fluorescent fatty acid analog can lead to increased nonspecific binding and higher background.

    • Troubleshooting: Perform a titration experiment to determine the optimal concentration of your fluorescent fatty acid probe. The goal is to find a concentration that provides a robust signal-to-noise ratio without saturating the uptake machinery or causing high background.

Data Summary Table: Impact of Washing vs. Quenching on Signal-to-Background

MethodAverage Signal (RFU) - CellsAverage Signal (RFU) - No Cell ControlSignal-to-Background Ratio
No Wash/No Quench850060001.4
2x PBS Wash500015003.3
Quencher Added45005009.0
Category 2: High Well-to-Well Variability

Question 2: I'm observing significant variability between replicate wells, making my data unreliable. What are the likely sources of this inconsistency?

Well-to-well variability can undermine the statistical power of your experiment and obscure real biological effects.[5] The root causes often lie in inconsistent cell handling and plating.[6][13]

Causality and Solutions:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells is a primary driver of variability.[14] Wells with more cells will naturally show higher uptake.

    • Troubleshooting:

      • Homogeneous Cell Suspension: Ensure you have a single-cell suspension before plating. Gently triturate the cell suspension multiple times to break up clumps.

      • Plating Technique: Avoid introducing pipetting errors. Mix the cell suspension between pipetting to prevent cells from settling. For 96-well plates, consider a "cross-plating" pattern to average out any systematic errors.

      • Edge Effects: The outer wells of a microplate are prone to evaporation, leading to changes in media concentration and temperature, which can affect cell health and fatty acid uptake.[14]

        • Mitigation Strategy: Fill the outer wells with sterile PBS or media without cells and only use the inner 60 wells for your experiment.[14]

  • Cell Health and Passage Number: Cells that are unhealthy, overly confluent, or at a high passage number can behave unpredictably.[13] Cellular metabolism and transporter expression can change with increasing passage number.[13]

    • Troubleshooting:

      • Consistent Passaging: Use cells within a defined, low passage number range for all experiments.

      • Optimal Seeding Density: Plate cells at a density that ensures they reach a consistent level of confluency (typically 80-90%) at the time of the assay.[15]

      • Monitor Cell Health: Regularly check your cells for consistent morphology and viability.

  • Inaccurate Liquid Handling: Small volume variations, especially of potent inhibitors or the fatty acid probe, can lead to large differences in results.[5]

    • Troubleshooting: Use calibrated pipettes and proper pipetting technique. For adding reagents across a plate, use a multichannel pipette to ensure simultaneous and consistent addition.[15]

Troubleshooting_Variability Start High Well-to-Well Variability Check_Seeding Review Cell Seeding Protocol Start->Check_Seeding Check_Health Assess Cell Health & Passage Start->Check_Health Check_Pipetting Verify Liquid Handling Start->Check_Pipetting Sol_Seeding Action: Ensure single-cell suspension. Avoid edge effects. Check_Seeding->Sol_Seeding Inconsistent? Sol_Health Action: Use low passage cells. Standardize confluency. Check_Health->Sol_Health Variable? Sol_Pipetting Action: Calibrate pipettes. Use multichannel for additions. Check_Pipetting->Sol_Pipetting Inaccurate?

Caption: Decision tree for troubleshooting high well-to-well variability.

Category 3: Low or No Signal

Question 3: My fluorescent signal is very low, even in my positive control wells. Why am I not seeing fatty acid uptake?

A weak or absent signal suggests a problem with one of the core components of the assay: the cells, the fatty acid probe, or the detection method.

Causality and Solutions:

  • Improper Fatty Acid-BSA Complex Formation: Free fatty acids are poorly soluble in aqueous media and can be cytotoxic.[16][17] They must be complexed with fatty-acid-free BSA to ensure solubility and proper presentation to the cells.[16][17]

    • Troubleshooting:

      • Use Fatty-Acid-Free BSA: Standard BSA preparations contain endogenous fatty acids that will compete with your labeled probe. Ensure you are using high-quality, fatty-acid-free BSA.

      • Correct Preparation Protocol: The conjugation process is critical. It typically involves dissolving the fatty acid (often as a sodium salt) and the BSA separately, warming the solutions (e.g., BSA to 37°C, fatty acid to 70°C), and then adding the fatty acid solution to the BSA solution dropwise while stirring.[16][18] This prevents precipitation of the fatty acid.[19] The final solution should be clear.[16][19]

  • Serum Starvation Issues: Cells are typically serum-starved before the assay to reduce the influence of growth factors and lipids present in fetal bovine serum (FBS), which can stimulate basal uptake and mask experimental effects.[8][15][20][21]

    • Troubleshooting: Ensure a sufficient serum starvation period (typically 1-8 hours, depending on the cell type) in serum-free media.[4][11][15] This helps to establish a baseline state of fatty acid metabolism.

  • Low Expression of Fatty Acid Transporters: The cell line you are using may not express the necessary fatty acid transport proteins (FATPs/SLC27 family) or CD36 at a high enough level to produce a detectable signal.[3][22]

    • Troubleshooting:

      • Choose an Appropriate Cell Line: Use a cell line known to have high fatty acid metabolic activity, such as 3T3-L1 adipocytes, Caco-2 cells, or certain cancer cell lines.[23][24]

      • Induce Transporter Expression: For some cell types, like 3T3-L1 fibroblasts, differentiation into adipocytes is required to upregulate the expression of fatty acid transporters.[24] Treatment with insulin can also stimulate the translocation of transporters like FATP1 to the plasma membrane, enhancing uptake.[24]

  • Instrument Settings: Incorrect settings on your fluorescence plate reader can lead to poor signal detection.

    • Troubleshooting: Ensure you are using the correct excitation and emission wavelengths for your fluorescent probe (e.g., for BODIPY-FL C12, excitation is ~485 nm and emission is ~515 nm).[11] Use a bottom-reading instrument for adherent cells to measure the fluorescence from the cell monolayer, minimizing interference from the media.[11]

Key Experimental Protocols

Protocol 1: Preparation of Palmitate-BSA Conjugate

This protocol is adapted from established methods to ensure solubility and bioavailability of long-chain fatty acids.[16][18]

  • Prepare a 2 mM Fatty-Acid-Free BSA Solution: Dissolve high-quality, fatty-acid-free BSA in sterile PBS to a final concentration of 2 mM. Warm this solution to 37°C.

  • Prepare a 5 mM Sodium Palmitate Solution: In a separate tube, dissolve sodium palmitate in sterile PBS to a final concentration of 5 mM. This step requires heating to ~70°C and sonication or vigorous vortexing until the solution is clear.[16]

  • Conjugation: While stirring the 37°C BSA solution, add the hot 70°C palmitate solution dropwise. A cloudy precipitate may form initially but should clear as the fatty acid conjugates to the BSA.[19]

  • Final Steps: Continue stirring at 37°C for one hour.[18] Adjust the pH to 7.4 if necessary. The conjugate can be filter-sterilized (0.22 µm filter) and stored in aliquots at -20°C.[16]

Protocol 2: General Fatty Acid Uptake Assay (96-Well Plate)

This protocol outlines a typical fluorescence-based assay using a quencher.

  • Cell Plating: Seed cells in a black, clear-bottom 96-well plate to achieve 80-90% confluency on the day of the assay.[11][15]

  • Serum Starvation: Gently aspirate the growth medium and replace it with serum-free medium. Incubate for 1-3 hours at 37°C.[11][15][21]

  • Compound Treatment: Remove the serum-free medium and add your test compounds (inhibitors or activators) diluted in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES). Incubate for the desired time (e.g., 30-60 minutes).

  • Initiate Uptake: Add the fluorescent fatty acid-BSA complex (e.g., BODIPY-FL C12-BSA) to each well. If using a quencher-based kit, the quencher is often included in this reagent mix.[8][9]

  • Kinetic Reading: Immediately transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Read the fluorescence from the bottom of the plate at appropriate excitation/emission wavelengths every 1-2 minutes for 30-60 minutes.[11]

  • Data Analysis: For each well, subtract the background fluorescence (from no-cell or inhibitor-treated wells). The rate of uptake can be determined from the initial linear portion of the fluorescence-versus-time curve.

References

  • Sources of Variability in Cell Based Assays. Mettler Toledo. [Link]

  • Fatty Acid-BSA complex protocol. WK Lab. [Link]

  • High-throughput screening for fatty acid uptake inhibitors in humanized yeast identifies atypical antipsychotic drugs that cause dyslipidemias. PubMed. [Link]

  • Understanding and managing sources of variability in cell measurements. Insights.bio. [Link]

  • Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death. Journal of Visualized Experiments. [Link]

  • How to Reduce Cell Culture Variability. Promega Connections. [Link]

  • Conjugation of fatty acids with BSA. ResearchGate. [Link]

  • Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research. [Link]

  • QBT Fatty Acid Uptake Assay Kit. Molecular Devices. [Link]

  • Fatty acid trafficking in starved cells: regulation by lipid droplet lipolysis, autophagy and mitochondrial fusion dynamics. eLife. [Link]

  • Cell Culture Models of Fatty Acid Overload: Problems and Solutions. Nutrients. [Link]

  • Real-time quantification of fatty acid uptake using a novel fluorescence assay. Journal of Lipid Research. [Link]

  • A live-cell high-throughput screening assay for identification of fatty acid uptake inhibitors. Analytical Biochemistry. [Link]

  • Measurement of long-chain fatty acid uptake into adipocytes. Adipose Tissue Methods and Protocols. [Link]

  • QBT™ Fatty Acid Uptake Assay Kit. Molecular Devices. [Link]

  • Fatty Acid Uptake Assay Kit. Dojindo Molecular Technologies. [Link]

  • Fatty acid transport and fatty acid-binding proteins. Cambridge University Press. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • QuantiChrom™ Fatty Acid Uptake Assay Kit. BioAssay Systems. [Link]

  • Development and validation of a high-throughput screening assay for human long-chain fatty acid transport proteins 4 and 5. NIH. [Link]

  • Fatty Acid Uptake Assay Kit UP07 manual. Dojindo. [Link]

  • Fluorescence Assays for Measuring Fatty Acid Binding and Transport Through Membranes. Methods in Molecular Biology. [Link]

  • Validation of (99m)Tc-labeled "4+1" fatty acids for myocardial metabolism and flow imaging: Part 2. Subcellular distribution. PubMed. [Link]

  • Fatty acid transport proteins. Wikipedia. [Link]

  • A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules. [Link]

  • Fatty Acid Uptake Assay Kit. Dojindo. [Link]

  • Fatty acid transport proteins – Knowledge and References. Taylor & Francis. [Link]

  • Functional Domains of the Fatty Acid Transport Proteins: Studies Using Protein Chimeras. The Journal of Biological Chemistry. [Link]

  • Identification and validation of a fatty acid metabolism gene signature for the promotion of metastasis in liver cancer. Oncology Letters. [Link]

  • Diagnostic challenges and outcome of fatty acid oxidation defects in a tertiary care center in Lebanon. ResearchGate. [Link]

  • Fatty Acid Oxidation Disorders Panel, Sequencing. ARUP Consult. [Link]

  • MCAD and Other Fatty Acid Oxidation Disorders. Illinois Department of Public Health. [Link]

  • Restoration of Interaction Between Fatty Acid Oxidation and Electron Transport Chain Proteins In Vitro by Addition of Recombinant VLCAD. MDPI. [Link]

Sources

Best practices for handling and storage of 15-Phenylpentadecanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 15-Phenylpentadecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and storage, alongside troubleshooting common experimental challenges. The information herein is curated to ensure scientific integrity and is grounded in established safety and handling protocols.

Section 1: Compound Overview and Key Properties

This compound (CAS No. 40228-93-1) is a fatty acid analog utilized in various research applications, notably as a radiopharmaceutical precursor in proteomics and for studying lipid metabolism.[1][2] Its long alkyl chain coupled with a terminal phenyl group gives it specific physicochemical properties that necessitate careful handling and storage to ensure experimental success and reproducibility.

PropertyValueSource
CAS Number 40228-93-1[1][3]
Molecular Formula C₂₁H₃₄O₂[1][4]
Molecular Weight 318.49 g/mol [1]
Appearance White to off-white solid or powder[5][6]

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling, storage, and use of this compound.

Q1: What are the primary safety concerns when handling this compound?

A1: this compound, like similar long-chain fatty acids, is classified as an irritant.[3] Key safety concerns include:

  • Irritation: Causes skin, eye, and respiratory system irritation.[3][7][8]

  • Inhalation: If handled as a powder, dust inhalation should be avoided as it may cause respiratory irritation.[7][8]

  • Contact: Direct contact with skin and eyes should be prevented.[5][9]

Therefore, standard laboratory personal protective equipment (PPE) is mandatory. This includes a lab coat, safety glasses with side shields, and chemical-resistant gloves.[5] All handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[3]

Q2: How should I store this compound?

A2: Proper storage is critical to maintain the compound's stability and integrity. Recommendations vary for the solid form and solutions.

Storage ConditionRecommendationRationale
Solid (Long-Term) Store at -20°C.Ensures maximum stability over years. Many suppliers guarantee stability for ≥4 years at this temperature.[10][11]
Solid (Short-Term) Store in a cool, dry, well-ventilated place.Protects from moisture and atmospheric contaminants. The container must be kept tightly closed.[3][5][9][12]
Stock Solutions Prepare fresh. If storage is necessary, store in small aliquots at -20°C or -80°C for up to one month.Fatty acids in solution are more susceptible to degradation (e.g., oxidation) than in their solid form. Aqueous solutions are not recommended for storage beyond one day.[11]
Q3: What is the best way to prepare a stock solution of this compound?

A3: Due to its lipophilic nature, this compound is insoluble in water.[6][13] Organic solvents are required for solubilization.

  • Recommended Solvents: High-purity organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) are effective.[11]

  • General Protocol:

    • Weigh the required amount of the solid compound in a chemical fume hood.

    • Add the chosen organic solvent to the vial.

    • Vortex or sonicate gently until the solid is completely dissolved. Purging the solvent with an inert gas like nitrogen or argon before use can minimize oxidation.[11]

For experiments requiring an aqueous buffer, a common technique is to first dissolve the compound in a minimal amount of an organic solvent (like DMSO or DMF) and then dilute this stock solution with the aqueous buffer of choice.[11] Be aware that the compound may precipitate at higher concentrations in aqueous media.

Q4: Is this compound stable in solution?

A4: The stability of this compound in solution depends on the solvent, storage temperature, and exposure to light and air. Fatty acids are prone to oxidation at the double bonds; however, as a saturated fatty acid, this compound is relatively stable. The primary concern is the carboxylic acid group, which can react with bases. To ensure stability:

  • Use high-purity solvents.

  • Avoid repeated freeze-thaw cycles.

  • Store solutions protected from light.

  • As a best practice, always prepare fresh solutions for your experiments or use solutions stored for a minimal amount of time. Aqueous solutions should not be stored for more than a day.[11]

Section 3: Troubleshooting Guides

This section provides solutions to specific problems that may arise during experimentation.

Issue 1: The compound is not dissolving.

Symptom: You have added the solvent, but a solid precipitate or cloudiness remains.

Root Cause Analysis & Solution Workflow:

This issue almost always stems from using an inappropriate solvent or insufficient solvent volume. The long hydrocarbon chain makes the molecule highly nonpolar, while the carboxylic acid head provides a small degree of polarity.

Sources

Validation & Comparative

A Head-to-Head Comparison for Metabolic Researchers: 15-(p-Iodophenyl)pentadecanoic Acid vs. [1-¹⁴C]palmitic Acid in Tissue-Specific Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in metabolic studies, drug development, and particularly cardiovascular science, the choice of tracer is a critical decision that dictates the scope and validity of experimental findings. This guide provides an in-depth, objective comparison of two seminal tracers used to investigate fatty acid metabolism: the synthetic analog 15-(p-[¹²³I]Iodophenyl)pentadecanoic acid (IPPA) and the natural fatty acid [1-¹⁴C]palmitic acid. We will delve into their distinct mechanisms, metabolic fates, and practical applications, supported by experimental data, to empower you to select the optimal tool for your research question.

Introduction: The Central Role of Fatty Acid Metabolism

Fatty acids are fundamental to cellular function, serving as primary energy substrates, essential components of cell membranes, and signaling molecules.[1] The heart, for instance, derives the majority of its energy from the β-oxidation of long-chain fatty acids.[2] Dysregulation of fatty acid metabolism is a hallmark of numerous pathologies, including heart disease, diabetes, and certain cancers, making the ability to accurately trace its pathways in vivo and ex vivo paramount.

[1-¹⁴C]palmitic acid, being chemically identical to its endogenous counterpart, provides a direct measure of the physiological fate of a major dietary saturated fatty acid. In contrast, IPPA is a structurally modified analog designed to exploit and report on the same transport and initial metabolic pathways but with altered downstream processing, making it particularly suitable for non-invasive imaging techniques.

Mechanism of Action and Metabolic Fate: A Tale of Two Tracers

The fundamental difference between IPPA and [1-¹⁴C]palmitic acid lies in their chemical structure, which dictates their metabolic fate following cellular uptake.

[1-¹⁴C]palmitic Acid: The Physiological Insider

Once it enters the cell, [1-¹⁴C]palmitic acid is activated to [1-¹⁴C]palmitoyl-CoA and enters the endogenous fatty acid pool. From here, it can be directed towards two primary fates:

  • β-oxidation: In the mitochondria, [1-¹⁴C]palmitoyl-CoA is broken down into acetyl-CoA, releasing ¹⁴CO₂. This pathway is a direct measure of energy production.

  • Esterification: [1-¹⁴C]palmitoyl-CoA can be incorporated into complex lipids, such as triglycerides for storage or phospholipids for membrane synthesis.[3]

The ¹⁴C label can therefore be found in various metabolic pools, including expired CO₂, aqueous metabolites, and different lipid fractions within the tissue.[4] This broad distribution allows for a comprehensive analysis of fatty acid partitioning but can also complicate the interpretation of bulk radioactivity measurements.

15-(p-Iodophenyl)pentadecanoic Acid (IPPA): The Imaging Specialist

IPPA is designed as a fatty acid analog that is recognized by the same cellular uptake and activation machinery as natural fatty acids. However, the terminal iodophenyl group significantly alters its subsequent metabolism.[5] While IPPA undergoes initial rounds of β-oxidation, the bulky iodophenyl group inhibits complete degradation. This leads to the formation of radioiodinated catabolites that are "trapped" within the cell for a longer duration compared to the rapid clearance of ¹⁴CO₂.[6]

This "metabolic trapping" is a key advantage for imaging applications. The prolonged retention of the radiolabel in the tissue allows for sufficient time to acquire high-quality images using techniques like Single Photon Emission Computed Tomography (SPECT).[2][7] The clearance rate of the radioiodine from the tissue is then indicative of the rate of fatty acid oxidation.

Head-to-Head Comparison: Performance in Tissues

A direct comparative study in murine tissues highlights the distinct kinetic profiles of IPPA and palmitic acid.[5]

TissueTracerPeak Uptake (% Dose/g)Clearance Characteristics
Heart [¹²³I]IPPA 4.4Biphasic: Rapid initial clearance followed by a slower component.
[1-¹⁴C]Palmitic Acid 2.8Biphasic, reflecting oxidation and incorporation into complex lipids.
Liver [¹²³I]IPPA High initial uptakeRapid clearance.
[1-¹⁴C]Palmitic Acid High initial uptakeRapid metabolism and distribution into various lipid pools.
Lung [¹²³I]IPPA Moderate uptakeSlower clearance compared to the heart.
[1-¹⁴C]Palmitic Acid Moderate uptakeReflects both oxidation and structural lipid incorporation.
Kidneys [¹²³I]IPPA High uptakeReflects both metabolic activity and excretion of catabolites.
[1-¹⁴C]Palmitic Acid Moderate uptakePrimarily reflects metabolic energy use.
Spleen [¹²³I]IPPA Lower uptakeSlower turnover.
[1-¹⁴C]Palmitic Acid Lower uptakePrimarily incorporation into membrane phospholipids.

Data synthesized from Reske et al. (1984).[5]

Despite the differences in their clearance kinetics, the study demonstrated a significant correlation in the fractional distribution of IPPA and palmitic acid into tissue lipid fractions, confirming that IPPA effectively traces the general pathways of fatty acid metabolism.[5]

Experimental Design: Choosing the Right Tool and Protocol

The selection between IPPA and [1-¹⁴C]palmitic acid is fundamentally driven by the research question and the available instrumentation.

Scenario 1: Non-invasive Imaging of Myocardial Fatty Acid Metabolism

Choice: ¹²³I-IPPA is the tracer of choice for SPECT imaging.[7]

Rationale: The gamma-emitting ¹²³I isotope allows for external detection, and the metabolic trapping of IPPA provides a stable signal for the duration of the scan. This enables the assessment of regional fatty acid uptake and oxidation in living subjects, which is invaluable for preclinical and clinical studies of cardiac diseases.[2]

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_animal Acclimate and fast animal (e.g., 4-6 hours) injection Administer ¹²³I-IPPA via tail vein injection prep_animal->injection prep_tracer Prepare ¹²³I-IPPA solution (e.g., complexed to albumin) prep_tracer->injection imaging Acquire dynamic or static SPECT images (e.g., 0-30 minutes post-injection) injection->imaging Immediate reconstruction Reconstruct SPECT data imaging->reconstruction roi Draw Regions of Interest (ROIs) (e.g., myocardium, blood pool) reconstruction->roi kinetics Generate time-activity curves and calculate uptake/clearance rates roi->kinetics

Caption: Workflow for in vivo SPECT imaging of fatty acid metabolism using ¹²³I-IPPA.

Scenario 2: Detailed Ex Vivo Analysis of Fatty Acid Partitioning

Choice: [1-¹⁴C]palmitic acid is ideal for detailed biochemical analysis.

Rationale: The ¹⁴C label allows for precise quantification of the tracer in different metabolic pools (CO₂, aqueous metabolites, specific lipid classes) through techniques like scintillation counting and chromatography. This provides a granular view of how tissues handle fatty acids under different physiological or pathological conditions.

cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_animal Acclimate and fast animal injection Inject tracer intravenously prep_animal->injection prep_tracer Prepare [1-¹⁴C]palmitic acid-albumin complex prep_tracer->injection euthanasia Euthanize at defined time points (e.g., 2, 10, 30 min) injection->euthanasia collection Rapidly excise and freeze tissues euthanasia->collection homogenize Homogenize tissue collection->homogenize extraction Perform lipid extraction (e.g., Folch method) homogenize->extraction separation Separate aqueous and lipid phases extraction->separation analysis Quantify ¹⁴C in fractions via scintillation counting or separate lipid classes by TLC/HPLC separation->analysis

Caption: Workflow for ex vivo analysis of fatty acid metabolism using [1-¹⁴C]palmitic acid.

Detailed Protocols

Protocol 1: In Vivo Biodistribution of ¹²³I-IPPA and [1-¹⁴C]Palmitic Acid

This protocol is adapted from a comparative study and is designed for the direct comparison of both tracers in a single experiment.[5]

  • Animal Preparation: Use adult male rats (e.g., Sprague-Dawley), fasted overnight with free access to water. Anesthetize the animals (e.g., with pentobarbital) and place them on a heating pad to maintain body temperature.

  • Tracer Preparation: Prepare a solution containing a mixture of ¹²³I-IPPA and [1-¹⁴C]palmitic acid complexed to fatty acid-free bovine serum albumin (BSA) in saline. The final concentration should be calculated to deliver the desired dose in a small volume (e.g., 0.2-0.5 mL).

  • Injection: Inject the tracer mixture as a bolus via a cannulated tail vein.

  • Tissue Collection: At predetermined time points (e.g., 2, 5, 10, 30, and 60 minutes) post-injection, collect blood via cardiac puncture and then rapidly excise the heart, liver, lungs, kidneys, spleen, and skeletal muscle.

  • Sample Processing: Blot the tissues dry, weigh them, and place them in pre-weighed counting vials.

  • Quantification:

    • For ¹²³I-IPPA, count the samples in a gamma counter.

    • After the ¹²³I has decayed (at least 10 half-lives), process the tissues for ¹⁴C quantification. This can involve solubilizing the tissue and performing liquid scintillation counting.

  • Data Analysis: Express the data as a percentage of the injected dose per gram of tissue (%ID/g) after correcting for radioactive decay.

Protocol 2: Quantitative Autoradiography with [1-¹⁴C]Palmitic Acid

This protocol allows for the visualization of fatty acid incorporation at a regional level within a tissue.[4][8]

  • Animal Preparation and Injection: Follow steps 1-3 from Protocol 1, using only [1-¹⁴C]palmitic acid.

  • Tissue Collection: At the desired time point, euthanize the animal and rapidly excise the tissue of interest. Immediately freeze the tissue in isopentane chilled with liquid nitrogen to prevent tracer diffusion.

  • Sectioning: Using a cryostat, cut thin sections (e.g., 20 µm) of the frozen tissue. Thaw-mount the sections onto microscope slides.

  • Exposure: In a darkroom, appose the slides to a phosphor imaging plate or X-ray film along with a set of calibrated ¹⁴C standards.[9]

  • Imaging and Analysis: After an appropriate exposure time (days to weeks), scan the imaging plate or develop the film. Quantify the regional radioactivity by densitometry, using the standards to convert optical density to radioactivity per unit mass of tissue.

Advantages and Disadvantages: A Summary for Informed Decision-Making

Feature15-(p-Iodophenyl)pentadecanoic Acid (IPPA)[1-¹⁴C]Palmitic Acid
Mechanism Fatty acid analog with altered metabolism leading to partial metabolic trapping.[6]Natural fatty acid, fully metabolized or stored.[1]
Detection Gamma emission (¹²³I), suitable for external imaging (SPECT).[2]Beta emission (¹⁴C), requires tissue excision for quantification.[4]
Primary Use Non-invasive in vivo imaging of regional fatty acid uptake and metabolism.[7]Detailed ex vivo quantification of fatty acid oxidation and esterification.[3]
Advantages - Allows for longitudinal studies in the same animal. - Provides spatial information on metabolic heterogeneity. - Clinically translatable (SPECT is a common clinical tool).[2]- Directly traces the fate of a key physiological fatty acid. - Allows for precise quantification in different metabolic pools. - Gold standard for detailed biochemical pathway analysis.
Disadvantages - As an analog, its metabolism is not identical to natural fatty acids. - Interpretation of clearance kinetics can be complex. - Requires specialized imaging equipment (SPECT).- Invasive, requiring terminal procedures for each time point. - Provides no spatial information within the organ (unless combined with autoradiography). - Handling and disposal of ¹⁴C waste requires specific protocols.

Conclusion

The choice between 15-(p-Iodophenyl)pentadecanoic acid and [1-¹⁴C]palmitic acid is not a matter of which tracer is superior, but which is most appropriate for the scientific question at hand.

  • For researchers interested in non-invasive, dynamic, and spatially resolved imaging of fatty acid metabolism in vivo, particularly in the context of cardiac imaging, ¹²³I-IPPA is the clear choice. Its properties are tailored for SPECT, providing a powerful tool for preclinical and translational studies.

  • For those seeking a detailed, quantitative understanding of how fatty acids are partitioned between oxidative and storage pathways at the biochemical level, [1-¹⁴C]palmitic acid remains the gold standard. Its identity to the natural molecule ensures that the results reflect true physiological processes.

By understanding the distinct causality behind their design and metabolic fate, and by employing the appropriate experimental protocols, researchers can leverage the unique strengths of each tracer to generate high-quality, reliable data and advance our understanding of fatty acid metabolism in health and disease.

References

  • Carta, G., Murru, E., Banni, S., & Manca, C. (2017). Palmitic Acid: Physiological Role, Metabolism and Nutritional Implications. Frontiers in Physiology, 8, 902. [Link]

  • Jeon, J., Lee, S., Kim, Y., & Park, J. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS ONE, 16(12), e0261298. [Link]

  • van der Vusse, G. J., van Bilsen, M., Glatz, J. F., Hasselbaink, D. M., & Reneman, R. S. (2000). Metabolism of radioiodinated fatty acid analogs in ischemic and hypoxic canine myocardium. Journal of Nuclear Cardiology, 7(3), 246-257. [Link]

  • Henzlova, M. J., Duvall, W. L., Einstein, A. J., Travin, M. I., & Verberne, H. J. (2016). ASNC imaging guidelines for SPECT nuclear cardiology procedures: Stress, protocols, and tracers. Journal of Nuclear Cardiology, 23(3), 606-639. [Link]

  • Reske, S. N., Sauer, W., Machulla, H. J., & Winkler, C. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. Journal of Nuclear Medicine, 25(12), 1335-1342. [Link]

  • Bakke, S. S., Moro, C., Nikolić, N., Hessvik, N. P., Badin, P. M., Lauvhaug, L., ... & Rustan, A. C. (2012). Palmitic acid follows a different metabolic pathway than oleic acid in human skeletal muscle cells; lower lipolysis rate despite an increased level of adipose triglyceride lipase. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1821(10), 1323-1333. [Link]

  • DeGeorge, J. J., Nariai, T., Yamazaki, S., & Rapoport, S. I. (1991). Quantitative brain autoradiography of [9,10-3H]palmitic acid incorporation into brain lipids. Journal of Neurochemistry, 56(2), 680-687. [Link]

  • Goodman, M. M., Kirsch, G., & Knapp, F. F. (1990). Radioiodinated beta-methyl phenyl fatty acids as potential tracers for myocardial imaging and metabolism. Progress in clinical and biological research, 355, 21-30. [Link]

  • Vyska, K., Meyer, W., Stremmel, W., Notohamiprodjo, G., Minami, K., Lösse, B., ... & Feinendegen, L. E. (1990). Comparison of Uptake, Oxidation and Lipid Distribution of 17-Iodoheptadecanoic Acid, 15-(p-Iodophenyl)-Pentadecanoic Acid and 15-(p-Iodophenyl)-3, 3-Dimethylpentadecanoic Acid in Normal Canine Myocardium. Journal of Nuclear Medicine, 31(1), 90-98. [Link]

  • Bories, G., & Le Foll, C. (2020). The Immunometabolic Roles of Various Fatty Acids in Macrophages and Lymphocytes. Metabolites, 10(9), 349. [Link]

  • Solon-Biet, S. M., McMahon, A. C., Ballard, J. W. O., Ruohonen, K., Wu, L. E., Cogger, V. C., ... & Le Couteur, D. G. (2016). The ratio of macronutrients, not caloric intake, dictates cardiometabolic health, aging, and longevity in ad libitum-fed mice. Cell metabolism, 19(3), 418-430. [Link]

  • Nobili, F., Varrone, A., Booij, J., Vander Borght, T., Någren, K., Darcourt, J., ... & Kapucu, Ö. L. (2009). EANM procedure guideline for brain perfusion SPECT using 99mTc-labelled radiopharmaceuticals, version 2. European journal of nuclear medicine and molecular imaging, 36(12), 2136-2146. [Link]

  • Al-Shehri, H., & D'Souza, D. H. (2017). Radiolabelling of Antigen and Liposomes for Vaccine Biodistribution Studies. Methods in molecular biology (Clifton, N.J.), 1531, 149-158. [Link]

  • Becher, T., Palanisamy, S., Kramer, D. J., Eljalby, M., Marx, S. J., Wibmer, A. G., ... & Czech, M. P. (2021). Brown adipose tissue is associated with cardiometabolic health. Nature medicine, 27(1), 58-65. [Link]

  • Reske, S. N. (1984). 15(p-[ 123 I]Iodophenyl)Penadecanoic Acid as Tracer of Lipid Metabolism: Comparison with [1- 14 C]Palmitic Acid in Murine Tissues. Journal of Nuclear Medicine, 25(12), 1335-1342. [Link]

  • Mills, C. E., Ramdath, D. D., Chapman, P. D., Doktorchik, C., & Jenkins, D. J. (2021). Palmitic acid-rich oils with and without interesterification lower postprandial lipemia and increase atherogenic lipoproteins compared with a MUFA-rich oil: A randomized controlled trial. The American Journal of Clinical Nutrition, 113(4), 819-830. [Link]

  • Miller, S. C., & Bowman, B. M. (1990). Calibration of [14C]plastic standards for quantitative autoradiography of [125I]labeled ligands with Amersham Hyperfilm beta-max. The journal of histochemistry and cytochemistry, 38(3), 441-445. [Link]

  • Nakajima, K., Okuda, K., Matsuo, S., Kiso, K., Kinuya, S., & Sarai, M. (2018). Guidelines for Standardization of Myocardial Perfusion SPECT Imaging 1.0. Annals of nuclear cardiology, 4(1), 1-14. [Link]

  • Jaberi, A., Dehghan, G., & Vahdati, S. (2021). Palmitic acid and eicosapentaenoic acid supplementation in 3T3 adipocytes: impact on lipid storage and oxidative stress. Lipids in Health and Disease, 20(1), 1-12. [Link]

  • Domenichiello, A. F., Kitson, A. P., & Bazinet, R. P. (2015). Intravenously injected [1-14C]arachidonic acid targets phospholipids, and [1-14C]palmitic acid targets neutral lipids in hearts of awake rats. The Journal of nutritional biochemistry, 26(9), 963-968. [Link]

  • DeGrado, T. R., Holden, J. E., Ng, C. K., Raffel, D. M., & Gatley, S. J. (1989). Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. Journal of Nuclear Medicine, 30(7), 1211-1218. [Link]

  • Lee, S., Jeon, J., Kim, Y., & Park, J. (2021). Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents. PLoS ONE, 16(12), e0261298. [Link]

  • Henzlova, M. J. (2016). SPECT Myocardial Perfusion Imaging Protocols. Thoracic Key. [Link]

  • Brown, K. A., Geston, M. D., Ferrer, J. M., & Ramanujam, N. (2020). In vivo optical metabolic imaging of long-chain fatty acid uptake in orthotopic models of triple negative breast cancer. bioRxiv. [Link]

  • Robinson, G. D., & Lee, A. W. (1975). Radioiodinated fatty acids for heart imaging: iodine monochloride addition compared with iodide replacement labeling. Journal of Nuclear Medicine, 16(1), 17-21. [Link]

  • Speth, R. C., & Lazartigues, E. (2016). Receptor Autoradiography Protocol for the Localized Visualization of Angiotensin II Receptors. Journal of visualized experiments : JoVE, (112), 54063. [Link]

  • Patton, J. A., Turkington, T. G., & Delbeke, D. (2005). Procedure Guideline for SPECT/CT Imaging 1.0*. Journal of Nuclear Medicine Technology, 33(3), 199-205. [Link]

Sources

A Comparative Guide to the Biological Activities of Pentadecanoic Acid (C15:0) and Omega-3 Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of nutritional science and drug development, fatty acids represent a class of molecules with profound and diverse biological activities. For decades, the scientific community has focused extensively on the roles of polyunsaturated omega-3 fatty acids, particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), as essential nutrients critical for human health.[1][2] These marine-derived fats are well-established for their roles in cardiovascular function and inflammation modulation.[3][4]

Recently, the scientific lens has widened to include pentadecanoic acid (C15:0), an odd-chain saturated fatty acid found primarily in dairy fat and some fish and plants.[5][6] Initially considered a mere biomarker for dairy consumption, a growing body of evidence now suggests C15:0 is an essential fatty acid with a unique and broad spectrum of activities, potentially rivaling or complementing those of omega-3s.[2][7] Epidemiological studies have consistently linked higher circulating levels of C15:0 with improved cardiometabolic health and longevity.[5][8]

This guide provides an objective, in-depth comparison of the biological activities of pentadecanoic acid and omega-3 fatty acids. We will dissect their distinct and overlapping mechanisms of action, evaluate supporting experimental data from cellular and preclinical models, and present a clear, evidence-based perspective for researchers, scientists, and drug development professionals.

Comparative Analysis of Core Biological Activities

Anti-inflammatory Mechanisms and Effects

Inflammation is a critical biological response, but its chronic dysregulation underpins numerous diseases. Both C15:0 and omega-3 fatty acids exert potent anti-inflammatory effects, though their mechanisms diverge significantly.

Omega-3 Fatty Acids (EPA & DHA): The anti-inflammatory prowess of omega-3s is multifaceted. A primary mechanism involves their role as precursors to a specialized class of molecules known as pro-resolving mediators (SPMs), including resolvins, protectins, and maresins.[9] These molecules are not simply inflammation blockers; they actively orchestrate the resolution of inflammation, a critical process for tissue homeostasis.[9] Furthermore, EPA and DHA compete with the omega-6 fatty acid arachidonic acid (AA) for enzymatic conversion by cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.[10][11] Studies have also shown that DHA may exert stronger anti-inflammatory effects than EPA, while EPA is more effective at improving the balance between pro- and anti-inflammatory proteins.[12]

Pentadecanoic Acid (C15:0): C15:0 demonstrates broad anti-inflammatory activities across numerous human cell systems.[7][13] Its mechanism appears to be fundamentally different from omega-3s. While omega-3s can activate certain pro-inflammatory pathways like MAPK and JAK-STAT to some extent, C15:0 has been shown to inhibit these pathways.[14][15] The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous pro-inflammatory cytokines. By inhibiting this pathway, C15:0 can suppress the expression of downstream inflammatory mediators like IL-6, TNF-α, and MCP-1.[16][17] This presents a distinct mechanistic advantage, potentially offering a more direct route to dampening cytokine-driven inflammation.

Table 1: Comparison of Anti-inflammatory Activities

FeaturePentadecanoic Acid (C15:0)Omega-3 Fatty Acids (EPA & DHA)
Primary Mechanism Direct inhibition of pro-inflammatory signaling pathways (e.g., JAK-STAT, mTOR).[14][16]Competitive inhibition of arachidonic acid metabolism; serves as a precursor to specialized pro-resolving mediators (SPMs).[9][10]
Key Signaling Pathways Inhibits JAK-STAT, mTOR, MAPK.[14][15][16] Activates AMPK, PPARs.[16][18]Modulates NF-κB, COX, and LOX pathways.[10][11]
Key Biomarkers Affected Reduces IL-6, TNF-α, MCP-1, IP-10.[13][16]Reduces pro-inflammatory eicosanoids (prostaglandins, leukotrienes); generates resolvins and maresins.[3][9]
Comparative Cell Studies In a head-to-head study, C15:0 showed 28 additional anti-inflammatory activities not present with EPA.[7]Shared 12 clinically relevant anti-inflammatory activities with C15:0 at 17 μM.[7]

Diagram 1: Contrasting Effects on JAK-STAT Signaling

G cluster_0 Cellular Environment Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates Nucleus Nucleus STAT->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces C15_0 Pentadecanoic Acid (C15:0) Inhibition_Bar C15_0->Inhibition_Bar Omega_3 Omega-3 PUFAs (e.g., EPA) PUFAs may activate this pathway Inhibition_Bar->JAK Inhibits

Caption: C15:0 inhibits the pro-inflammatory JAK-STAT pathway.

Cardiovascular Health

Both fatty acids are associated with significant cardiovascular benefits, supported by epidemiological data and mechanistic studies.

Omega-3 Fatty Acids (EPA & DHA): The cardiovascular benefits of omega-3s are well-documented. They are known to significantly reduce serum triglyceride levels, a major risk factor for atherosclerosis.[1][19] Additional benefits include modest reductions in blood pressure, an increase in HDL ("good") cholesterol, and a decreased risk of arrhythmias and blood clots.[1][4][20] The "Omega-3 Index," which measures the percentage of EPA and DHA in red blood cell membranes, has been proposed as a risk factor for sudden cardiac death, with an index above 8% being associated with a 90% lower risk compared to an index below 4%.[21]

Pentadecanoic Acid (C15:0): Large prospective cohort studies show a clear association between higher circulating C15:0 levels and a lower risk of cardiovascular disease.[5][8] A pooled analysis of 18 cohorts demonstrated a 12% lower risk of incident CVD for individuals in the highest quintile of C15:0 compared to the lowest.[5][8] Mechanistically, C15:0 has been shown to lower LDL ("bad") cholesterol and reduce key inflammatory cytokines like IL-6 and TNF-α that drive atherosclerosis.[5] It also activates peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK), which help improve the overall metabolic profile and repair mitochondrial function in endothelial cells.[5][16]

Table 2: Comparison of Effects on Cardiovascular Risk Factors

Risk FactorPentadecanoic Acid (C15:0)Omega-3 Fatty Acids (EPA & DHA)
Triglycerides Indirectly through improved metabolic health.Strong evidence for significant reduction.[1][19]
LDL Cholesterol Lowers LDL.[5]Slight increase may be observed.[19]
HDL Cholesterol Not a primary reported effect.Slight improvement observed.[1][4]
Blood Pressure Associated with overall lower CVD risk.[5]Modest reduction reported in multiple studies.[1][19]
Inflammation Lowers key atherogenic cytokines (IL-6, TNF-α).[5]Reduces systemic inflammation.[3]
Arrhythmia Not a primary reported effect.Reduces risk.[1][20]
Epidemiological Link Higher levels associated with 12-25% fewer cardiovascular events.[5]Higher intake associated with lower risk of death from coronary heart disease.[4]
Metabolic Regulation

Metabolic health, particularly insulin sensitivity and glucose homeostasis, is crucial for preventing chronic diseases.

Omega-3 Fatty Acids (EPA & DHA): Omega-3s play a significant role in metabolic health by enhancing insulin sensitivity, which helps cells utilize glucose more effectively.[22] They can modulate the function of adipose tissue, regulating the secretion of adipokines like adiponectin and leptin, which are crucial for energy balance.[23][24][25] By improving fat metabolism and promoting lipid oxidation, omega-3s may also help in weight management.[22][23]

Pentadecanoic Acid (C15:0): C15:0 has demonstrated potent effects on metabolic regulation. It directly stimulates glucose uptake in muscle cells by activating the AMPK-AS160 pathway, a key regulator of cellular energy.[26] Its role as a dual agonist for PPARα and PPARδ further enhances lipid metabolism and improves insulin sensitivity.[5][16][18] This is consistent with epidemiological data showing a strong negative correlation between C15:0 levels and the risk of developing type 2 diabetes.[5] The metabolic fate of C15:0 is also unique; its β-oxidation yields propionyl-CoA, which can replenish tricarboxylic acid (TCA) cycle intermediates, thereby supporting mitochondrial energy production.[16][17]

Diagram 2: Activation of the AMPK/mTOR Energy Sensing Pathway

G cluster_outcomes Cellular Outcomes C15_0 Pentadecanoic Acid (C15:0) AMPK AMPK C15_0->AMPK Activates mTOR mTOR C15_0->mTOR Inhibits Omega_3 Omega-3 Fatty Acids Omega_3->AMPK Activates AMPK->mTOR Inhibits Catabolism Energy Production (Catabolism) AMPK->Catabolism Autophagy Autophagy AMPK->Autophagy Anabolism Cell Growth (Anabolism) mTOR->Anabolism

Caption: C15:0 and Omega-3s both activate the energy-sensing AMPK pathway.

Cellular Mechanisms and Safety Profile

At the cellular level, the structural differences between these fatty acids dictate their function and safety.

Omega-3 Fatty Acids (EPA & DHA): As polyunsaturated fats, omega-3s are flexible molecules that are integral to the fluidity of cell membranes, particularly in the brain and retina.[1] This flexibility is crucial for the function of membrane-bound proteins and signaling. However, the multiple double bonds in their structure make them susceptible to lipid peroxidation, which can contribute to oxidative stress. In comparative in vitro studies, high concentrations (50 μM) of EPA were found to be cytotoxic to four different human cell systems.[2][7][9]

Pentadecanoic Acid (C15:0): As a saturated fatty acid, C15:0 is a stable, linear molecule. This stability allows it to integrate into cell membranes, strengthening them and making them more resilient to oxidative stress and damage.[27] This structural integrity is a key advantage, especially in the context of aging, where cellular fragility increases. A significant differentiator is its safety profile; in direct comparative studies, C15:0 was non-cytotoxic at all tested concentrations (up to 50 μM).[7][9] This superior safety profile, combined with its stability and resistance to oxidation, makes it a compelling molecule for therapeutic development.[28]

Table 3: Comparison of Cellular Effects and Safety

FeaturePentadecanoic Acid (C15:0)Omega-3 Fatty Acids (EPA & DHA)
Chemical Structure Odd-chain saturated fatty acid (no double bonds).Long-chain polyunsaturated fatty acids (multiple double bonds).
Cell Membrane Role Strengthens membranes, increases stability.[27]Increases membrane fluidity, integral to brain and retinal cells.[1]
Oxidative Stability High (resistant to peroxidation).[28]Low (susceptible to peroxidation).
Safety Profile Non-cytotoxic at all tested concentrations.[7][9]EPA showed cytotoxicity at 50 μM in 4 of 12 cell systems.[2][7]
Comparative Efficacy In cell-based assays, showed 36+ cellular benefits, 3x more than EPA.[6]Shared 10-12 beneficial effects with C15:0 but had fewer unique activities.[7][28]

Experimental Protocols: A Case Study

To provide a practical understanding of how these fatty acids are compared, we outline a generalized protocol based on the comprehensive cell-based screening studies that have been published.[2][7]

Objective: To compare the dose-dependent, clinically relevant biological activities of pure C15:0 versus pure EPA across multiple primary human cell-based disease models.

Methodology: High-Throughput Bio-Application Matrix

  • Cell System Preparation:

    • Culture 12 distinct primary human cell systems (e.g., coronary artery endothelial cells, peripheral blood mononuclear cells, dermal fibroblasts) under conditions that mimic various disease states (e.g., inflammatory or fibrotic stimulation).

    • The use of primary human cells, rather than immortalized cell lines, provides a more physiologically relevant model of human biology.

  • Compound Treatment:

    • Prepare stock solutions of pure C15:0 and pure EPA (e.g., >99% purity) in a suitable vehicle (e.g., DMSO).

    • Treat the cell systems with a range of concentrations for each fatty acid (e.g., 1.9, 5.6, 17, and 50 μM) for a defined period (e.g., 24 hours). Include vehicle-only controls.

    • The causality behind this choice is to establish a dose-response relationship and identify potential toxicity at higher concentrations.

  • Biomarker Profiling:

    • After incubation, collect cell culture supernatants and/or cell lysates.

    • Measure a broad panel of clinically relevant protein biomarkers (e.g., >140) using multiplex immunoassays (e.g., Luminex xMAP technology). Biomarkers should cover key biological processes: inflammation (cytokines, chemokines), cell proliferation, fibrosis, angiogenesis, and metabolism.

    • This self-validating system measures a wide array of outputs simultaneously, providing a holistic view of the cellular response.

  • Data Analysis:

    • Normalize biomarker data to vehicle controls.

    • Perform statistical analysis to identify significant changes in biomarker levels for each compound at each concentration.

    • Compare the activity profiles of C15:0 and EPA, identifying shared, unique, and opposing effects. Assess cytotoxicity by measuring cell viability (e.g., using a resazurin-based assay).

Diagram 3: Experimental Workflow for Comparative Cellular Profiling

G cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_analyze 3. Analysis A Culture 12 Primary Human Cell Systems B Induce Disease States (e.g., Inflammation) A->B D Treat Cells (24 hours) B->D C15_0 C15:0 (4 doses) EPA EPA (4 doses) Control Vehicle Control E Collect Supernatants & Lysates D->E F Multiplex Immunoassay (>140 Biomarkers) E->F G Measure Cell Viability (Cytotoxicity) E->G H Statistical Analysis & Profile Comparison F->H G->H

Caption: Workflow for high-throughput cellular biomarker screening.

Discussion and Future Perspectives

The evidence presented paints a compelling picture of two essential fatty acids with distinct yet powerful biological activities. Omega-3 fatty acids, backed by decades of research and extensive human clinical trials, are cornerstones of nutritional therapy for cardiovascular and inflammatory conditions.[3][29] Their role in producing SPMs represents a unique and elegant biological mechanism for resolving inflammation.[9]

Pentadecanoic acid, the more recent discovery, emerges as a molecule with remarkable breadth and a superior safety profile in cellular models.[7][28] Its ability to strengthen cell membranes, resist oxidation, and directly inhibit key pro-inflammatory and pro-aging pathways like JAK-STAT and mTOR positions it as a highly promising candidate for promoting cellular resilience and longevity.[16][30] The head-to-head cellular data are particularly striking, suggesting that C15:0 may be both broader and safer than EPA.[2][7][31]

However, it is crucial to acknowledge the current state of the research. While the mechanistic and cellular evidence for C15:0 is robust, the volume of human clinical trial data is still nascent compared to the vast literature on omega-3s.[9] The promising associations from epidemiological studies must be rigorously tested in randomized controlled trials to establish direct causality in human health outcomes.[32]

Future research should focus on these large-scale human trials, directly comparing the effects of C15:0 and omega-3 supplementation on clinical endpoints for cardiovascular disease, metabolic syndrome, and inflammatory conditions. Understanding how these fatty acids may work synergistically is another exciting avenue for exploration. For drug development professionals and researchers, C15:0 represents a novel and stable platform for developing therapeutics aimed at the fundamental processes of aging and chronic disease.

References

  • Title: Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review - PMC.
  • Title: What are the benefits of pentadecanoic acid compared to omega-3 fatty acids (EPA and DHA) for reducing inflammation and improving cardiovascular health?
  • Title: Omega-3 Fatty Acids & the Important Role They Play.
  • Title: Pentadecanoic acid to rival omega 3? Seraphina Therapeutics study flags “better” C15:0.
  • Title: Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems.
  • Title: Cardiovascular benefits of omega-3 fatty acids.
  • Title: Omega-3 fatty acids in inflammation and autoimmune diseases.
  • Title: Omega 3-fatty acids: health benefits and cellular mechanisms of action.
  • Title: Omega-3 Fatty Acids and Heart Health.
  • Title: Could fish oil fight inflammation?
  • Title: Omega-3 fats - Good for your heart.
  • Title: Omega-3 Fatty Acids and Metabolic Health: What You Need to Know.
  • Title: Omega-3 fatty acids in obesity and metabolic syndrome: a mechanistic update.
  • Title: Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects.
  • Title: Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review.
  • Title: Is pentadecanoic acid helpful?
  • Title: (PDF) Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review.
  • Title: Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems.
  • Title: Fat tissue may mediate omega-3 response to metabolic syndrome: Review.
  • Title: New Study Finds Fish Oil Omega-3s EPA and DHA Work Differently on Chronic Inflammation.
  • Title: Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems.
  • Title: The science behind dietary omega-3 fatty acids.
  • Title: The Emerging Role of Pentadecanoic Acid (C15:0) in Human Health.
  • Title: Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds.
  • Title: Role of omega-3 fatty acids in the prevention and treatment of cardiovascular Diseases: A consensus statement from the Experts' Committee Of National Society Of Cardiometabolic Medicine.
  • Title: Omega-3 fatty acids in obesity and metabolic syndrome: a mechanistic update.
  • Title: Molecular and cellular mechanisms of pentadecanoic acid - PMC.
  • Title: Fish oil.
  • Title: Research Topic: Omega-3 Fatty Acids and Immunometabolism in Health and Disease.
  • Title: Deep Dive: Fatty15 vs. Omega-3.
  • Title: (PDF) Molecular and cellular mechanisms of pentadecanoic acid.
  • Title: Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems.
  • Title: Pentadecanoic acid may offer more benefits than EPA, says newly published study.
  • Title: Pentadecanoic Acid Benefits: Promoting Your Metabolic Health.
  • Title: New Study from Seraphina Therapeutics Finds that a Good Saturated Fat, C15:0, is Better, Broader and Safer than Omega-3.
  • Title: Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems.
  • Title: Omega-3 fatty acids mediated Cellular signaling and its regulation in Human Health.
  • Title: Anti-Inflammatory Effect of Dietary Pentadecanoic Fatty Acid Supplementation on Inflammatory Bowel Disease in SAMP1/YitFc Mice.
  • Title: Pentadecanoic Acid, an Odd-Chain Fatty Acid, Suppresses the Stemness of MCF-7/SC Human Breast Cancer Stem-Like Cells through JAK2/STAT3 Signaling.
  • Title: Omega-3 Fatty Acids for Your Health.
  • Title: Why omega-3 oils help at the cellular level.
  • Title: Omega-3 fatty acids, lipid rafts, and T cell signaling.
  • Title: A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease.
  • Title: New research to investigate whether pentadecanoic acid reduces risk of metabolic syndrome.
  • Title: Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes.

Sources

A Comparative Guide to 15-Phenylpentadecanoic Acid Analogs for PET Imaging of Myocardial Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 15-phenylpentadecanoic acid (15-PPDA) analogs and other key radiotracers used for Positron Emission Tomography (PET) imaging of myocardial fatty acid metabolism. As a senior application scientist, this document is structured to offer not just data, but also the scientific rationale behind experimental choices, ensuring a deep and practical understanding of the topic.

Introduction: The Heart's Fuel of Choice and the Need for Advanced Imaging

The heart is a metabolic powerhouse, relying heavily on fatty acids as its primary energy source under normal physiological conditions. Alterations in myocardial fatty acid metabolism are a hallmark of various cardiovascular diseases, including ischemia, heart failure, and diabetic cardiomyopathy. Therefore, the ability to non-invasively visualize and quantify these metabolic changes is crucial for early diagnosis, risk stratification, and the development of novel therapeutic interventions.

Positron Emission Tomography (PET) offers a highly sensitive and quantitative method to study these metabolic processes in vivo. The development of radiolabeled fatty acid analogs as PET tracers has been a significant advancement in this field. Among these, analogs of this compound (15-PPDA) have emerged as a promising class of compounds. This guide will delve into the performance of these analogs, comparing them with established tracers and providing the necessary technical details for their application.

The Tracers: A Comparative Overview

The ideal PET tracer for myocardial fatty acid metabolism should exhibit high myocardial uptake, reflect the metabolic fate of natural fatty acids, and have favorable imaging characteristics. Here, we compare a key 18F-labeled 15-PPDA analog with other widely used tracers.

15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid ([18F]F-PPA): A Promising 15-PPDA Analog

A notable 18F-labeled analog of 15-PPDA is 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic acid. The rationale for its design was to leverage the favorable kinetics of the iodinated SPECT tracer 15-(p-iodophenyl)pentadecanoic acid (IPPA), which closely mimic those of [11C]palmitate, while incorporating the longer half-life of fluorine-18 (110 minutes) for PET imaging[1]. This longer half-life facilitates centralized production and distribution, overcoming a major limitation of carbon-11 labeled tracers (half-life of 20 minutes) like [11C]palmitate[2].

Studies in rats have demonstrated high initial uptake of this tracer in the heart (1.94 %ID/g at 5 minutes), which was significantly higher than in blood, lung, muscle, and brain[3][4]. MicroPET studies have shown excellent myocardial images with kinetics that parallel [11C]palmitate, exhibiting an early peak followed by a biphasic washout[3][4].

The Gold Standard: [11C]Palmitate

[11C]Palmitate is considered the gold standard for measuring myocardial fatty acid metabolism with PET[5][6]. As a radiolabeled version of the most common fatty acid in plasma, it is a true metabolic tracer, participating in both β-oxidation and esterification into triglycerides[7]. Its clearance kinetics from the myocardium provide a direct measure of fatty acid oxidation[6]. However, its short half-life necessitates an on-site cyclotron, limiting its widespread clinical use[2].

The Trapped Analog: 14(R,S)-[18F]Fluoro-6-thia-heptadecanoic Acid ([18F]FTHA)

[18F]FTHA is a fatty acid analog that is taken up by the myocardium and enters the β-oxidation pathway but becomes trapped after the initial steps due to the presence of a sulfur atom[2][8]. This trapping mechanism allows for the measurement of fatty acid uptake and utilization[9][10]. While it provides high-quality images, its inability to be further metabolized means it cannot provide direct information on the rate of β-oxidation, a key metabolic parameter[2].

Quantitative Performance Comparison

The following table summarizes key performance data for the discussed PET tracers based on preclinical studies. It is important to note that direct head-to-head comparisons in the same study are limited, and data are compiled from various sources.

TracerMyocardial Uptake (%ID/g at 5 min)Heart-to-Blood Ratio (at 5 min)Clearance CharacteristicsKey Feature
15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid 1.94[3][4]~2.5[1]Biphasic washout, slower early clearance than [11C]palmitate[3][4]18F-labeled 15-PPDA analog with kinetics mimicking [11C]palmitate.
[11C]Palmitate Variable, dependent on metabolic stateVariableBiphasic washout reflecting oxidation and storage pools[6]Gold standard, true metabolic tracer for both oxidation and storage.
[18F]FTHA High initial uptakeHighTrapped in mitochondria, slow clearance[2][8]Measures fatty acid uptake and utilization, not oxidation rate directly.

Experimental Methodologies

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the radiosynthesis and in vivo imaging of a representative 15-PPDA analog.

Radiosynthesis of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid

This protocol is based on the published two-step synthesis method[3][4].

Diagram of the Radiosynthesis Workflow:

G cluster_0 Step 1: Radiofluorination cluster_1 Step 2: Hydrolysis & Purification a [18F]Fluoride Trapping (QMA Cartridge) b Elution with Kryptofix 2.2.2/K2CO3 a->b c Azeotropic Drying b->c d Reaction with Tosylate Precursor (methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate) c->d e Base Hydrolysis (NaOH) d->e Intermediate Product f Neutralization (HCl) e->f g HPLC Purification f->g h Formulation in Saline g->h i i h->i Final Product: 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid

Caption: Radiosynthesis workflow for 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic acid.

Step-by-Step Protocol:

  • [18F]Fluoride Production and Trapping: Produce [18F]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron. Trap the aqueous [18F]fluoride on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

  • Elution and Drying: Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of Kryptofix 2.2.2 and potassium carbonate in acetonitrile/water. Remove the water by azeotropic distillation under a stream of nitrogen at 110°C.

  • Radiofluorination: Add the tosylate precursor, methyl 15-(4-(2-(tosyloxy)ethoxy)phenyl)pentadecanoate, dissolved in anhydrous acetonitrile to the dried [18F]fluoride/Kryptofix complex. Heat the reaction mixture at 110°C for 10-15 minutes.

  • Hydrolysis: After cooling, add a solution of sodium hydroxide in ethanol/water to the reaction mixture and heat to hydrolyze the methyl ester.

  • Purification: Neutralize the reaction mixture with hydrochloric acid and purify the crude product using reverse-phase high-performance liquid chromatography (HPLC).

  • Formulation: Collect the HPLC fraction containing the desired product, remove the solvent under reduced pressure, and formulate the final product in sterile saline for injection.

In Vivo PET Imaging Protocol in a Rodent Model

This protocol provides a general framework for assessing the myocardial uptake and kinetics of a 15-PPDA analog in rats.

Diagram of the In Vivo Imaging Workflow:

G cluster_0 Data Analysis a Animal Preparation (Fasting, Anesthesia) b Tracer Administration (Tail Vein Injection) a->b c Dynamic PET Scan (e.g., 60 minutes) b->c d Image Reconstruction (Attenuation & Scatter Correction) c->d e Image Analysis d->e f Region of Interest (ROI) Drawing (Myocardium, Blood Pool) e->f g Time-Activity Curve (TAC) Generation f->g h Kinetic Modeling (Uptake, Clearance Rates) g->h

Caption: Workflow for in vivo PET imaging of myocardial fatty acid metabolism.

Step-by-Step Protocol:

  • Animal Preparation: Fast the animals (e.g., Sprague-Dawley rats) overnight to enhance myocardial fatty acid uptake. Anesthetize the animal using isoflurane (2-3% in oxygen) and maintain anesthesia throughout the imaging procedure.

  • Tracer Administration: Place the animal on the scanner bed and insert a catheter into a lateral tail vein for tracer injection. Inject a bolus of the 18F-labeled 15-PPDA analog (e.g., 5-10 MBq).

  • PET Data Acquisition: Start a dynamic PET scan immediately after tracer injection for a duration of, for example, 60 minutes.

  • Image Reconstruction: Reconstruct the dynamic PET data into a series of time frames. Apply corrections for attenuation (using a CT scan), scatter, and radioactive decay.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the left ventricular myocardium and in the blood pool (e.g., left ventricular cavity or descending aorta).

    • Generate time-activity curves (TACs) for the myocardium and blood pool from the dynamic image sequence.

    • Perform kinetic modeling of the TACs to determine parameters such as the rate of tracer uptake and the clearance half-lives of the early and late phases.

Myocardial Fatty Acid Metabolism Pathway

Understanding the underlying biology is critical for interpreting PET imaging data. The following diagram illustrates the key steps in myocardial fatty acid uptake and β-oxidation.

G Myocardial Fatty Acid Metabolism Pathway ACS: Acyl-CoA Synthetase, CPT: Carnitine Palmitoyltransferase, CAT: Carnitine-Acylcarnitine Translocase cluster_1 Cytosol FA_albumin Fatty Acid-Albumin Complex FA Fatty Acid FA_albumin->FA CD36/FATP Acyl_CoA Fatty Acyl-CoA FA->Acyl_CoA ACS Triglycerides Triglycerides (Storage) Acyl_CoA->Triglycerides Esterification Acyl_Carnitine Fatty Acyl-Carnitine Acyl_CoA->Acyl_Carnitine CPT1 Mito_Acyl_CoA Fatty Acyl-CoA Acyl_Carnitine->Mito_Acyl_CoA CAT/CPT2 Beta_Oxidation β-Oxidation Spiral Mito_Acyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP

Caption: Simplified pathway of myocardial fatty acid uptake, activation, and β-oxidation.

Conclusion and Future Directions

This compound analogs, particularly those labeled with fluorine-18, represent a valuable class of PET tracers for the investigation of myocardial fatty acid metabolism. Their favorable kinetics and the practical advantages of the 18F label make them attractive alternatives to [11C]palmitate. The ability to non-invasively assess myocardial fatty acid metabolism with high quantitative accuracy has significant implications for understanding the pathophysiology of heart disease and for the development of targeted therapies.

Future research should focus on the development and evaluation of a wider range of 15-PPDA analogs to optimize their metabolic trapping or clearance characteristics for specific applications. Head-to-head comparative studies with established tracers in various disease models are also crucial to fully delineate their diagnostic and prognostic value. As our understanding of the molecular mechanisms of cardiac diseases grows, these advanced imaging tools will undoubtedly play a pivotal role in translating basic science discoveries into clinical practice.

References

  • Tu, Z., Li, S., Sharp, T. L., Herrero, P., Dence, C. S., Gropler, R. J., & Mach, R. H. (2010). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Bioconjugate Chemistry, 21(12), 2313–2319. [Link]

  • Tu, Z., Li, S., Sharp, T. L., Herrero, P., Dence, C. S., Gropler, R. J., & Mach, R. H. (2010). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. PubMed Central. [Link]

  • Tu, Z., Li, S., Sharp, T. L., Herrero, P., Dence, C. S., Gropler, R. J., & Mach, R. H. (2010). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: A Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. Bioconjugate Chemistry. [Link]

  • Schelbert, H. R. (2010). Imaging of myocardial fatty acid oxidation. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(10), 1133-1143. [Link]

  • Tu, Z., Li, S., Sharp, T. L., Herrero, P., Dence, C. S., Gropler, R. J., & Mach, R. H. (2010). Synthesis and Evaluation of 15-(4-(2-[18F]Fluoroethoxy)phenyl)pentadecanoic Acid: a Potential PET Tracer for Studying Myocardial Fatty Acid Metabolism. PubMed Central. [Link]

  • DeGrado, T. R., Coenen, H. H., & Stöcklin, G. (1991). 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (FTHA): a new tracer for myocardial fatty acid metabolism. Journal of Nuclear Medicine, 32(10), 1888-1896. [Link]

  • DeGrado, T. R., Wang, S., & Holden, J. E. (2000). Synthesis and preliminary evaluation of 18F-labeled 4-thia palmitate as a PET tracer of myocardial fatty acid oxidation. Nuclear medicine and biology, 27(3), 221-231. [Link]

  • Maki, M. T., Haaparanta, M., Nuutila, P., Oikonen, V., Luotolahti, M., Eskola, O., & Knuuti, M. J. (1998). Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid. Journal of Nuclear Medicine, 39(8), 1320-1327. [Link]

  • van der Vusse, G. J., van Bilsen, M., & Glatz, J. F. (2000). Cardiac fatty acid uptake and transport in health and disease. Cardiovascular research, 45(2), 279-293. [Link]

  • Kundu, B. K., Zhong, M., Sen, S., Su, H., Post, M., & Pownall, H. J. (2015). Determination of Fatty Acid Metabolism with Dynamic 11C-Palmitate Positron Emission Tomography of Mouse Heart In Vivo. Molecular imaging, 14, 516-525. [Link]

  • Bergmann, S. R., Weinheimer, C. J., & Kovács, A. (2007). Imaging of myocardial metabolism with PET. Journal of nuclear cardiology, 14(3), S118-S124. [Link]

  • Dilsizian, V., Bacharach, S. L., Beanlands, R. S., Bergmann, S. R., Delbeke, D., Dorbala, S., ... & Galt, J. R. (2016). ASNC imaging guidelines for nuclear cardiology procedures: PET myocardial perfusion and metabolism clinical imaging. Journal of Nuclear Cardiology, 23(5), 1187-1226. [Link]

  • Mather, K. J., & DeGrado, T. R. (2016). Imaging of myocardial fatty acid oxidation. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1861(10), 1535-1543. [Link]

  • Taylor, M., Wallhaus, T. R., DeGrado, T. R., Russell, D. C., Stanko, P., Nickles, R. J., & Stone, C. K. (2001). An evaluation of myocardial fatty acid and glucose uptake using PET with [18F] fluoro-6-thia-heptadecanoic acid and [18F] FDG in Patients with Congestive Heart Failure. Journal of nuclear medicine, 42(1), 55-62. [Link]

  • Takalkar, A. (n.d.). Cardiac PET: The Do's and Don'ts Vary. [Link]

  • Rowe, C. C., Ng, S., Ackermann, U., Gong, S. J., Pike, K., Savage, G., ... & Villemagne, V. L. (2007). Imaging β-amyloid burden in aging and dementia. Neurology, 68(20), 1718-1725. [Link]

  • Dilsizian, V., & Bacharach, S. L. (2006). Imaging guidelines for nuclear cardiology procedures. Journal of nuclear cardiology, 13(5), e20-e51. [Link]

  • Sohn, H., Lee, J., & Lee, D. S. (2021). Quantitative assessment of myocardial ischemia with PET. Journal of Thoracic Imaging, 36(4), 211-220. [Link]

  • Zhang, X., Cai, W., Cao, F., Schreibmann, E., Wu, Y., Wu, J. C., ... & Chen, X. (2006). 18F-labeled bombesin analogs for targeting GRP receptor-expressing prostate cancer. Journal of Nuclear Medicine, 47(3), 492-501. [Link]

  • Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with 18F-based radiotracers. American Journal of Nuclear Medicine and Molecular Imaging, 2(1), 55. [Link]

  • Wallhaus, T. R., Taylor, M., DeGrado, T. R., Russell, D. C., Stanko, P., Nickles, R. J., & Stone, C. K. (2001). Myocardial uptake of the fatty acid analog 14-fluorine-18-fluoro-6-thia-heptadecanoic acid in comparison to beta-oxidation rates by tritiated palmitate. Journal of nuclear cardiology, 8(4), 435-442. [Link]

  • Mäki, M. T., Haaparanta, M., Nuutila, P., Oikonen, V., Luotolahti, M., Eskola, O., & Knuuti, J. (1998). Free fatty acid uptake in the myocardium and skeletal muscle using fluorine-18-fluoro-6-thia-heptadecanoic acid. Journal of nuclear medicine: official publication, Society of Nuclear Medicine, 39(8), 1320-1327. [Link]

  • Dilsizian, V., & Bacharach, S. L. (2009). ASNC imaging guidelines for nuclear cardiology procedures: PET myocardial perfusion and metabolism clinical imaging. Journal of nuclear cardiology, 16(4), 635-666. [Link]

  • SciSpace. (n.d.). Pet Imaging and its Application in Cardiovascular Diseases. Retrieved from [Link]

  • Taylor, M., Wallhaus, T. R., Degrado, T. R., Russell, D. C., Stanko, P., Nickles, R. J., & Stone, C. K. (2001). An evaluation of myocardial fatty acid and glucose uptake using PET with [18F] fluoro-6-thia-heptadecanoic acid and [18F] FDG in Patients with Congestive Heart Failure. Journal of Nuclear Medicine, 42(1), 55-62. [Link]

  • Graphviz. (n.d.). Drawing graphs with dot. Retrieved from [Link]

  • Wallhaus, T. R., Taylor, M., DeGrado, T. R., Russell, D. C., Stanko, P., Nickles, R. J., & Stone, C. K. (2001). Myocardial uptake of the fatty acid analog 14-fluorine-18-fluoro-6-thia-heptadecanoic acid in comparison to beta-oxidation rates by tritiated palmitate. Mayo Clinic Proceedings, 76(8), 794-800. [Link]

  • Slart, R. H., Tio, R. A., Zijlstra, F., & Dierckx, R. A. (2020). EANM procedural guidelines for PET/CT quantitative myocardial perfusion imaging. European journal of nuclear medicine and molecular imaging, 47(12), 2737-2759. [Link]

  • CUSABIO. (n.d.). Myocardial Fatty Acid Metabolism. Retrieved from [Link]

  • Radiology Key. (2017, October 13). Cardiac PET Imaging: Principles and New Developments. Retrieved from [Link]

  • Schelbert, H. R., Henze, E., Sochor, H., Grossman, R. G., Hansen, H., Huang, S. C., ... & Phelps, M. E. (1985). Assessment of myocardial metabolism with 11C-palmitate. Comparison with 123I-heptadecanoic acid. European heart journal, 6, 39-47. [Link]

  • Mather, K. J., & DeGrado, T. R. (2016). Imaging of myocardial fatty acid oxidation. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1861(10), 1535-1543. [Link]

  • Cheng, V. Y., Slomka, P. J., Le Meunier, L., Tamarappoo, B. K., Nakazato, R., Dey, D., ... & Berman, D. S. (2011). Suppression of myocardial 18 F-FDG uptake by preparing patients with a high-fat, low-carbohydrate diet. Journal of Nuclear Medicine Technology, 39(3), 180-185. [Link]

  • Bioinformatics. (2023, May 2). Dot plot method| Bioinformatics. Retrieved from [Link]

  • ResearchGate. (n.d.). Dot plots for metabolic pathway analysis. Retrieved from [Link]

  • Naya, M., Morita, K., Yoshinaga, K., Katoh, C., Manabe, O., & Tamaki, N. (2005). Evaluation of fatty acid beta-oxidation in patients with prior myocardial infarction in relation to myocardial blood flow, total oxidative metabolism, and left ventricular wall motion. Circulation journal, 69(12), 1459-1465. [Link]

Sources

A Comparative Guide to the Metabolism of Odd-Chain vs. Even-Chain Fatty Acids

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Carbon Count

In the landscape of lipid metabolism, fatty acids are fundamental as energy substrates and signaling molecules. They are primarily categorized by their carbon chain length, which is most often an even number. Consequently, the metabolism of even-chain fatty acids (ECFAs), such as palmitic acid (C16:0), is a well-elucidated cornerstone of biochemistry.[1] However, odd-chain fatty acids (OCFAs), though less abundant, possess a unique metabolic fate with significant physiological implications that are gaining increasing attention in the scientific community.[2]

OCFAs are primarily sourced from ruminant fat and milk, certain plants, and are also produced by gut microbiota.[3] While structurally similar to their even-chain counterparts, the presence of an odd number of carbons dictates a divergent catabolic endpoint. This guide provides an in-depth comparative analysis of OCFA and ECFA metabolism, explains the causality behind their distinct biochemical pathways, and details experimental methodologies to investigate these differences in a laboratory setting.

Part 1: The Converging and Diverging Paths of Beta-Oxidation

The catabolism of both OCFAs and ECFAs begins with the same canonical process: beta-oxidation in the mitochondria.[4] This is a cyclical four-step process that sequentially shortens the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA, NADH, and FADH₂ in each round.

The Shared Pathway:

  • Activation: Fatty acids are activated in the cytoplasm by acyl-CoA synthetase, a process that consumes two ATP equivalents, forming fatty acyl-CoA.

  • Mitochondrial Transport: The fatty acyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle.[5]

  • Beta-Oxidation Spiral: The fatty acyl-CoA undergoes repeated cycles of:

    • Oxidation by acyl-CoA dehydrogenase, producing FADH₂.

    • Hydration by enoyl-CoA hydratase.

    • Oxidation by 3-hydroxyacyl-CoA dehydrogenase, producing NADH.

    • Thiolysis by β-ketothiolase, releasing a two-carbon acetyl-CoA molecule and a fatty acyl-CoA chain that is two carbons shorter.[6]

The Critical Divergence:

The distinction arises in the final round of beta-oxidation.

  • Even-Chain Fatty Acids: An ECFA like palmitoyl-CoA (C16) undergoes seven cycles, yielding eight molecules of acetyl-CoA. The final thiolysis step splits a four-carbon chain into two acetyl-CoA molecules.[6]

  • Odd-Chain Fatty Acids: An OCFA like heptadecanoyl-CoA (C17) undergoes seven cycles, yielding seven molecules of acetyl-CoA. The final thiolysis step cleaves a five-carbon chain, producing one molecule of acetyl-CoA and one molecule of propionyl-CoA (a three-carbon molecule).[3][6]

This production of propionyl-CoA is the metabolic signature of odd-chain fatty acids and the starting point for a unique and physiologically significant pathway.

Beta_Oxidation_Comparison cluster_even Even-Chain Fatty Acid (e.g., C16) C16 Palmitoyl-CoA (C16) Cycles_E 7 Cycles of β-Oxidation C16->Cycles_E Products_E 8 Acetyl-CoA Cycles_E->Products_E TCA_Cycle TCA Cycle & Oxidative Phosphorylation Cycles_E->TCA_Cycle 7 FADH₂ 7 NADH Products_E->TCA_Cycle C17 Heptadecanoyl-CoA (C17) Cycles_O 7 Cycles of β-Oxidation C17->Cycles_O Cycles_O->TCA_Cycle 7 FADH₂ 7 NADH Products_O 7 Acetyl-CoA Cycles_O->Products_O Propionyl 1 Propionyl-CoA Cycles_O->Propionyl Products_O->TCA_Cycle Anaplerosis Anaplerotic Pathway Propionyl->Anaplerosis

Caption: Comparative workflow of even-chain vs. odd-chain fatty acid beta-oxidation.

Part 2: The Anaplerotic Fate of Propionyl-CoA

While acetyl-CoA from both fatty acid types enters the Tricarboxylic Acid (TCA) cycle by condensing with oxaloacetate, propionyl-CoA takes a different route.[7] It is converted to the TCA cycle intermediate succinyl-CoA through a three-step, vitamin-dependent pathway.[8] This process is anaplerotic , meaning it replenishes the pool of TCA cycle intermediates.

The Pathway:

  • Carboxylation: Propionyl-CoA carboxylase, a biotin (Vitamin B7)-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[8]

  • Epimerization: Methylmalonyl-CoA epimerase converts the D-isomer to the L-isomer of methylmalonyl-CoA.[8]

  • Rearrangement: Methylmalonyl-CoA mutase, a Vitamin B12 (cobalamin)-dependent enzyme, catalyzes an intramolecular rearrangement of L-methylmalonyl-CoA to form succinyl-CoA .[8]

This succinyl-CoA can then continue through the TCA cycle. This anaplerotic function is a defining advantage of OCFA metabolism. In contrast, the acetyl-CoA derived from ECFAs is considered cataplerotic, as its entry consumes a TCA intermediate (oxaloacetate), leading to a net drain on the cycle's components unless they are replenished from other sources.[9]

Propionyl_CoA_Metabolism PC Propionyl-CoA (C3) PCC Propionyl-CoA Carboxylase PC->PCC + HCO₃⁻ DMM D-Methylmalonyl-CoA PCC->DMM MCE Methylmalonyl-CoA Epimerase DMM->MCE LMM L-Methylmalonyl-CoA MCE->LMM MCM Methylmalonyl-CoA Mutase LMM->MCM SC Succinyl-CoA MCM->SC TCA TCA Cycle SC->TCA Anaplerosis Biotin Biotin (B7) ATP -> ADP Biotin->PCC B12 Vitamin B12 B12->MCM

Caption: Anaplerotic conversion of Propionyl-CoA to Succinyl-CoA.

Part 3: Quantitative and Physiological Comparison

The metabolic divergence leads to distinct quantitative and physiological outcomes. OCFAs are uniquely glucogenic because succinyl-CoA can be converted to oxaloacetate, a direct precursor for gluconeogenesis. ECFAs, yielding only acetyl-CoA, cannot produce a net synthesis of glucose in humans.[8]

Table 1: Comparative Energy Yield

This table summarizes the theoretical maximum ATP yield from the complete oxidation of C16:0 (Palmitic Acid) and C17:0 (Heptadecanoic Acid), assuming 2.5 ATP per NADH and 1.5 ATP per FADH₂.

Metabolite/ProcessPalmitic Acid (C16:0)Heptadecanoic Acid (C17:0)Rationale
β-Oxidation
Cycles77(n/2) - 1 for ECFAs; (n-3)/2 for OCFAs
NADH Produced7 (→ 17.5 ATP)7 (→ 17.5 ATP)1 NADH per cycle
FADH₂ Produced7 (→ 10.5 ATP)7 (→ 10.5 ATP)1 FADH₂ per cycle
Final Products
Acetyl-CoA87n/2 for ECFAs; (n-3)/2 for OCFAs
Propionyl-CoA01The terminal 3-carbon unit from OCFAs
TCA Cycle Yield
From Acetyl-CoA80 ATP (8 x 10 ATP)70 ATP (7 x 10 ATP)Each Acetyl-CoA yields ~10 ATP (3 NADH, 1 FADH₂, 1 GTP)
From Propionyl-CoA0~5 ATPPropionyl-CoA → Succinyl-CoA consumes 1 ATP. Succinyl-CoA → Oxaloacetate yields 1 GTP, 1 FADH₂, 1 NADH (~5 ATP).[8]
Gross ATP Yield 108 ATP103 ATPSum of ATP from all stages
Activation Cost -2 ATP-2 ATPInitial activation of the fatty acid in the cytosol
Net ATP Yield 106 ATP 101 ATP Gross yield minus activation cost
Physiological Role Purely ketogenic/energetic.Glucogenic & Anaplerotic.Propionyl-CoA can replenish TCA intermediates and serve as a precursor for glucose synthesis.[8]

Part 4: Experimental Methodologies for Comparative Analysis

To dissect the metabolic differences between OCFAs and ECFAs, a multi-faceted experimental approach is required. The choice of methodology depends on whether the research question pertains to whole-body flux, cellular oxidation rates, or changes in lipid profiles.

Methodology 1: Stable Isotope Tracing for Flux Analysis

Causality: This is the gold standard for quantitatively tracking the metabolic fate of a substrate in vivo or in vitro.[10] By using fatty acids labeled with stable isotopes (e.g., ¹³C), one can trace the carbon backbone through oxidation (measuring ¹³CO₂ production) or incorporation into other lipid species. This directly compares how the body or cells partition OCFAs versus ECFAs.

Experimental Protocol: In Vivo Fatty Acid Oxidation

  • Tracer Selection:

    • ECFA Tracer: [U-¹³C₁₆]Palmitate (all 16 carbons are ¹³C).

    • OCFA Tracer: [U-¹³C₁₇]Heptadecanoate.

    • Rationale: Uniformly labeled tracers allow for tracking the entire carbon skeleton.

  • Tracer Administration: The tracer is complexed with bovine serum albumin (BSA) to ensure solubility and mimic physiological transport, then administered via primed-continuous intravenous infusion to achieve a steady state in plasma.[11]

  • Sample Collection:

    • Collect breath samples at baseline and regular intervals to measure ¹³CO₂ enrichment using Isotope Ratio Mass Spectrometry (IRMS).

    • Collect blood samples to confirm plasma isotopic enrichment of the fatty acid tracer via Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10]

  • Data Analysis: The rate of fatty acid oxidation is calculated from the rate of appearance of ¹³CO₂ in breath relative to the isotopic enrichment of the fatty acid in plasma at steady state.[11] Comparing the oxidation rates of the C16 vs. C17 tracer provides a direct measure of their relative contribution to energy expenditure.

Isotope_Tracing_Workflow cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Tracer_E [U-¹³C₁₆]Palmitate + BSA Infusion Primed-Continuous IV Infusion Tracer_E->Infusion Tracer_O [U-¹³C₁₇]Heptadecanoate + BSA Tracer_O->Infusion Subject In Vivo Model (e.g., Mouse, Human) Infusion->Subject Sampling Collect: - Breath (¹³CO₂) - Plasma (Tracer Enrichment) Subject->Sampling IRMS IRMS Analysis of ¹³CO₂ Sampling->IRMS LCMS LC-MS/GC-MS Analysis of Plasma Sampling->LCMS Calc Calculate Oxidation Rate IRMS->Calc LCMS->Calc

Sources

Navigating the Nuances of Nutritional Biomarkers: A Comparative Guide to the Validation of Pentadecanoic Acid (C15:0) for Dairy Fat Intake

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Terminology: The topic of this guide is the "Validation of 15-PPA as a biomarker for dairy fat intake." Within the scientific literature, the odd-chain saturated fatty acid with 15 carbons is consistently referred to as pentadecanoic acid or by its shorthand, C15:0 . The acronym "15-PPA" is not a standard scientific designator for this molecule. One potential, though distinct, interpretation is 15-(p-iodophenyl)pentadecanoic acid (I-PPA), a synthetic analog used in metabolic research.[1] Another possibility is a conflation with propionic acid (PPA), a short-chain fatty acid.[2][3][4][5] To ensure clarity and scientific accuracy, this guide will proceed under the well-supported assumption that the intended subject is pentadecanoic acid (C15:0) and will use this terminology throughout.

Introduction: The Quest for Objective Dietary Assessment

In the landscape of nutritional science and drug development, the accurate assessment of dietary intake is paramount. Traditional methods, such as food frequency questionnaires (FFQs) and dietary recalls, are fraught with limitations, including recall bias and measurement error.[6] Objective biomarkers of food consumption are therefore critical tools for establishing robust correlations between diet, health, and disease.[7] Dairy products, a complex food group with varied fat content, have been a particular focus of research, with odd-chain saturated fatty acids (OCSFAs) emerging as promising biomarkers for dairy fat consumption.[5][8]

This guide provides a comprehensive comparison of pentadecanoic acid (C15:0) as a biomarker for dairy fat intake, juxtaposing it with other alternatives. We will delve into the experimental data that underpins its validation, explain the causality behind experimental choices, and provide detailed protocols for its quantification.

The Central Candidate: Pentadecanoic Acid (C15:0)

Pentadecanoic acid is a 15-carbon saturated fatty acid found in significant, albeit relatively low, concentrations in the milk and adipose tissues of ruminant animals.[9][10] Its primary dietary source for humans is dairy fat.[11] The rationale for its use as a biomarker is grounded in the fact that its synthesis by human enzymes is considered to be minimal, thus its presence in human tissues is thought to largely reflect dietary intake.[7][12]

The Metabolic Journey of C15:0

The metabolic pathway of C15:0 is a key aspect of its utility as a biomarker. Ingested as part of triacylglycerols in dairy products, it is hydrolyzed, absorbed, and incorporated into various lipid pools in the body, including plasma phospholipids, cholesteryl esters, and adipose tissue.[13] The β-oxidation of C15:0 is distinct from that of even-chain fatty acids, yielding propionyl-CoA which can be converted to succinyl-CoA and enter the Krebs cycle, a process known as anaplerosis.[14][15]

Dairy Products (Triacylglycerols with C15:0) Dairy Products (Triacylglycerols with C15:0) Ingestion & Digestion Ingestion & Digestion Dairy Products (Triacylglycerols with C15:0)->Ingestion & Digestion Absorption into Enterocytes Absorption into Enterocytes Ingestion & Digestion->Absorption into Enterocytes Incorporation into Chylomicrons Incorporation into Chylomicrons Absorption into Enterocytes->Incorporation into Chylomicrons Circulation in Blood Circulation in Blood Incorporation into Chylomicrons->Circulation in Blood Uptake by Tissues (Plasma, Adipose) Uptake by Tissues (Plasma, Adipose) Circulation in Blood->Uptake by Tissues (Plasma, Adipose) Beta-Oxidation in Mitochondria Beta-Oxidation in Mitochondria Uptake by Tissues (Plasma, Adipose)->Beta-Oxidation in Mitochondria Propionyl-CoA Propionyl-CoA Beta-Oxidation in Mitochondria->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Krebs Cycle Krebs Cycle Succinyl-CoA->Krebs Cycle

Caption: Metabolic fate of dietary C15:0.

Comparative Analysis of Dairy Fat Biomarkers

The validity of a biomarker is not absolute and must be assessed in comparison to other potential candidates. The primary alternatives to C15:0 are its fellow OCSFA, heptadecanoic acid (C17:0), and other fatty acids found in dairy.

BiomarkerPrimary Source(s)Strength of Correlation with Dairy Fat IntakeKey Limitations
Pentadecanoic Acid (C15:0) Dairy fat , ruminant meat, some fish.[9][16]Moderate to Strong , especially for high-fat dairy.[7][8]Not exclusive to dairy; present in other ruminant products and some fish.[16]
Heptadecanoic Acid (C17:0) Dairy fat, ruminant meat, some fish.[9][16]Weaker and less consistent than C15:0.[6][9]Similar lack of specificity as C15:0; plasma ratios of C15:0 to C17:0 can be inverse to their ratio in dairy fat, suggesting endogenous metabolism.[7][12]
trans-Palmitoleic Acid (t16:1n-7) Dairy fat, ruminant meat.[8]Variable; some studies show good correlation.[8]Also present in ruminant meat; may not offer significant advantages over OCSFAs.
Branched-Chain Fatty Acids (BCFAs) Dairy fat, ruminant meat.Emerging evidence; less established than OCSFAs.Lower concentrations and more complex analysis.
Myristic Acid (C14:0) Dairy fat, coconut oil, palm kernel oil.Weaker; not specific to dairy.High concentrations in other dietary fats limit its utility.

Experimental Validation of C15:0 as a Biomarker

A rigorous validation process is essential to establish a biomarker's utility. This involves assessing its performance across different biological matrices and against dietary intake data.

Choice of Biological Matrix

The selection of the biological sample for biomarker analysis is a critical decision, as it reflects different timeframes of dietary intake.

  • Adipose Tissue: Reflects long-term dietary habits (months to years) and is often considered the "gold standard" for assessing chronic intake.[8][13] However, obtaining adipose tissue biopsies is invasive.

  • Erythrocytes (Red Blood Cells): The fatty acid composition of erythrocyte membranes reflects medium-term intake (weeks to months).[8]

  • Plasma/Serum: This is the most common matrix due to ease of collection. Different lipid fractions within plasma have different turnover rates:

    • Triacylglycerols: Reflect recent intake (hours to days).

    • Phospholipids and Cholesteryl Esters: Reflect intake over several days to weeks.[13]

  • Dried Blood Spots (DBS): A minimally invasive method suitable for large-scale epidemiological studies, showing good correlation with traditional blood draws for C15:0.[7]

A Self-Validating Experimental Workflow

The trustworthiness of a biomarker validation study hinges on a well-designed and executed experimental workflow. The following diagram illustrates a typical process:

cluster_0 Study Design & Sample Collection cluster_1 Sample Processing & Analysis cluster_2 Data Analysis & Validation Participant Recruitment Participant Recruitment Dietary Intake Assessment (FFQ, Recalls) Dietary Intake Assessment (FFQ, Recalls) Participant Recruitment->Dietary Intake Assessment (FFQ, Recalls) Biological Sample Collection (Blood, Adipose) Biological Sample Collection (Blood, Adipose) Participant Recruitment->Biological Sample Collection (Blood, Adipose) Correlation Analysis (Biomarker vs. Intake) Correlation Analysis (Biomarker vs. Intake) Dietary Intake Assessment (FFQ, Recalls)->Correlation Analysis (Biomarker vs. Intake) Lipid Extraction Lipid Extraction Biological Sample Collection (Blood, Adipose)->Lipid Extraction Transesterification to FAMEs Transesterification to FAMEs Lipid Extraction->Transesterification to FAMEs GC-MS Analysis GC-MS Analysis Transesterification to FAMEs->GC-MS Analysis Quantification of C15:0 Quantification of C15:0 GC-MS Analysis->Quantification of C15:0 Quantification of C15:0->Correlation Analysis (Biomarker vs. Intake) Regression Modeling Regression Modeling Correlation Analysis (Biomarker vs. Intake)->Regression Modeling ROC Curve Analysis ROC Curve Analysis Regression Modeling->ROC Curve Analysis Comparison with other Biomarkers Comparison with other Biomarkers ROC Curve Analysis->Comparison with other Biomarkers

Caption: Experimental workflow for C15:0 validation.

Detailed Protocol: Quantification of C15:0 in Human Plasma by GC-MS

This protocol describes a standard method for the extraction and quantification of total fatty acids, including C15:0, from human plasma.

1. Sample Preparation and Internal Standard Spiking:

  • Thaw frozen plasma samples on ice.

  • In a glass tube, add 200 µL of plasma to 300 µL of phosphate-buffered saline (dPBS).

  • Add 100 µL of an internal standard solution containing a known concentration of deuterated pentadecanoic acid (C15:0-d3). The internal standard is crucial for correcting for sample loss during extraction and derivatization, thereby ensuring accurate quantification.

2. Lipid Extraction (Modified Folch Method):

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol solution to the plasma sample.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

  • Add 500 µL of 0.9% NaCl solution and vortex again for 30 seconds.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Carefully aspirate the lower organic layer (containing lipids) and transfer to a clean glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

3. Saponification and Transesterification to Fatty Acid Methyl Esters (FAMEs):

  • The rationale for converting fatty acids to FAMEs is to increase their volatility, making them suitable for gas chromatography.

  • Add 1 mL of 0.5 M NaOH in methanol to the dried lipid extract.

  • Heat at 100°C for 10 minutes in a sealed tube to saponify the lipids (cleave fatty acids from their glycerol backbone).

  • Cool the sample, then add 2 mL of boron trifluoride (BF3) in methanol (14% w/v).

  • Heat again at 100°C for 2 minutes to methylate the free fatty acids.

  • Cool the sample and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Vortex and centrifuge to separate the layers.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., SP-2560, 100m) suitable for FAME separation.

  • Injection: Inject 1 µL of the FAME extract.

  • Oven Temperature Program: A typical program starts at a low temperature (e.g., 100°C), ramps up to a high temperature (e.g., 240°C) to elute all FAMEs.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. Monitor characteristic ions for both C15:0-FAME and the C15:0-d3-FAME internal standard.

  • Quantification: The concentration of C15:0 in the original plasma sample is determined by calculating the ratio of the peak area of endogenous C15:0-FAME to the peak area of the C15:0-d3-FAME internal standard and comparing this to a standard curve generated with known concentrations of C15:0.

Conclusion and Future Directions

Pentadecanoic acid (C15:0) stands as a robust and widely utilized biomarker for dairy fat intake, particularly for high-fat dairy products.[7][8] Its performance is generally superior to that of C17:0.[6][9] However, its utility is not without caveats. The presence of C15:0 in other food sources, such as ruminant meats and certain fish, necessitates careful consideration of the overall dietary pattern of the study population.[16]

Future research should focus on multi-biomarker panels that may provide a more specific signature of dairy consumption. The integration of data from biomarkers like C15:0 with advanced dietary assessment methods will undoubtedly improve the accuracy of nutritional epidemiology and strengthen our understanding of the complex relationship between dairy consumption and human health.

References

  • Golan, R., Shelef, I., & Shai, I. (2013). The role of objective biomarkers in nutritional epidemiology. Nutrition research reviews, 26(2), 155-168.
  • Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425-2444. [Link]

  • Livingstone, K. M., et al. (2017). Exploring the association of dairy product intake with the fatty acids C15: 0 and C17: 0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study. Molecular Nutrition & Food Research, 61(10), 1700228. [Link]

  • Wallace, S. K., Mozaffarian, D., & Forouhi, N. G. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. The American journal of clinical nutrition, 102(6), 1589-1590. [Link]

  • Venn-Watson, S., et al. (2022). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 13(12), 1043. [Link]

  • Risérus, U., Marklund, M., & Lind, L. (2017). Milk fat biomarkers and cardiometabolic disease. Current opinion in lipidology, 28(1), 46-51. [Link]

  • Trieu, K., et al. (2021). Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis. PLoS medicine, 18(9), e1003763. [Link]

  • Venn-Watson, S., et al. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Shares Clinically Relevant Cell-Based Activities with Leading Longevity-Enhancing Compounds. bioRxiv. [Link]

  • Trieu, K., et al. (2021). Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis. PLoS medicine, 18(9), e1003763. [Link]

  • Biong, A. S., et al. (2004). Biomarkers for intake of dairy fat and dairy products. European journal of clinical nutrition, 58(1), 123-130. [Link]

  • Trieu, K., et al. (2021). Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: a cohort study, systematic review, and meta-analysis. Macquarie University. [Link]

  • St-John, T., et al. (2024). Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome. Frontiers in Neuroscience, 18, 1412284. [Link]

  • MacFabe, D. F. (2012). Short-chain fatty acid fermentation products of the gut microbiome: implications in autism spectrum disorders. Microbial ecology in health and disease, 23(1), 19260. [Link]

  • Frye, R. E., et al. (2017). Modulation of Immunological Pathways in Autistic and Neurotypical Lymphoblastoid Cell Lines by the Enteric Microbiome Metabolite Propionic Acid. Frontiers in immunology, 8, 1670. [Link]

  • HealthMatters.io. (n.d.). Pentadecanoic C15:0 - Metabolimix+ - Lab Results explained. HealthMatters.io. [Link]

  • Al-Askar, M., et al. (2024). An In Vivo Model of Propionic Acid-Rich Diet-Induced Gliosis and Neuro-Inflammation in Mice (FVB/N-Tg(GFAPGFP)14Mes/J): A Potential Link to Autism Spectrum Disorder. International Journal of Molecular Sciences, 25(15), 8031. [Link]

  • Reske, S. N., et al. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. The Journal of nuclear medicine, 25(12), 1335-1342. [Link]

Sources

Pharmacokinetics of brominated vs iodinated phenylpentadecanoic acid.

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Pharmacokinetics of Brominated vs. Iodinated Phenylpentadecanoic Acid

Introduction: The Heart of the Matter is Energy

The relentless work of the myocardium demands a constant and substantial supply of energy. Under normal aerobic conditions, fatty acids are the heart's preferred fuel, providing over two-thirds of the required ATP through β-oxidation.[1] This fundamental metabolic process presents a powerful diagnostic window. By tracing the uptake and metabolism of fatty acids, we can gain profound insights into myocardial health, identifying ischemia, infarction, and viability with high sensitivity.[1][2]

Radiolabeled fatty acid analogues, designed for nuclear imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET), have become indispensable tools in this endeavor.[3] Among the most successful are terminally-substituted phenylpentadecanoic acids. The addition of a phenyl ring was a critical innovation to stabilize the attached halogen, preventing the rapid in vivo dehalogenation that plagued early straight-chain analogues.[4]

This guide provides a detailed, head-to-head comparison of the pharmacokinetics of two such critical tracers: 15-(p-bromophenyl)pentadecanoic acid (BPPA) and 15-(p-iodophenyl)pentadecanoic acid (IPPA). We will dissect how the seemingly subtle substitution of bromine for iodine dramatically alters their metabolic fate, clearance kinetics, and ultimate suitability for different diagnostic questions.

Pharmacokinetic Profile: A Tale of Two Halogens

While both BPPA and IPPA are efficiently extracted by the myocardium, their intracellular journeys diverge significantly, a difference dictated entirely by the attached halogen and its influence on metabolic processing.

Myocardial Uptake and Initial Distribution

Upon intravenous injection, both tracers exhibit rapid and efficient extraction by tissues with high fatty acid turnover, primarily the heart and liver.[5][6] This initial uptake is not simple diffusion but a protein-mediated transport process, facilitated by transporters like FAT/CD36 on the cardiomyocyte membrane.[7][8]

  • IPPA: Studies in rats have demonstrated high cardiac uptake, reaching approximately 4.4% of the injected dose per gram (%ID/g) within just two minutes post-injection.[6][9]

  • BPPA: The uptake of BPPA into the heart muscle is similarly fast and efficient, comparable to that of IPPA and other aliphatic fatty acid analogues.[5][10]

This initial distribution phase reflects blood flow and the efficiency of the fatty acid transport machinery, and in this regard, the two compounds behave almost identically.

Metabolic Fate: The Critical Point of Divergence

The true difference between IPPA and BPPA emerges once they are inside the cardiomyocyte. The phenyl ring structure, while stabilizing the halogen, also appears to hinder the enzymatic machinery of β-oxidation.[5] However, the degree of this inhibition and the nature of the resulting metabolites are starkly different.

  • Iodinated Phenylpentadecanoic Acid (IPPA): IPPA is recognized by the mitochondrial enzymes and undergoes β-oxidation. While perhaps slower than native fatty acids, this process effectively catabolizes the molecule.[11] The terminal metabolite is a hydrophilic iodobenzoic acid molecule, which does not accumulate in the lipid pools of the cell and is subsequently cleared from the myocardium into the circulation.[6] This metabolic turnover and washout of a hydrophilic catabolite is the key to its diagnostic utility, as the rate of clearance can be correlated with the metabolic rate of the tissue.[2][11]

  • Brominated Phenylpentadecanoic Acid (BPPA): In stark contrast, the β-oxidation of BPPA is significantly inhibited or retarded.[5] The metabolic process is not only slowed but also leads to the formation and accumulation of lipophilic catabolites, such as bromophenylpropionic acid.[5] These lipid-soluble metabolites are effectively trapped within the cell's lipid compartments, leading to very high myocardial retention and delayed elimination.[5][10]

A crucial finding for BPPA is the remarkable stability of the carbon-bromine bond; studies show that no free bromide appears in any body fluid or organ following its administration.[5][10] This contrasts with early aliphatic iodinated fatty acids, which were plagued by rapid deiodination, but is similar to the stability of the iodophenyl group in IPPA.[4]

G cluster_0 Myocardium IPPA IPPA Uptake BetaOx_I β-Oxidation IPPA->BetaOx_I Metabolized Metabolites_I Hydrophilic Catabolites (e.g., Iodobenzoic Acid) BetaOx_I->Metabolites_I Washout_I Rapid Washout Metabolites_I->Washout_I BPPA BPPA Uptake BetaOx_B Inhibited β-Oxidation BPPA->BetaOx_B Metabolized Metabolites_B Lipophilic Catabolites (e.g., Bromophenylpropionic Acid) BetaOx_B->Metabolites_B Washout_B Prolonged Retention (Metabolic Trapping) Metabolites_B->Washout_B G A Radiotracer QC (Radio-HPLC) C IV Injection (Tail Vein) A->C B Animal Cohorts (n=5 per time point) B->C D Timed Euthanasia & Tissue Dissection C->D 2, 5, 15, 30, 60 min E Weigh Tissues & Measure Radioactivity D->E F Calculate %ID/g (Decay Corrected) E->F G Pharmacokinetic Modeling & Data Visualization F->G

Workflow for a comparative biodistribution study.

Conclusion

The pharmacokinetic profiles of brominated and iodinated phenylpentadecanoic acids are fundamentally distinct, driven by their differential handling by the myocardial metabolic machinery.

  • 15-(p-Iodophenyl)pentadecanoic acid (IPPA) acts as a dynamic metabolic tracer. Its β-oxidation and subsequent clearance of hydrophilic metabolites allow for the quantitative assessment of fatty acid turnover, making it a cornerstone for SPECT-based viability and metabolic studies.

  • 15-(p-Bromophenyl)pentadecanoic acid (BPPA) behaves as a metabolic trapping agent. Its inhibited oxidation leads to the retention of lipophilic catabolites, providing a prolonged and stable signal ideal for high-resolution, static PET imaging of fatty acid uptake.

Ultimately, the selection of a brominated versus an iodinated analogue is a strategic decision based on the desired endpoint. For researchers and clinicians aiming to measure metabolic flux and dynamic changes, IPPA is the tracer of choice. For those requiring a high-resolution snapshot of fatty acid uptake and distribution, BPPA offers a powerful alternative. Understanding these core pharmacokinetic differences is paramount to leveraging these tools effectively in the study of cardiac metabolism.

References

  • Coenen, H. H., Harmand, M. F., Kloster, G., & Stöcklin, G. (1981). 15-(p-[75Br]bromophenyl)pentadecanoic Acid: Pharmacokinetics and Potential as Heart Agent. Journal of Nuclear Medicine, 22(10), 891-896. [Link]

  • PubMed. (1981). 15-(p[75Br]bromophenyl)pentadecanoic acid: pharmacokinetics and potential as heart agent. J Nucl Med, 22(10):891-6. [Link]

  • Jones, R. L., et al. (1975). Toxicology of brominated fatty acids: metabolite concentration and heart and liver changes. Lipids, 10(6), 337-42. [Link]

  • Fox, K. A., et al. (1988). Quantitative analysis of myocardial kinetics of 15-p-[iodine-125] iodophenylpentadecanoic acid. J Nucl Med, 29(3), 369-77. [Link]

  • Antar, M. A., et al. (1990). Comparison of uptake, oxidation and lipid distribution of 17-iodoheptadecanoic acid, 15-(p-iodophenyl)pentadecanoic acid and 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid in normal canine myocardium. Nucl Med Commun, 11(10), 709-22. [Link]

  • Goldman, P., & Milne, G. W. (1966). Bacterial dehalogenation of halogenated alkanes and fatty acids. J Biol Chem, 241(23), 5557-9. [Link]

  • Knapp, F. F. Jr. (1996). Pharmacokinetics of radioiodinated fatty acid myocardial imaging agents in animal models and human studies. Q J Nucl Med, 40(4), 323-38. [Link]

  • Reske, S. N., Sauer, W., Machulla, H. J., & Winkler, C. (1984). 15(p-[123I]Iodophenyl)pentadecanoic acid as tracer of lipid metabolism: comparison with [1-14C]palmitic acid in murine tissues. J Nucl Med, 25(12), 1335-42. [Link]

  • Seo, Y. S., et al. (1998). Biodistribution and metabolism of I-123 labelled fatty acid(I): [I-123]15-(p-iodophenyl)pentadecanoic acid (IPPA). Korean Journal of Nuclear Medicine, 32(1). [Link]

  • Conacher, H. B., et al. (1979). Brominated fatty acid distribution in tissues and fluids of rats fed brominated vegetable oils. Lipids, 14(10), 845-50. [Link]

  • Huitink, J. M., et al. (1995). Detection of alterations in left ventricular fatty acid metabolism in patients with acute myocardial infarction by 15-(p-123I-phenyl)-pentadecanoic acid and tomographic imaging. Am Heart J, 129(2), 249-57. [Link]

  • Reske, S. N., et al. (1985). Metabolism of 15 (p 123I iodophenyl-)pentadecanoic acid in heart muscle and noncardiac tissues. Eur J Nucl Med, 11(6-7), 241-7. [Link]

  • Munro, I. C., et al. (1970). Brominated vegetable oils. FAO Nutrition Meetings Report Series 48a. [Link]

  • ASM Journals. (1966). Bacterial dehalogenation of halogenated alkanes and fatty acids. Appl Microbiol, 14(6), 961-5. [Link]

  • Freundlieb, C., et al. (1980). Do iodinated fatty acids undergo a nonspecific deiodination in the myocardium? J Nucl Med, 21(11), 1073-8. [Link]

  • National Center for Biotechnology Information. (2008). [123I]-β-Methyl iodophenyl-pentadecanoic acid. Molecular Imaging and Contrast Agent Database (MICAD). [Link]

  • Nishimura, T., et al. (1994). [Phase 3 study of beta-methyl-p-(123I)-iodophenyl-pentadecanoic acid, a myocardial imaging agent for evaluating fatty acid metabolism--a multi-center trial]. Kaku Igaku, 31(8), 953-69. [Link]

  • de la Iglesia, F. A., et al. (1985). Effect of brominated vegetable oils on heart lipid metabolism. Lipids, 20(7), 425-32. [Link]

  • OpenOChem Learn. (n.d.). Health Insight - BVO (Brominated Vegetable Oil). [Link]

  • Zhang, L., et al. (2024). The correlation between iodine and metabolism: a review. Frontiers in Endocrinology, 15, 1358826. [Link]

  • D'Ancona, G., et al. (2001). Fatty acid imaging with 123I-15-(p-iodophenyl)-9-R,S-methylpentadecanoic acid in acute coronary syndrome. J Nucl Med, 42(1), 15-20. [Link]

  • Rellas, J. S., et al. (1988). Iodine-123 phenylpentadecanoic acid and single photon emission computed tomography in identifying left ventricular regional metabolic abnormalities in patients with coronary heart disease. J Am Coll Cardiol, 12(1), 78-87. [Link]

  • Frontiers Media S.A. (2024). The correlation between iodine and metabolism: a review. Frontiers in Endocrinology, 15. [Link]

  • van der Vusse, G. J., et al. (2000). Cardiac fatty acid uptake and transport in health and disease. Cardiovasc Res, 45(2), 279-93. [Link]

  • Tamaki, N., et al. (2000). The Role of Fatty Acids in Cardiac Imaging. Journal of Nuclear Medicine, 41(9), 1525-1534. [Link]

  • News-Medical.Net. (2024). Exploring the role of iodine in obesity, diabetes, and other metabolic conditions. [Link]

  • Underwood, S. R. (2001). Imaging of cardiac metabolism using radiolabelled glucose, fatty acids and acetate. Nuclear Medicine Communications, 22(1), 3-7. [Link]

  • Stremmel, W., et al. (1985). Fatty acid uptake by isolated rat heart myocytes represents a carrier-mediated transport process. J Clin Invest, 75(3), 1068-76. [Link]

  • Luiken, J. J., et al. (2004). Protein-mediated Fatty Acid Uptake in the Heart. Front Biosci, 9, 2755-68. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 15-Phenylpentadecanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a senior application scientist, this guide provides essential, immediate safety and logistical information for handling 15-Phenylpentadecanoic acid. This document is structured to provide procedural, step-by-step guidance that directly answers specific operational questions, ensuring the safety of all laboratory personnel.

Hazard Identification and Risk Assessment

Primary Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Poses a risk of serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale
Eyes/Face Chemical safety goggles or a face shield.[4][5]To protect against splashes and airborne particles that can cause serious eye irritation.
Hands Chemical-resistant gloves (e.g., nitrile).[6][7]To prevent skin contact and potential irritation.
Body A lab coat or chemical-resistant coveralls.[5][6]To protect the skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.To minimize the inhalation of airborne particles that may cause respiratory irritation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is paramount for safety and experimental integrity.

Preparation and Precautionary Measures
  • Designated Work Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]

  • Donning PPE: Before handling the compound, put on all required PPE as outlined in the table above.

Weighing and Solution Preparation
  • Weighing: Use a clean spatula and weigh boat to measure the desired amount of this compound. Take care to avoid generating dust.[8]

  • Transfer: Carefully transfer the weighed solid into a suitable, labeled container.

  • Dissolving: Slowly add the desired solvent to the container. If necessary, use a magnetic stirrer to aid dissolution. Keep the container covered to prevent evaporation and contamination.[8]

Post-Handling Procedures
  • Seal and Store: Tightly seal the container and store it in a dry, cool, and well-ventilated place.[3][4]

  • Cleaning: Clean all equipment used with an appropriate solvent, collecting the rinsate as hazardous waste. Wipe down the work surface.[8]

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the designated hazardous waste stream.[8]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[4]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate Work Area (Fume Hood) check_emergency Verify Emergency Equipment (Eyewash, Shower) prep_area->check_emergency don_ppe Don Appropriate PPE check_emergency->don_ppe weigh Weigh Compound (Avoid Dust) don_ppe->weigh transfer Transfer to Labeled Container weigh->transfer dissolve Add Solvent & Dissolve transfer->dissolve store Seal & Store Properly dissolve->store clean Clean Equipment & Work Area store->clean doff_ppe Doff & Dispose of PPE clean->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect unused this compound and any contaminated solid materials (e.g., weigh boats, gloves) in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect any solutions containing this compound and solvent rinsate in a separate, labeled hazardous waste container for liquids.

  • Sharps: Dispose of any contaminated sharps in a designated sharps container.[8]

Storage and Final Disposal
  • Storage: Store all waste containers in a designated, secure area away from incompatible materials.[8]

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not let this chemical enter the environment.[4][8]

References

  • Agilent Technologies, Inc. (2019, March 23). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • CHEMM. Personal Protective Equipment (PPE). Retrieved from [Link]

  • Gsrs. This compound. Retrieved from [Link]

  • HSI. Essential Personal Protective Equipment for the Oil & Gas Industry. Retrieved from [Link]

  • Rosachem. (2022, November 17). Safety Data Sheet. Retrieved from [Link]

  • HSI. Personal Protection Equipment (PPE) for Oil and Gas Personnel. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Safe Handling of Picric Acid. Environment, Health & Safety. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
15-Phenylpentadecanoic acid
Reactant of Route 2
Reactant of Route 2
15-Phenylpentadecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.